Product packaging for 5-(4-Chlorophenyl)thiazol-2-amine(Cat. No.:CAS No. 73040-66-1)

5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873
CAS No.: 73040-66-1
M. Wt: 210.68 g/mol
InChI Key: AABPJRCTFLZVAL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiazol-2-amine (CAS 73040-66-1) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This solid, off-white to pale yellow powder, with a molecular formula of C9H7ClN2S and a molecular weight of 210.68 g/mol, serves as a privileged scaffold for designing novel bioactive molecules . Its primary research value lies in its role as a key building block for the development of potential anticancer and antimicrobial agents. Researchers extensively utilize this compound as a core template for structural modification. The 2-aminothiazole core is a fundamental component in several clinical and investigational drugs, such as the anticancer agents dasatinib and alpelisib, highlighting its importance in oncology research . Studies on derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and ovarian cancers . Furthermore, metal complexes and Schiff bases derived from analogous aminothiazole structures have shown promising antibacterial activities against drug-resistant bacterial strains, as well as potent radical-scavenging properties, positioning this compound as a valuable starting point in antimicrobial research . The mechanism of action for its derivatives is often multi-targeted, with research indicating potential interactions with dihydrofolate reductase (DHFR) active sites, inhibition of VEGFR-2 kinase, and other enzyme targets critical for cellular proliferation and survival . This product is intended for research purposes in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate personal protective equipment, including gloves, eye protection, and a dust mask, as it may cause skin and eye irritation and be harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2S B1353873 5-(4-Chlorophenyl)thiazol-2-amine CAS No. 73040-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABPJRCTFLZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501276
Record name 5-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73040-66-1
Record name 5-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)thiazol-2-amine via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the versatile Hantzsch thiazole reaction. This document details the experimental protocol, presents key quantitative data, and discusses the biological relevance of this class of compounds, particularly in the context of cancer drug development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituted phenyl ring at the 5-position of the thiazole nucleus can significantly influence the pharmacological profile of the molecule. This compound and its derivatives have emerged as promising candidates for therapeutic intervention, notably as inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][2]

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone for the construction of the thiazole ring.[3] This method typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of this compound proceeds via the Hantzsch reaction. The key starting materials for this specific isomer are an α-halo-α-(4-chlorophenyl) ketone or aldehyde and thiourea. The general mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is based on established Hantzsch reaction methodologies for structurally similar compounds.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(4-chlorophenyl)ethanone

A common precursor for the synthesis of 4-aryl-2-aminothiazoles is a 2-haloacetophenone. For the synthesis of the 5-aryl isomer, an analogous α-aryl-α-haloketone is required. The synthesis of such precursors can be achieved through various methods, including the bromination of the corresponding acetophenone.

Materials:

  • 1-(4-chlorophenyl)ethanone

  • Bromine

  • Chloroform (or other suitable solvent)

Procedure:

  • Dissolve 1-(4-chlorophenyl)ethanone in a suitable solvent like chloroform.

  • Slowly add a stoichiometric amount of bromine to the solution with stirring, maintaining the reaction temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • The reaction mixture is then worked up, typically by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be purified by recrystallization.

Synthesis of this compound

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (or the corresponding chloro- derivative)

  • Thiourea

  • Ethanol (or other suitable alcohol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in ethanol.

  • Add thiourea (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water. A precipitate of the hydrobromide salt of the product may form.

  • Neutralize the mixture with a weak base, such as a 5% sodium carbonate or sodium bicarbonate solution, to precipitate the free base of the 2-aminothiazole.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and unreacted thiourea.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49Solid
ThioureaCH₄N₂S76.12Solid

Table 2: Characterization Data for this compound

ParameterDataReference
Molecular Formula C₉H₇ClN₂S-
Molecular Weight 210.68 g/mol -
Appearance White to off-white solid[5]
Melting Point 162-164 °C[6]
Yield 62%[6]
¹H NMR (DMSO-d₆) δ 7.82–7.79 (m, 2H), 7.43–7.40 (m, 2H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H)[6]
¹³C NMR (DMSO-d₆) δ 168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2[6]
IR (KBr, cm⁻¹) 3438, 3284 (NH₂ stretching)[5]
Mass Spectrum (m/z) [M]⁺ at 210[5]

Mandatory Visualizations

Hantzsch Reaction Workflow

Hantzsch_Workflow Start Starting Materials (α-Haloketone, Thiourea) Reaction Hantzsch Reaction (Reflux in Ethanol) Start->Reaction Workup Work-up (Precipitation & Neutralization) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product This compound Purification->Product

Caption: Experimental workflow for the Hantzsch synthesis.

Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Reactants Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor This compound (Inhibitor) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Biological Relevance and Signaling Pathways

Derivatives of 5-phenylthiazol-2-amine have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and have demonstrated significant antitumor activity by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[7][8]

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[9][10] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[11]

By inhibiting PI3K, compounds like this compound can effectively block this signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2] This makes the 5-phenylthiazol-2-amine scaffold a highly attractive starting point for the development of novel anticancer therapeutics.

Conclusion

The Hantzsch reaction provides an efficient and straightforward method for the synthesis of this compound. This technical guide has outlined a detailed experimental protocol, summarized key analytical data, and highlighted the significant biological relevance of this compound class as inhibitors of the PI3K/AKT signaling pathway. For researchers and professionals in drug development, the 5-phenylthiazol-2-amine core represents a valuable pharmacophore for the design and synthesis of next-generation targeted cancer therapies. Further investigation into the structure-activity relationships of this series will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Spectroscopic Profile of 5-(4-Chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The information presented herein is intended to support researchers in the identification, characterization, and further development of this and related thiazole derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, which is also commonly referred to as 2-Amino-4-(4-chlorophenyl)thiazole.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
12.65Singlet1HNH (Amide, in derivative)
7.85Doublet2HAromatic CH
7.45Doublet2HAromatic CH

Note: The ¹H NMR data is based on a derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, as detailed in the cited literature. The amide proton signal at 12.65 ppm is a result of this derivatization. The aromatic protons of the 4-chlorophenyl group are observed at 7.85 and 7.45 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Data for the ¹³C NMR of the specific target compound this compound were not explicitly found in the searched literature. However, analysis of related thiazole derivatives suggests the following expected regions for the carbon signals.

Chemical Shift (δ) ppm (Predicted)Assignment
~168C2 (Carbon bearing the amino group)
~150C4 (Carbon of the thiazole ring)
~134C-Cl (Aromatic carbon attached to chlorine)
~129Aromatic CH
~127Aromatic CH
~105C5 (Carbon of the thiazole ring)
MS (Mass Spectrometry) Data

The mass spectrum of the derivative, 2-chloro-N-(4-(4-chlorophenyl) thiazol-2-yl) acetamide, shows a molecular ion peak [M]+ at m/z 286.[1] The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments.

m/zRelative Intensity (%)Assignment
28621.6[M]+
210100[M - COCH₂Cl]+
16891.7[Fragment]
13348.4[Fragment]
8963.9[Fragment]
IR (Infrared) Spectroscopy Data

The IR spectrum of 2-Amino-4-(4-chlorophenyl)thiazole shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3429, 3282StrongNH₂ stretching (primary amine)
3068MediumAromatic C-H stretching
1629StrongC=N stretching (thiazole ring)
1533StrongAromatic C=C stretching
1132MediumC-N stretching
825StrongC-Cl stretching
690MediumC-S stretching

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A mixture of p-chlorophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-amino-4-(4-chlorophenyl)thiazole.[1] Alternatively, a mixture of thiourea and α-bromo-4-chloroacetophenone in ethanol can be stirred at 70°C for one hour. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered and dried.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are recorded on a Bruker spectrometer operating at 400 MHz. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization source. The sample is introduced, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with KBr to form a pellet, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants p-Chlorophenacyl bromide + Thiourea Reaction Reaction in Methanol/Ethanol Reactants->Reaction Product This compound Reaction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Sample MS Mass Spectrometry Product->MS Sample IR IR Spectroscopy Product->IR Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Spectral Data MS->Structure_Confirmation Spectral Data IR->Structure_Confirmation Spectral Data

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 5-(4-Chlorophenyl)thiazol-2-amine. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow to aid in the characterization of this and structurally related compounds.

Predicted NMR Spectral Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, including 4-aryl-2-aminothiazole derivatives, and established principles of NMR spectroscopy. The predicted values are for spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (thiazole)7.10 - 7.30Singlet-
NH₂ (amine)7.00 - 7.20Broad Singlet-
H-2', H-6' (phenyl)7.70 - 7.90Doublet8.0 - 9.0
H-3', H-5' (phenyl)7.50 - 7.70Doublet8.0 - 9.0

Note: The chemical shift of the amine (NH₂) protons can be variable and may exchange with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (thiazole)168.0 - 170.0
C-4 (thiazole)102.0 - 105.0
C-5 (thiazole)148.0 - 151.0
C-1' (phenyl)133.0 - 136.0
C-2', C-6' (phenyl)128.0 - 130.0
C-3', C-5' (phenyl)131.0 - 133.0
C-4' (phenyl)120.0 - 123.0

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or shaking. If solids persist, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Acquisition
  • Spectrometer Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine spectra.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

  • Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. A small line-broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer Setup: The ¹³C NMR spectrum is acquired on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz spectrometer).

  • Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, broadband proton decoupling is employed. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is common.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to ensure the observation of quaternary carbons which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

  • Processing: Similar to the ¹H spectrum, the FID is processed using a Fourier transform. A line-broadening factor of 1-2 Hz is often applied. The resulting spectrum is then phased and baseline corrected.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

molecular_structure cluster_thiazole Thiazole Ring cluster_substituents Substituents cluster_phenyl Phenyl Ring S1 S C2 C2 S1->C2 N3 N C4 C4 N3->C4 C2->N3 NH2 NH₂ C2->NH2 C5 C5 C4->C5 C5->S1 C1_prime C1' C5->C1_prime C2_prime C2' C1_prime->C2_prime Cl Cl C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C4_prime->Cl C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow A Sample Preparation (5-10 mg in 0.7-1.0 mL DMSO-d₆) B Transfer to NMR Tube A->B C Spectrometer Setup (Locking and Shimming) B->C D ¹H NMR Acquisition (300+ MHz) C->D E ¹³C NMR Acquisition (Proton Decoupled) C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structure Elucidation G->H

Caption: Experimental workflow for the NMR spectral analysis of this compound.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of the novel compound 5-(4-Chlorophenyl)thiazol-2-amine. In the pursuit of characterizing new chemical entities, understanding their behavior under mass spectrometric analysis is paramount for structural elucidation and metabolic profiling. This document outlines the predicted fragmentation pathways, presents the anticipated quantitative data in a structured format, and details a comprehensive experimental protocol for acquiring such data.

Predicted Fragmentation and Data Analysis

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is anticipated to proceed through several key pathways, primarily involving cleavage of the thiazole ring and fragmentation of the chlorophenyl moiety. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Based on the analysis of related chemical structures, the primary fragmentation events are likely to be initiated by the ionization of the molecule, followed by charge migration and subsequent bond cleavages. The most probable fragmentation routes include the loss of small neutral molecules such as hydrogen cyanide (HCN), cyanamide (CH₂N₂), and chloroacetylene (C₂HCl), as well as radical-driven cleavages of the thiazole and phenyl rings.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their plausible relative abundances. These predictions are based on established fragmentation patterns of similar heterocyclic and aromatic compounds.

Fragment Ion Proposed Structure m/z (Theoretical) Relative Abundance (Predicted) Proposed Fragmentation Pathway
[M]⁺C₉H₇ClN₂S⁺210/212HighMolecular Ion
[M-HCN]⁺C₈H₆ClN₂S⁺183/185ModerateLoss of hydrogen cyanide from the thiazole ring.
[M-CH₂N₂]⁺C₈H₅ClS⁺168/170ModerateLoss of cyanamide from the 2-amine and thiazole nitrogen.
[C₇H₄ClS]⁺Chlorophenylthiirene cation155/157HighCleavage of the C-N bond and rearrangement.
[C₆H₄Cl]⁺Chlorophenyl cation111/113HighCleavage of the bond between the phenyl ring and the thiazole ring.
[C₄H₂NS]⁺Thiazole ring fragment96ModerateCleavage of the bonds connecting the chlorophenyl group and the amine group.

Experimental Protocol

To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following methodology is proposed:

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. For EI, a standard 70 eV electron energy is suggested. For ESI, operate in positive ion mode.

  • Mass Analyzer Scan Range: Set the mass analyzer to scan a range of m/z 50-500 to ensure capture of the molecular ion and all significant fragment ions.

  • MS/MS Fragmentation: To confirm the fragmentation pathways, perform tandem mass spectrometry (MS/MS) experiments.

    • Isolate the molecular ion ([M]⁺, m/z 210) in the first stage of the mass spectrometer.

    • Induce fragmentation using Collision-Induced Dissociation (CID) with argon as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and to construct a breakdown curve.

  • Data Acquisition and Processing: Acquire the data using the instrument's control software. Process the raw data to identify the exact masses of the parent and fragment ions. Use this information to deduce the elemental composition of each fragment and propose fragmentation mechanisms.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

fragmentation_pathway M [C₉H₇ClN₂S]⁺˙ m/z 210/212 (Molecular Ion) F1 [C₈H₆ClN₂S]⁺ m/z 183/185 M->F1 -HCN F2 [C₈H₅ClS]⁺˙ m/z 168/170 M->F2 -CH₂N₂ F4 [C₆H₄Cl]⁺ m/z 111/113 M->F4 -C₃H₃N₂S F5 [C₄H₂NS]⁺ m/z 96 M->F5 -C₅H₅Cl F3 [C₇H₄ClS]⁺ m/z 155/157 F2->F3 -CH

In-Depth Analysis of 5-(4-Chlorophenyl)thiazol-2-amine: An FT-IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed examination of the Fourier-Transform Infrared (FT-IR) spectrum of 5-(4-Chlorophenyl)thiazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This document outlines the characteristic vibrational frequencies of the molecule's functional groups, presents relevant experimental protocols, and visualizes the analytical workflow and spectral correlations.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a 4-chlorophenyl group. The key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum are:

  • Amino Group (-NH₂): Responsible for N-H stretching and bending vibrations.

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to C=N, C=C, and C-S stretching vibrations.

  • 4-Chlorophenyl Group: A substituted benzene ring, which will show aromatic C-H and C=C stretching, as well as C-Cl stretching vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The FT-IR spectrum of a solid sample like this compound can be obtained using several methods. The Potassium Bromide (KBr) pellet method is a common and effective technique.

Objective: To prepare a solid sample for FT-IR analysis to obtain a high-quality transmission spectrum.

Materials and Equipment:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

Procedure:

  • Grinding: Add approximately 1-2 mg of the solid sample to an agate mortar.[1]

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[1] Grind the sample and KBr together thoroughly to create a fine, homogeneous powder. This minimizes light scattering.[2]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[1] The pellet should be clear to allow for optimal light transmission.[2]

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer to record a background spectrum. This is necessary to correct for atmospheric moisture and any impurities in the KBr.[3]

  • Sample Analysis: Remove the blank pellet and place the sample pellet in the sample holder of the FT-IR instrument.

  • Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

An alternative method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. In this technique, the solid powder is simply placed on the ATR crystal and pressure is applied to ensure good contact.[1]

FT-IR Spectrum and Functional Group Analysis

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3300Medium-StrongAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H StretchAromatic (Phenyl and Thiazole Rings)
1650 - 1620StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1615 - 1580Medium-StrongC=N StretchThiazole Ring
1550 - 1450Medium-StrongC=C StretchAromatic (Phenyl and Thiazole Rings)
1400 - 1300MediumC-N StretchAryl Amine
1100 - 1000MediumC-Cl StretchChlorophenyl Group
850 - 800StrongC-H Out-of-Plane Bendp-Disubstituted Phenyl Ring
700 - 600Medium-WeakC-S StretchThiazole Ring

Note: The values in this table are approximate and are based on characteristic group frequencies from general FT-IR correlation charts and data for similar compounds.[4] The amino group of 2-aminothiazole is an active functional group that serves as a versatile scaffold in many derivatives.[5]

Visualizing the Process and Correlations

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relationship between the molecular structure and its spectral output.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation start Start: Solid Sample grind Grind Sample (1-2 mg) with KBr (100-200 mg) start->grind press Press Mixture into a Transparent Pellet grind->press background Acquire Background Spectrum (Blank KBr Pellet) press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Absorption Bands (Peak Picking) process->identify correlate Correlate Bands to Functional Groups identify->correlate result Final Analysis correlate->result

Caption: Workflow for FT-IR Analysis using the KBr Pellet Method.

Functional_Group_Correlation Structure-Spectrum Correlation structure This compound -NH₂ (Amine) Thiazole Ring (C=N, C=C, C-S) Phenyl Ring (Aromatic C=C, C-H) -C-Cl (Chloro-aromatic) spectrum FT-IR Absorption Regions (cm⁻¹) 3450-3300 (N-H Stretch) 1615-1580 (C=N Stretch) 700-600 (C-S Stretch) 3100-3000 (Aromatic C-H Stretch) 1550-1450 (Aromatic C=C Stretch) 1100-1000 (C-Cl Stretch) structure:f0->spectrum:r0 structure:f1->spectrum:r1 structure:f2->spectrum:r2 structure:f3->spectrum:r3

Caption: Correlation of Functional Groups to FT-IR Regions.

Conclusion

The FT-IR spectrum of this compound provides a valuable fingerprint for its structural identification and characterization. By analyzing the key absorption bands, researchers can confirm the presence of the primary amine, the substituted thiazole ring, and the chlorophenyl moiety. The experimental protocols and data presented in this guide offer a comprehensive resource for the spectroscopic analysis of this compound, aiding in quality control, reaction monitoring, and further research in medicinal chemistry.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and geometric properties of 5-(4-Chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. This document details the experimental and computational methodologies used to determine its three-dimensional structure, presenting key data in a clear, accessible format.

Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction study for this compound could not be located. Therefore, this guide utilizes the crystallographic data of a closely related analogue, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde , to provide representative structural parameters and insights. This analogue shares the core 2-amino-5-(4-chlorophenyl)thiazole scaffold and serves as a valuable proxy for understanding the principal structural features.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central thiazole ring, an amine group at the 2-position, and a 4-chlorophenyl group at the 5-position. The geometry of these interconnected rings and functional groups dictates the molecule's overall conformation, which is crucial for its interaction with biological targets and its material properties.

The dihedral angle between the thiazole and the 4-chlorophenyl rings is a key conformational parameter. In the related structure of 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde, this angle is reported to be 56.50(8)°. This significant twist from planarity is a common feature in such biaryl systems, arising from the steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the thiazole ring.

Crystallographic Data

The following tables summarize the crystallographic data for the representative compound, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde. These data provide a foundational understanding of the crystal packing and molecular dimensions.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₇ClN₂OS
Formula Weight238.69
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.045(2) Å
b7.489(1) Å
c11.834(2) Å
α90°
β104.58(3)°
γ90°
Volume1033.4(3) ų
Z4
Density (calculated)1.533 Mg/m³
Absorption Coefficient0.518 mm⁻¹
F(000)488

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1—C51.725(2)
S1—C21.739(2)
N3—C21.307(2)
N3—C41.386(2)
C2—N121.346(2)
C5—C61.468(3)
C9—Cl91.741(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle/TorsionValue (°)
Bond Angles
C5—S1—C291.5(1)
N3—C2—N12118.9(2)
N3—C2—S1114.7(1)
C2—N3—C4110.4(2)
C5—C4—N3113.8(2)
Torsion Angles
S1—C5—C6—C7-57.7(2)
C4—C5—C6—C11-53.7(3)

Experimental and Computational Protocols

Synthesis: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis.[1][2] This method involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target molecule, this would involve the reaction of 2-chloro-1-(4-chlorophenyl)ethan-1-one with thiourea.

Hantzsch_Synthesis reagents 2-chloro-1-(4-chlorophenyl)ethan-1-one + Thiourea reaction Cyclocondensation reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product This compound reaction->product purification Purification (Recrystallization) product->purification final_product Pure Crystals purification->final_product SCXRD_Workflow cluster_exp Experimental cluster_comp Computational crystal_mount Crystal Mounting data_collection X-ray Data Collection (Diffractometer) crystal_mount->data_collection Mount on Goniometer data_processing Data Processing (Integration & Scaling) data_collection->data_processing Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure DFT_Workflow start Initial Molecular Geometry (e.g., from Sketch or Database) setup Setup Calculation (e.g., Gaussian Input File) start->setup dft_calc DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) setup->dft_calc convergence Converged? dft_calc->convergence convergence->dft_calc No analysis Analyze Results (Bond Lengths, Angles, Energies) convergence->analysis Yes end Optimized Molecular Geometry analysis->end

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound 5-(4-Chlorophenyl)thiazol-2-amine. As specific experimental data for this molecule is not widely available in public literature, this document serves as a procedural whitepaper, equipping researchers, drug discovery scientists, and formulation experts with the requisite methodologies to generate this critical data. The protocols herein are grounded in established principles of pharmaceutical analysis, including the shake-flask method for equilibrium solubility and a systematic approach to forced degradation studies for intrinsic stability assessment. By following the detailed experimental workflows and leveraging the provided analytical methods, researchers can confidently establish a robust physicochemical profile for this compound, a crucial step in its development pathway.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This compound, a molecule of interest within the broader class of biologically active thiazole derivatives, is no exception.[1] Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its solubility, while its shelf-life and the integrity of its dosage form depend on its chemical stability.

This guide is structured to provide both the "how" and the "why" of solubility and stability testing. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring that the generated data is not only accurate but also meaningful in the context of drug development.

Part I: Solubility Determination

A compound's solubility dictates its bioavailability and the feasibility of various formulation strategies. For instance, poor aqueous solubility can severely limit oral absorption, necessitating complex and often costly formulation approaches.[2] Understanding the solubility of this compound in a range of solvents is therefore a foundational step.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is the universally accepted technique for determining the equilibrium solubility of a compound.[3][4] The principle is straightforward: an excess of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches saturation. The concentration of the dissolved compound in the supernatant is then quantified.[2]

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_solvent Add precise volume of solvent to vials agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate separate Separate solid from saturated solution (Centrifugation or Filtration) agitate->separate quantify Analyze supernatant (HPLC or UV-Vis) separate->quantify G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare stock solution of This compound stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) prep_solution->stress_ox stress_thermal Thermal (e.g., 80°C, solid & solution) prep_solution->stress_thermal stress_photo Photolytic (ICH Q1B conditions) prep_solution->stress_photo analyze_hplc Analyze samples by Stability-Indicating HPLC-UV/MS at various time points stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_thermal->analyze_hplc stress_photo->analyze_hplc eval_pathways Identify Degradation Pathways analyze_hplc->eval_pathways eval_mass Perform Mass Balance analyze_hplc->eval_mass G cluster_main Potential Degradation of this compound cluster_hydrolysis Alkaline Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 5-(4-Chlorophenyl)thiazol-2(3H)-one (Hydrolysis of amino group) parent->hydrolysis_product OH⁻ oxidation_product Thiazole Ring Cleavage Products parent->oxidation_product [O] n_oxide N-Oxide Formation parent->n_oxide [O]

References

Physical and chemical characteristics of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 5-(4-Chlorophenyl)thiazol-2-amine (CAS No: 73040-66-1). This document collates available data on its physicochemical properties, provides a representative synthetic protocol, and explores a probable mechanism of action based on the established activity of structurally related compounds. Detailed experimental methodologies for synthesis and bioactivity assessment are also presented. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving 2-aminothiazole scaffolds.

Core Physical and Chemical Characteristics

While comprehensive experimental data for this compound is not extensively published, the following tables summarize available and predicted information. It is crucial to distinguish this compound from its isomer, 4-(4-chlorophenyl)thiazol-2-amine, which possesses a different substitution pattern and distinct physicochemical properties.

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 73040-66-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₇ClN₂S--INVALID-LINK--
Molecular Weight 210.68 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature 2-8°C, Keep in dark place, sealed in dry--INVALID-LINK--
Purity ≥96%--INVALID-LINK--
Predicted Boiling Point 389.8 ± 17.0 °C--INVALID-LINK-- (for isomer)
Predicted pKa 3.25 ± 0.10--INVALID-LINK-- (for a related compound)

Table 2: Computed and Spectral Data (Representative)

Note: Specific experimental spectral data for this compound is limited. The data below for related compounds is provided for reference.

Data TypeRepresentative Data for Related 2-Amino-Arylthiazoles
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino protons (NH₂) often present as a broad singlet. The thiazole proton signal is also expected in the aromatic region. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, aromatic protons were observed in the range of δ 6.85-8.33 ppm[1].
¹³C NMR The carbon atoms of the chlorophenyl and thiazole rings will show signals in the aromatic region (typically δ 110-160 ppm). For a related compound, 5-(4-chlorophenyl)-1,2-thiazole, signals were observed in this region[2].
IR (Infrared) Spectroscopy Expected characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620-1650 cm⁻¹), and C-Cl stretching (around 1090-1100 cm⁻¹). For N-(4-Bromophenyl)-5-(4-{[(3-nitrophenyl)methylidene]amino}phenyl)-1,3,4-thiadiazol-2-amine, an NH stretch was observed at 3244 cm⁻¹[3].
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be expected at m/z ≈ 210, with an isotopic pattern characteristic of a compound containing one chlorine and one sulfur atom.

Synthesis and Experimental Protocols

The Hantzsch thiazole synthesis is a widely applicable and classical method for the preparation of 2-aminothiazole derivatives. While a specific protocol for this compound is not detailed in the available literature, a general, representative protocol based on the synthesis of analogous 2-amino-5-arylthiazoles is provided below.

Representative Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazoles from an α-haloketone and a thiourea derivative[4][5].

Reaction Scheme:

G reagents α-halo-p-chloroacetophenone + Thiourea product This compound reagents->product Reflux in Ethanol

Figure 1: General reaction scheme for Hantzsch thiazole synthesis.

Materials:

  • α-Bromo-4-chloroacetophenone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate solution (10%)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-bromo-4-chloroacetophenone (1.0 eq) in absolute ethanol.

  • Add thiourea (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[6].

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Neutralize the mixture with a 10% sodium bicarbonate solution to precipitate the product[7].

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity, including:

  • Melting Point Determination

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Elemental Analysis

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, numerous studies have demonstrated that the 2-amino-5-arylthiazole scaffold is a potent inhibitor of Interleukin-2 inducible T-cell kinase (Itk) [8][9]. Itk is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, making it an attractive target for immunomodulatory and anti-inflammatory therapies[10].

Proposed Mechanism of Action: Inhibition of Itk in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a complex signaling cascade is initiated. A key event in this cascade is the activation of Itk, which in turn phosphorylates and activates Phospholipase C-γ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release[11][12].

It is proposed that this compound, by acting as an ATP-competitive inhibitor of Itk, can block this signaling cascade, thereby preventing T-cell activation.

TCR_Signaling_Pathway TCR TCR-CD3 Complex Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 Phosphorylation PIP2 PIP₂ PLCg1->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression Inhibitor 5-(4-Chlorophenyl) thiazol-2-amine Inhibitor->Itk Inhibition experimental_workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reagent_prep Prepare Kinase, Antibody, and Tracer Solutions start->reagent_prep assay_assembly Assemble Assay Plate: Compound + Kinase/Ab compound_prep->assay_assembly reagent_prep->assay_assembly pre_incubation Pre-incubate assay_assembly->pre_incubation reaction_initiation Initiate Reaction: Add Tracer pre_incubation->reaction_initiation incubation Incubate at RT reaction_initiation->incubation detection Read TR-FRET Signal incubation->detection data_analysis Analyze Data (Calculate IC₅₀) detection->data_analysis end End data_analysis->end

References

The Emergence of a Privileged Scaffold: Discovery and Initial Characterization of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on the discovery and initial characterization of a specific derivative, 5-(4-Chlorophenyl)thiazol-2-amine. While direct and extensive literature on this precise isomer is limited, this document consolidates information from closely related analogues, particularly 4-(4-chlorophenyl)thiazol-2-amines, to provide a comprehensive overview of its probable synthesis, characterization, and potential biological activities. This guide aims to serve as a foundational resource for researchers engaged in the exploration of novel thiazole derivatives for therapeutic applications.

Introduction

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals and bioactive molecules.[1] The 2-aminothiazole core, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] The introduction of a 4-chlorophenyl group at various positions on the thiazole ring has been shown to modulate the pharmacological properties of these compounds, often enhancing their potency and selectivity.[4] This guide will delve into the synthesis, characterization, and potential therapeutic applications of this compound, drawing parallels from its well-documented isomers to illuminate its scientific importance.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.

General Hantzsch Synthesis Workflow

The synthesis of this compound would likely proceed via the Hantzsch reaction, as illustrated in the following workflow:

Hantzsch_Synthesis Hantzsch Synthesis Workflow A Starting Materials: α-halo-4-chloroacetophenone Thiourea B Reaction Setup: Dissolve reactants in a suitable solvent (e.g., Ethanol) A->B 1. Mixing C Reaction Conditions: Heat the mixture to reflux B->C 2. Heating D Reaction Monitoring: Track progress using Thin Layer Chromatography (TLC) C->D 3. Monitoring E Work-up: Cool the reaction mixture Precipitate the product in cold water D->E 4. Quenching F Purification: Filter the crude product Recrystallize from an appropriate solvent E->F 5. Isolation G Final Product: This compound F->G 6. Purification H Characterization: NMR, Mass Spectrometry, IR, Melting Point G->H 7. Analysis

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from the synthesis of the isomeric 4-(4-chlorophenyl)thiazol-2-amines and is expected to be applicable for the synthesis of the 5-substituted analogue with minor modifications.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the appropriate α-halo-4-chloroacetophenone in absolute ethanol.

  • Addition of Thiourea: To this solution, add 1.1 to 1.5 equivalents of thiourea.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 1-3 hours).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

Physicochemical and Spectroscopic Characterization

The characterization of this compound is crucial to confirm its identity and purity. Based on data from related compounds, the following characterization data can be anticipated.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₉H₇ClN₂S
Molecular Weight210.69 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 160-170 °C[1]
Spectroscopic Data (Representative for 4-(4-Chlorophenyl)thiazol-2-amine)

The following table summarizes the expected spectroscopic data, with representative values taken from the literature for the 4-isomer.[1]

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ 7.82–7.79 (m, 2H, Ar-H), 7.43–7.40 (m, 2H, Ar-H), 7.10 (s, 2H, NH₂), 7.08 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆)δ 168.2 (C=N), 148.4, 133.6, 131.4, 128.4, 127.1 (Aromatic C), 102.2 (Thiazole C)
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₉H₈ClN₂S, found value should be consistent.
IR (KBr, cm⁻¹)Peaks corresponding to N-H, C=N, C-S, and aromatic C-H stretching and bending vibrations.

Initial Biological Characterization

Potential Therapeutic Areas

Derivatives of (4-chlorophenyl)thiazol-2-amine have shown promise in several therapeutic areas, including:

  • Anti-inflammatory and Neuroprotective Effects: As potent dual inhibitors of DNase I and 5-lipoxygenase (5-LO).[4]

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.[2]

  • Enzyme Inhibition: Demonstrating inhibitory activity against enzymes like carbonic anhydrase.[3]

Known Biological Targets and Quantitative Data (for 4-(4-Chlorophenyl)thiazol-2-amine Derivatives)

The following table presents quantitative data for the biological activity of closely related 4-(4-chlorophenyl)thiazol-2-amine derivatives.

Compound DerivativeTargetAssayIC₅₀/KᵢReference
N-substituted 4-(4-chlorophenyl)thiazol-2-aminesDNase IIn vitro inhibition assayIC₅₀ values below 100 µM[4]
N-substituted 4-(4-chlorophenyl)thiazol-2-amines5-Lipoxygenase (5-LO)Cell-free assayIC₅₀ values in the nanomolar range (e.g., 50 nM for the most potent)[4]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)In vitro inhibition assayKᵢ of 0.008 ± 0.001 μM[3]

Signaling Pathways and Mechanism of Action (Hypothesized)

Based on the observed activities of related compounds, this compound could potentially modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling

The inhibition of 5-Lipoxygenase (5-LO) suggests an interference with the leukotriene synthesis pathway, a critical component of the inflammatory response.

LOX_Pathway Hypothesized Anti-inflammatory Mechanism AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Leukotrienes->Inflammation Compound This compound Compound->LOX Inhibition

Caption: Potential inhibition of the 5-LO pathway by this compound.

Anticancer Signaling

The cytotoxic effects of 2-aminothiazole derivatives against cancer cells suggest potential interference with pathways regulating cell proliferation and survival. The exact mechanisms would require further investigation but could involve the inhibition of protein kinases or other enzymes crucial for tumor growth.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of 2-aminothiazole derivatives. While this guide has relied on data from closely related isomers to build a comprehensive profile, it underscores the need for direct experimental investigation of this specific compound. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and obtaining complete spectroscopic and physicochemical data for this compound.

  • Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including kinases, inflammatory enzymes, and various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which it exerts its biological effects.

The information presented herein provides a solid foundation and a clear roadmap for researchers to unlock the full therapeutic potential of this compound and its future derivatives.

References

Potential biological activities of 2-amino-5-arylthiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of 2-Amino-5-Arylthiazole Derivatives

Introduction

The 2-aminothiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Recognized as a "privileged structure," this moiety is a core component in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] Its versatile nature is also evident in its presence in several clinically approved drugs, such as the kinase inhibitor Dasatinib.[1] This guide provides a comprehensive technical overview of the diverse biological potential of 2-amino-5-arylthiazole derivatives, focusing on quantitative data, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic and antiproliferative effects of 2-amino-5-arylthiazole derivatives against a wide array of human cancer cell lines.[1][5] These compounds have demonstrated efficacy against cancers of the lung, breast, colon, and blood, among others.[1][6]

Mechanism of Action

The anticancer effects of these derivatives are primarily attributed to their ability to modulate critical cellular pathways, leading to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[5] Mechanistic studies have shown that certain derivatives can trigger apoptosis and cause cell cycle to halt at the G2/M or G0/G1 phases, thereby preventing cancer cell proliferation.[5][7] A key mechanism for some derivatives is the inhibition of specific kinases, such as Insulin-like Growth Factor 1 Receptor (IGF1R), which is crucial for cancer cell growth and survival.[7]

dot digraph "IGF1R_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

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Caption: Inhibition of the IGF1R signaling pathway by a 2-amino-5-arylthiazole derivative.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 Value
Derivative 28 A549 (Lung)8.64 µM
HeLa (Cervical)6.05 µM
HT29 (Colon)0.63 µM
Derivative 20 H1299 (Lung)4.89 µM
SHG-44 (Glioma)4.03 µM
Derivative 21 K563 (Leukemia)16.3 µM
MCF-7 (Breast)20.2 µM
HT-29 (Colon)21.6 µM
Derivatives 23 & 24 HepG2 (Liver)0.51 mM & 0.57 mM
PC12 (Pheochromocytoma)0.309 mM & 0.298 mM
Compound 5b HT29 (Colon)2.01 µM
Compound 27 HepG2 (Liver)0.62 µM
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM

(Data sourced from multiple studies[1][7][8])

Antimicrobial Activity

2-amino-5-arylthiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Studies have reported modest to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa.[9] Antifungal activity is particularly notable against various Candida species, including fluconazole-resistant strains.[10] Some derivatives have shown antifungal potency comparable to or exceeding that of commercial drugs like ketoconazole.[10][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)
5a8 (a demethylated 2-amino-4,5-diarylthiazole)Candida albicans9 µM (MIC80)
Compound 3 (a heteroaryl thiazole derivative)Various Bacteria230 - 700
Compound 9 (a heteroaryl thiazole derivative)Various Fungi60 - 230
4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile P. aeruginosa8
Halicin (contains a 5-nitrothiazole)E. coli2
Compounds 57-60 (2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles)P. aeruginosa15.625 - 31.25

(Data sourced from multiple studies[9][10][11][12])

Anti-inflammatory Activity

Select derivatives of 2-aminothiazole have been investigated for their anti-inflammatory properties. In studies using the rat carrageenin-induced paw edema model, certain compounds strongly suppressed edema formation.[13] Notably, compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid showed good anti-inflammatory effects with a reduced risk of gastric damage compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[13]

Enzyme Inhibition

The biological activities of 2-amino-5-arylthiazole derivatives are often rooted in their ability to inhibit specific enzymes.

  • Kinase Inhibition : This is a major mechanism for their anticancer effects. Derivatives have been developed as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), Aurora A/B kinases, VEGFR2, and Itk (Inducible T-cell kinase).[1][14][15]

  • Other Enzymes : Studies have also shown that these compounds can effectively inhibit metabolic enzymes. For example, 2-amino-4-(4-chlorophenyl)thiazole is a potent inhibitor of human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole strongly inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]

Quantitative Data: Enzyme Inhibition
Compound/DerivativeEnzyme TargetKi Value (µM)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008
2-amino-4-(4-bromophenyl)thiazolehCA II0.124
2-amino-4-(4-bromophenyl)thiazoleAChE0.129
2-amino-4-(4-bromophenyl)thiazoleBChE0.083

(Data sourced from Korkmaz, 2022[16])

Experimental Protocols & Workflows

General Synthesis of 2-Amino-4-arylthiazoles (Hantzsch Synthesis)

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[17] The process generally involves the condensation reaction between an α-haloketone and a thiourea derivative.

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α-Haloketone + Thiourea

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// Edges Reactants -> Mix; Mix -> Heat [label=" Condensation"]; Heat -> Product [label=" Cyclization"]; }

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

  • Reaction Setup : An appropriate α-haloketone (e.g., 2-bromo-1-arylethan-1-one) and thiourea are combined in a suitable solvent, typically ethanol.[18]

  • Reaction Conditions : The mixture is heated under reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[19]

  • Work-up and Isolation : After cooling, the reaction mixture may be poured into cold water to precipitate the product.[18][19]

  • Purification : The resulting solid is collected by filtration, washed, and then purified, usually by recrystallization from a solvent like ethanol, to yield the final 2-amino-4-arylthiazole derivative.[18]

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screening tool for potential anticancer agents.[5]

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// Define edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Standard experimental workflow for evaluating cytotoxicity using the MTT assay.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the 2-amino-5-arylthiazole derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

  • Preparation : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., RPMI 1640 for fungi) in the wells of a 96-well microtiter plate.[10]

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation : The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. For fungi, this is often reported as MIC80, the concentration that inhibits 80% of growth compared to the control.[10]

Conclusion

2-Amino-5-arylthiazole derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics.[1] Their potent and multifaceted biological activities, particularly in the realms of anticancer and antimicrobial research, underscore their therapeutic potential.[3][5] The established synthetic routes and clear experimental protocols for evaluation provide a solid framework for further research, enabling the systematic design and screening of new derivatives with improved potency, selectivity, and pharmacological profiles.

References

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(4-chlorophenyl)thiazol-2-amine analogs, a class of compounds with significant potential in medicinal chemistry. The thiazole scaffold is a prominent feature in numerous biologically active molecules, and derivatives of 2-aminothiazole, in particular, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document collates and synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Core Structure and Biological Significance

The core structure of interest is this compound. The presence of the thiazole ring, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a key pharmacophore. Modifications at the 2-amino group and the 4-position of the thiazole ring have been extensively explored to understand their impact on biological activity. The 4-chlorophenyl group at the 5-position is a common feature in many active analogs, suggesting its importance for target interaction.

Thiazole-containing compounds have been reported to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, disruption of mitochondrial function, activation of caspases, and cell cycle arrest.[1] Some thiazole derivatives have also been identified as potent inhibitors of various kinases, such as Aurora kinases and Src family kinases, which are critical regulators of cell proliferation and survival.[2][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on thiazole derivatives, highlighting the impact of structural modifications on their cytotoxic or inhibitory activities.

Table 1: Cytotoxic Activity of Thiazole Analogs Against Various Cancer Cell Lines

Compound IDModification on Core StructureCancer Cell LineIC50 (µM)Reference
Series 1 N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives [4]
4a2-[(1-Methyl-1H-imidazol-2-yl)thio]A549 (Lung)-[4]
4c2-[(1-methyl-1H-tetrazol-5-yl)thio]A549 (Lung)23.30 ± 0.35[4]
Series 2 Bis-Thiazole Derivatives [5]
5aR = HKF-28 (Ovarian)0.718[5]
5bR = 4-FKF-28 (Ovarian)3.374[5]
5cR = 4-ClHela (Cervical)0.00065[5]
5eR = 4-NO2MCF-7 (Breast)0.6648[5]
5fR = 4-OCH3A2780 (Ovarian)2.34[5]
Series 3 Thiazole-Phthalimide Derivatives [6]
5b-MCF-7 (Breast)0.2 ± 0.01[6]
5g-PC-120.43 ± 0.06[6]
5k-MDA-MB-468 (Breast)0.6 ± 0.04[6]

Table 2: Kinase Inhibitory Activity of Thiazole Analogs

Compound IDKinase TargetKi (nM)Reference
18 (CYC116) Aurora A8.0[2]
Aurora B9.2[2]
Dasatinib (BMS-354825) Pan-Srcnanomolar to subnanomolar[3][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their evaluation.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8] This involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Materials:

  • α-haloketone (e.g., 2-chloro-1-(4-chlorophenyl)ethanone)

  • Thiourea or substituted thiourea

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvents (e.g., ethanol, ethanol/water mixture)

Procedure:

  • Dissolve the α-haloketone (1.0 mmol) in absolute ethanol (10-20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aminothiazole derivative.[8]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][9]

Materials:

  • Synthesized thiazole compounds

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1]

Materials:

  • 96-well plate with cells treated with thiazole compounds

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compounds in a 96-well plate as described in the MTT assay protocol.[1]

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate to equilibrate to room temperature and add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[1] Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key concepts related to the SAR studies of this compound analogs.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow start Start: α-haloketone + Thiourea dissolve Dissolve reactants in Ethanol start->dissolve reflux Heat to Reflux (2-6 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization filter->purify end_product End: Pure 2-Aminothiazole Analog purify->end_product

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole analogs.

G cluster_assay MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with Thiazole Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

G cluster_pathway Apoptosis Induction Pathway compound Thiazole Analog mitochondria Mitochondrial Dysfunction compound->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some thiazole analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies summarized in this guide indicate that modifications at the 2-amino and 4-positions of the thiazole ring can significantly influence biological activity. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further refine the SAR and to optimize potency and selectivity. Moreover, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and in silico screening could also accelerate the discovery of new and more effective this compound-based drugs.

References

In Silico Prediction of ADMET Properties for 5-(4-Chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent is contingent not only on its efficacy but also on its pharmacokinetic and safety profile. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug discovery programs and reduce late-stage attrition. In silico predictive models have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the ADMET profile of drug candidates. This technical guide provides a comprehensive in silico ADMET assessment of 5-(4-Chlorophenyl)thiazol-2-amine, a compound of interest within the thiazole class of heterocyclic compounds known for their diverse biological activities. Utilizing established computational methodologies, this document details the predicted physicochemical properties, pharmacokinetic characteristics, and potential toxicological liabilities of the title compound. All quantitative data are presented in structured tables for clarity, and the workflows are illustrated using diagrams to facilitate understanding.

Introduction

Thiazole derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The compound this compound is a representative member of this class. A critical step in the progression of any such compound from a hit to a viable drug candidate is the early characterization of its ADMET properties.[3] In silico ADMET prediction leverages computational models to forecast the behavior of a molecule in the human body, thereby guiding lead optimization and identifying potential liabilities before resource-intensive experimental studies are undertaken.[4][5]

This guide presents a detailed in silico analysis of this compound, employing a suite of predictive models to generate a comprehensive ADMET profile. The methodologies used are described, and the results are systematically presented to aid researchers in drug development.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for this compound was conducted using a systematic in silico workflow. The process begins with defining the molecular structure, followed by the application of various computational models to predict a wide array of ADMET parameters. The results are then aggregated and analyzed to build a comprehensive profile of the molecule's likely behavior.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME, admetSAR) cluster_output Output & Analysis Molecule This compound (SMILES: Nc1nc(c(s1)c2ccc(Cl)cc2)) Physicochemical Physicochemical Properties Molecule->Physicochemical Submit to Models Absorption Absorption Molecule->Absorption Submit to Models Distribution Distribution Molecule->Distribution Submit to Models Metabolism Metabolism Molecule->Metabolism Submit to Models Excretion Excretion Molecule->Excretion Submit to Models Toxicity Toxicity Molecule->Toxicity Submit to Models DataTables Quantitative Data Tables Physicochemical->DataTables Generate Predictions Absorption->DataTables Generate Predictions Distribution->DataTables Generate Predictions Metabolism->DataTables Generate Predictions Excretion->DataTables Generate Predictions Toxicity->DataTables Generate Predictions Analysis ADMET Profile Analysis DataTables->Analysis Structure Data Report Technical Guide Generation Analysis->Report Synthesize Findings

Caption: Workflow for the in silico ADMET prediction of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

A summary of the predicted physicochemical and pharmacokinetic properties of this compound is presented below. These parameters are fundamental to understanding the drug-like characteristics of the molecule.

Table 1: Physicochemical Properties
ParameterPredicted ValueOptimal Range for Oral Drugs
Molecular Weight ( g/mol )210.69< 500
LogP (Octanol/Water Partition Coefficient)2.85< 5
H-bond Donors1< 5
H-bond Acceptors3< 10
Molar Refractivity60.1040 - 130
Topological Polar Surface Area (TPSA)65.23 Ų< 140 Ų

Data generated using SwissADME.

Table 2: Absorption and Distribution
ParameterPredicted Value/ClassificationSignificance
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross the BBB, reducing potential for CNS side effects.
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)0.95High permeability.

Data generated using SwissADME and pkCSM.

Table 3: Metabolism
ParameterPredicted ClassificationSignificance
CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this isoform.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of this isoform.

Data generated using SwissADME.

Predicted Toxicological Profile

The potential toxicological liabilities of this compound were assessed using various in silico models.

Table 4: Toxicity Predictions
EndpointPredicted ResultConfidence Score/ProbabilitySignificance
AMES MutagenicityNon-mutagen0.85Low likelihood of being mutagenic.
hERG I InhibitorNo-Low risk of cardiotoxicity.
HepatotoxicityYes0.65Potential for liver toxicity.
Skin SensitizationNo-Low likelihood of causing skin allergies.

Data generated using admetSAR 2.0 and pkCSM.

Experimental Protocols (In Silico Methodologies)

The ADMET properties for this compound were predicted using well-established and publicly accessible web-based platforms. The methodologies employed by these tools are summarized below.

  • SwissADME: This web tool was used for the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[6] The predictions are based on a combination of established computational models, including fragmental methods for LogP calculation and topological polar surface area (TPSA) determination. For pharmacokinetic predictions, it utilizes the BOILED-Egg model for GI absorption and BBB permeation, and machine learning models for CYP450 inhibition.[6]

  • admetSAR 2.0: This platform was utilized for predicting toxicity endpoints, including AMES mutagenicity and hepatotoxicity.[7] The predictions are generated from statistical models built on large datasets of experimentally verified compounds. The models employ quantitative structure-activity relationship (QSAR) approaches to correlate chemical structures with biological activities.[7]

  • pkCSM: This tool was used to predict Caco-2 permeability and hERG inhibition.[8] The predictive models are based on graph-based signatures that encode the chemical structure of the molecule. These signatures are then used to build predictive models from experimental data.[8]

Potential Metabolic Pathways

The in silico predictions indicate that this compound is a potential inhibitor of CYP2C9 and CYP3A4. These enzymes are also major sites of drug metabolism. While specific metabolites were not predicted, a general metabolic scheme can be proposed based on the chemical structure. Common metabolic reactions for such compounds include oxidation and conjugation.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation CYP450s (e.g., CYP2C9, CYP3A4) Excretion Excretion Parent->Excretion Direct Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation UGTs Conjugation->Excretion

Caption: A generalized potential metabolic pathway for this compound.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. It is predicted to have high gastrointestinal absorption and good permeability, which are desirable for an orally administered drug. The molecule is not predicted to be a substrate for P-glycoprotein efflux, which is also advantageous. Furthermore, it is not expected to cross the blood-brain barrier, potentially reducing central nervous system side effects. The predictions also indicate a low risk of mutagenicity and cardiotoxicity (hERG inhibition).

However, some potential liabilities were identified. The compound is predicted to be an inhibitor of CYP2C9 and CYP3A4, indicating a potential for drug-drug interactions. Additionally, a potential for hepatotoxicity was predicted. These in silico findings provide valuable early-stage guidance for the further development of this compound and related analogs. Experimental validation of these predictions is a necessary next step to confirm the ADMET profile of this compound. Prioritizing the experimental assessment of CYP inhibition and hepatotoxicity would be a prudent strategy in a drug discovery program involving this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Thiazole Synthesis of 4-Chlorophenyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chlorophenyl substituted thiazole derivatives via the Hantzsch thiazole synthesis. This classical method remains a highly efficient and versatile strategy for constructing the thiazole ring, a key scaffold in many biologically active compounds. The protocols and data presented herein are intended to guide researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The thiazole moiety is a prominent heterocyclic structure found in numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The Hantzsch thiazole synthesis, first described in 1887, is a fundamental method for the construction of this ring system. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide derivative, such as thiourea.[6][7] This document focuses on the synthesis of thiazoles bearing a 4-chlorophenyl substituent at the 4-position of the thiazole ring, a common structural motif in pharmacologically active molecules.

Reaction and Mechanism

The Hantzsch synthesis of 2-amino-4-(4-chlorophenyl)thiazole proceeds by the reaction of 2-bromo-1-(4-chlorophenyl)ethanone (an α-haloketone) with thiourea. The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism R1 2-Bromo-1-(4-chlorophenyl)ethanone I1 S-Alkylation Intermediate R1->I1 SN2 Attack R2 Thiourea R2->I1 SN2 Attack I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P1 2-Amino-4-(4-chlorophenyl)thiazole I2->P1 Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Data Presentation

The following table summarizes reaction conditions and outcomes for the synthesis of various 4-chlorophenyl substituted thiazoles.

Compound Nameα-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
2-Amino-4-(4-chlorophenyl)thiazole4-Chlorophenacyl bromideThioureaMethanolReflux3-495169-171[1]
2-Amino-4-(4-chlorophenyl)thiazoleα-Bromo-4-chloroacetophenoneThioureaEthanol70199150-152[8]
4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole2-Bromo-1-(4-chlorophenyl)ethanoneThiosemicarbazone derivativeEthanolReflux-62.5176-178[9]
4-(4-chlorophenyl)-2-(naphthalen-1-ylmethylene)-hydrazono)-3-(p-tolylphenyl)-2,3-dihydrothiazole2-Bromo-1-(4-chlorophenyl)ethanoneThiosemicarbazone derivativeEthanolReflux-78.0223-225[10]
4-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-((naphthalen-1-ylmethylene)-hydrazineylidene)-2,3-dihydrothiazole2-Bromo-1-(4-chlorophenyl)ethanoneThiosemicarbazone derivativeEthanolReflux-55.4227-229[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is based on a high-yield procedure reported for the synthesis of the title compound.[1]

Materials:

  • 4-Chlorophenacyl bromide

  • Thiourea

  • Absolute Methanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenacyl bromide (0.005 mol, 1.22 g) and thiourea (0.01 mol, 0.76 g) in 100 mL of absolute methanol.[1]

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.[1]

  • Pour the cooled mixture into cold water. A solid precipitate will form.[1]

  • Collect the solid by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid with deionized water.

  • Dry the crude product.

  • Recrystallize the crude product from absolute ethanol to obtain the purified 2-amino-4-(4-chlorophenyl)thiazole.[1]

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow

Workflow A 1. Reaction Setup - Dissolve 4-chlorophenacyl bromide and thiourea in methanol B 2. Reflux - Heat the mixture to reflux for 3-4 hours A->B Heating C 3. Work-up - Cool to room temperature - Pour into cold water B->C Reaction Completion D 4. Isolation - Collect precipitate by vacuum filtration C->D Precipitation E 5. Purification - Recrystallize from ethanol D->E Crude Product F 6. Characterization - NMR, IR, MS, Melting Point E->F Purified Product

Caption: General experimental workflow for the Hantzsch synthesis.

Biological Relevance and Signaling Pathways

Thiazole derivatives are of significant interest in drug discovery due to their diverse biological activities. Specifically, 4-chlorophenyl substituted thiazoles have been investigated for their potential as anticancer, antimicrobial, and antiparasitic agents.[1][10][11] Some thiazole derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which are crucial enzymes in the epigenetic regulation of gene expression.[12]

Furthermore, certain thiazole-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the activation of caspases, disruption of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS), which are key events in the intrinsic apoptotic pathway.[12]

Signaling_Pathway cluster_cell Cancer Cell Thiazole 4-Chlorophenyl Thiazole Derivative Mito Mitochondrion Thiazole->Mito Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP Disruption of Mitochondrial Membrane Potential (MMP) Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Step-by-Step Synthesis of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold, in particular, is a key pharmacophore in numerous approved drugs. This document provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)thiazol-2-amine, a valuable intermediate for the development of novel therapeutic agents. The presence of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

The synthesis is achieved through the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide derivative, in this case, 2-bromo-1-(4-chlorophenyl)ethanone and thiourea.[1][3]

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. The overall reaction and its generally accepted mechanism are outlined below. The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the final 2-aminothiazole product.

Hantzsch_Synthesis_Mechanism Thiourea Thiourea Attack Nucleophilic Attack Thiourea->Attack AlphaBromoKetone 2-Bromo-1-(4-chlorophenyl)ethanone AlphaBromoKetone->Attack Intermediate1 Thiouronium Salt Intermediate Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Dehydration Dehydration Intermediate2->Dehydration FinalProduct This compound Attack->Intermediate1 Cyclization->Intermediate2 Dehydration->FinalProduct

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask for vacuum filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol (approximately 20-30 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1-1.5 eq.).[2]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water (approximately 100 mL). A precipitate of the crude product should form.[4]

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to the mixture until effervescence ceases to neutralize any hydrobromic acid formed during the reaction.[2]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.[2][4]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[4]

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials: 2-Bromo-1-(4-chlorophenyl)ethanone Thiourea Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Workup Work-up: Precipitation in Water Neutralization with NaHCO3 Reaction->Workup Filtration Filtration and Washing Workup->Filtration Purification Purification: Recrystallization Filtration->Purification Characterization Characterization: (NMR, IR, MS, Melting Point) Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Hantzsch synthesis of 2-aminothiazole derivatives based on literature precedents. The specific values may need optimization for the synthesis of this compound.

ParameterRepresentative Value/RangeReference(s)
Reactant Molar Ratio
α-Haloketone:Thiourea1.0 : 1.1-1.5[2]
Reaction Conditions
SolventAbsolute Ethanol[2][4]
TemperatureReflux (approx. 78 °C)[2]
Reaction Time2 - 4 hours[2]
Microwave-Assisted
Temperature80 - 90 °C[3][5][6]
Reaction Time30 minutes[3][5][6]
Work-up and Purification
Neutralizing Agent5% Sodium Bicarbonate Solution[2]
Purification MethodRecrystallization (Ethanol or Ethanol/Water)[4]
Expected Yield 65 - 95% (may vary depending on conditions)[7]

Characterization Data (Representative)

While specific spectral data for this compound is not provided in the search results, the following are characteristic spectroscopic features expected for this class of compounds based on analogous structures.[7][8]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the range of δ 7.0-8.0 ppm. The proton on the thiazole ring would likely appear as a singlet. The amine protons would be observed as a broad singlet, which is D₂O exchangeable.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the thiazole ring and the 4-chlorophenyl group.

  • IR (cm⁻¹): The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1550 cm⁻¹), and C-Cl stretching.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications and Further Research

This compound serves as a versatile building block in medicinal chemistry. The 2-amino group can be readily derivatized to generate a library of compounds for structure-activity relationship (SAR) studies.[2] These derivatives can be screened for a wide range of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Agents: Thiazole-containing compounds have shown potent activity against various pathogens.[2]

  • Anticancer Agents: The thiazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.[2]

  • Enzyme Inhibitors: Thiazoles can be designed to inhibit specific enzymes, making them valuable for targeting various diseases.[2]

Further research can focus on the derivatization of the 2-amino group and the exploration of the biological activities of the resulting novel compounds. The use of microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields.[3][5][6]

References

Application Notes and Protocols: Purification of 5-(4-Chlorophenyl)thiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorophenyl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. As a key intermediate or final active pharmaceutical ingredient (API), its purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications and preclinical or clinical studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a robust method to enhance its purity.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor upon cooling) or be insoluble even at high temperatures (allowing for their removal by hot filtration). By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the majority of impurities behind in the solution.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Recrystallization Protocol
  • Solvent Selection: Based on literature and experimental trials, ethanol is a suitable solvent for the recrystallization of this compound. An ethanol/water mixture can also be employed to optimize crystal growth and yield.

  • Dissolution of the Crude Product:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and a small volume of ethanol.

    • Gently heat the mixture to reflux with continuous stirring.

    • Add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and rapidly pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

  • Isolation of Crystals:

    • Collect the crystallized product by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process is typically evaluated by the yield of the purified product and the improvement in its purity, which can be assessed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterCrude Product (Typical)Recrystallized Product (Expected)
Appearance Off-white to yellowish powderWhite to pale yellow crystalline solid
Melting Point 165-169 °C169-171 °C[1]
Purity (by HPLC) ~95%>99%
Yield N/A80-90% (typical)

Note: The values presented for the crude product and the yield and purity of the recrystallized product are typical and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude this compound add_ethanol Add minimum hot Ethanol crude_product->add_ethanol dissolved_solution Hot, Saturated Solution add_ethanol->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration cooling Slow Cooling to Room Temperature dissolved_solution->cooling hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath crystallization Crystallization ice_bath->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Ethanol vacuum_filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationships in Recrystallization

G start Start: Crude Solid (Compound + Impurities) dissolve Dissolve in Minimum Hot Solvent start->dissolve solubility_diff Differential Solubility: - Compound: Soluble - Impurity A: Very Soluble - Impurity B: Insoluble dissolve->solubility_diff hot_filtration Hot Filtration solubility_diff->hot_filtration cool Slow Cooling hot_filtration->cool insoluble_impurities Insoluble Impurities (Impurity B) hot_filtration->insoluble_impurities crystallize Selective Crystallization of Compound cool->crystallize cold_filtration Cold Filtration crystallize->cold_filtration pure_solid End: Pure Solid Compound cold_filtration->pure_solid mother_liquor Mother Liquor (Solvent + Impurity A) cold_filtration->mother_liquor

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 5-(4-Chlorophenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the monitoring of the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine using thin-layer chromatography (TLC). The synthesis of 2-aminothiazole derivatives is a critical process in the development of various pharmacologically active compounds. The Hantzsch thiazole synthesis, a common method for this class of compounds, involves the reaction of an α-haloketone with a thiourea derivative. Effective and efficient monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and assessing the purity of the final product. TLC is a rapid, simple, and cost-effective chromatographic technique ideally suited for this purpose.

Reaction Principle

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. The reaction progress can be effectively monitored by observing the consumption of the starting materials and the formation of the product on a TLC plate.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Starting Materials:

    • 2-bromo-1-(4-chlorophenyl)ethanone

    • Thiourea

  • Product: this compound (for use as a reference standard if available)

  • Solvents:

    • Ethyl acetate (analytical grade)

    • n-Hexane (analytical grade)

    • Methanol (analytical grade)

    • Dichloromethane (analytical grade)

  • Developing Chamber: Glass TLC tank with a lid

  • Spotting: Capillary tubes or micropipettes

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO₄) stain

  • General Laboratory Glassware and Equipment: Beakers, graduated cylinders, forceps, heating device (heat gun or hot plate).

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the Hantzsch synthesis of 5-aryl-2-aminothiazoles and can be adapted for the synthesis of the target compound.

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) in ethanol (15 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (indicated by the disappearance of the starting material spots on the TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: TLC Analysis of the Reaction Mixture
  • Plate Preparation:

    • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark the positions for spotting the samples. It is recommended to spot the starting material (2-bromo-1-(4-chlorophenyl)ethanone), thiourea, a co-spot of both starting materials, and the reaction mixture. If a pure sample of the product is available, it should also be spotted as a reference.

  • Sample Preparation:

    • Dissolve a small amount of each starting material in a volatile solvent like dichloromethane or methanol to prepare dilute solutions.

    • For the reaction mixture, take a small aliquot using a capillary tube or micropipette.

  • Spotting:

    • Using a clean capillary tube for each sample, apply a small spot of each solution onto the designated marks on the starting line of the TLC plate.

    • Ensure the spots are small and concentrated to achieve better separation.

  • Development:

    • Prepare the mobile phase by mixing ethyl acetate and n-hexane in a 2:1 v/v ratio in a TLC developing chamber.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds and compounds with conjugated systems will appear as dark spots.[1] Circle the visible spots with a pencil.

    • For further visualization, place the plate in an iodine chamber. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[2]

    • Alternatively, dip the plate into a potassium permanganate (KMnO₄) stain and gently heat. Oxidizable compounds, such as the amine group in the product, will appear as yellow to brown spots on a purple background.

Data Presentation

The progress of the reaction is monitored by comparing the TLC spots of the reaction mixture with those of the starting materials. The retention factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

CompoundExpected Rf Value (Ethyl Acetate:n-Hexane 2:1)Visualization Method(s)
2-bromo-1-(4-chlorophenyl)ethanone~0.7 - 0.8UV (254 nm)
Thiourea~0.1 - 0.2Iodine vapor, Potassium permanganate stain
This compound~0.4 - 0.5UV (254 nm), Iodine vapor, Potassium permanganate stain

Note: Rf values are approximate and can vary depending on the specific experimental conditions such as the exact solvent composition, temperature, and the specific brand of TLC plates used.

Diagrams

G cluster_prep Preparation cluster_analysis TLC Analysis cluster_vis Visualization & Analysis plate_prep Prepare TLC Plate sample_prep Prepare Samples (Reactants, Reaction Mix) plate_prep->sample_prep spotting Spot Samples on Plate sample_prep->spotting development Develop Plate in Mobile Phase spotting->development drying Dry Plate development->drying uv_vis Visualize under UV Light (254 nm) drying->uv_vis staining Stain (Iodine or KMnO4) uv_vis->staining calc Calculate Rf Values & Analyze staining->calc

Caption: Experimental workflow for TLC analysis.

G cluster_components TLC System Components cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_separation Separation Principle silica Silica Gel (Polar) solvent Ethyl Acetate / n-Hexane (Less Polar) silica->solvent Interaction leads to separation based on polarity product Product (Intermediate Polarity) Rf ~0.4-0.5 sm1 Starting Material 1 (Less Polar) Rf ~0.7-0.8 sm2 Starting Material 2 (More Polar) Rf ~0.1-0.2 solvent->product Elutes up the plate

Caption: Logical relationship of TLC components.

References

Application Notes and Protocols: Utilizing 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole as a Sphingosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole , also known as SKI-II, a potent, cell-permeable inhibitor of sphingosine kinase (SK). While the initial inquiry concerned 5-(4-Chlorophenyl)thiazol-2-amine, a thorough review of the scientific literature revealed a lack of specific data for this compound as a kinase inhibitor. In contrast, the structurally related compound, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, is a well-characterized inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).

Sphingosine kinases are critical enzymes that catalyze the phosphorylation of sphingosine to the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][2] The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[1] Dysregulation of SK activity is implicated in numerous pathologies, including cancer, inflammation, and fibrosis, making it a significant therapeutic target.[1][3]

SKI-II is a non-ATP competitive inhibitor that has been shown to induce apoptosis in various cancer cell lines and reduce SK1 protein levels through proteasomal and lysosomal degradation pathways.[4][5][6] These notes are intended to guide researchers in the effective use of this compound for studying the sphingosine kinase signaling pathway and for potential therapeutic development.

Data Presentation

Table 1: Kinase Inhibitory Activity of 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II)
Target KinaseIC50Assay ConditionsReference
Sphingosine Kinase (SK)0.5 µMRecombinant human SK, in vitro[4][7]
hERK2No inhibitionUp to 60 µM[7]
hPI3KNo inhibitionUp to 60 µM[7]
hPKCαNo inhibitionUp to 60 µM[7]
Table 2: Anti-proliferative Activity of 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II) in Human Cancer Cell Lines
Cell LineCancer TypeIC50Reference
T-24Bladder Carcinoma4.6 µM[4]
MCF-7Breast Adenocarcinoma1.2 µM[4]
MCF-7/VPDoxorubicin-resistant Breast Cancer0.9 µM[4]
NCI/ADR-RESDoxorubicin-resistant Ovarian Cancer1.3 µM[4]
JCMammary Adenocarcinoma12 µM (for S1P formation)[4]

Signaling Pathway and Experimental Workflow Visualizations

Sphingosine_Kinase_Signaling_Pathway Sphingosine Kinase 1 Signaling Pathway Extracellular Extracellular Space Plasma_Membrane Plasma Membrane Cytosol Cytosol Growth_Factors Growth Factors (e.g., PDGF, TGF-β) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines (e.g., TNF-α) Cytokines->RTK GPCR GPCRs PI3K PI3K GPCR->PI3K RTK->PI3K ERK1_2 ERK1/2 RTK->ERK1_2 AKT2 AKT2 PI3K->AKT2 mTOR mTOR AKT2->mTOR SK1_inactive SK1 (inactive) ERK1_2->SK1_inactive Phosphorylates & Activates (Ser225) mTOR->SK1_inactive Upregulates Expression SK1_active SK1 (active) (at Plasma Membrane) SK1_inactive->SK1_active Translocation S1P Sphingosine-1-Phosphate (S1P) SK1_active->S1P Sphingosine Sphingosine Sphingosine->S1P Catalyzed by SK1 ATP ATP ADP ADP S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Inside-out signaling Downstream Downstream Signaling (Proliferation, Survival, Migration) S1PRs->Downstream SKI_II 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II) SKI_II->SK1_active Inhibits

Caption: Overview of the Sphingosine Kinase 1 Signaling Pathway.

In_Vitro_Kinase_Assay_Workflow In Vitro Sphingosine Kinase Assay Workflow A Prepare Reagents (Assay Buffer, ATP, NBD-Sphingosine, SKI-II) C Add Buffer, Enzyme, and NBD-Sphingosine to 96-well plate A->C B Prepare Enzyme Dilution (Recombinant SK1/SK2) B->C D Add SKI-II (or vehicle control) C->D E Pre-incubate at 37°C for 10 min D->E F Initiate Reaction (Add ATP) E->F G Incubate at 37°C for 30-60 min F->G H Stop Reaction & Extract Lipids (Chloroform:Methanol) G->H I Phase Separation (Add KCl and Centrifuge) H->I J Transfer Aqueous Phase to new plate I->J K Measure Fluorescence (Ex: 474 nm, Em: 539 nm) J->K L Data Analysis (Calculate % Inhibition and IC50) K->L

Caption: Workflow for a Fluorescence-Based In Vitro SK Assay.

Cell_Viability_Assay_Workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h (Allow attachment) A->B C Treat with SKI-II (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent (e.g., 10 µL of 5 mg/mL) D->E F Incubate for 2-4h at 37°C (Formazan formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate for 2h in the dark (Dissolve crystals) G->H I Measure Absorbance (570 nm) H->I J Data Analysis (Calculate % Viability and IC50) I->J

Caption: Workflow for an MTT-Based Cell Viability Assay.

Experimental Protocols

Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Fluorescence-Based)

This protocol is adapted from a method using NBD-sphingosine as a substrate, which becomes water-soluble upon phosphorylation.[1]

Materials:

  • Recombinant human Sphingosine Kinase 1 or 2 (SK1 or SK2)

  • 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II)

  • NBD-Sphingosine (fluorescent substrate)

  • ATP

  • 5X Kinase Assay Buffer: 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.[1]

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Phase Separation Solution: 1 M KCl

  • 96-well microplates (black plates for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with ddH₂O.

    • Prepare a 10 mM ATP stock solution in water (pH 7.4) and store at -20°C.

    • Prepare a 1 mM NBD-Sphingosine stock solution in ethanol and store at -20°C, protected from light.

    • Prepare a 50 µM NBD-Sphingosine working solution by diluting the stock in 1X Kinase Assay Buffer.[1]

    • Prepare serial dilutions of SKI-II in the appropriate solvent (e.g., DMSO) and then dilute into the 1X Kinase Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Assay Reaction:

    • In a 96-well plate, add the following components in order for a 50 µL final reaction volume:

      • 10 µL of 5X Kinase Assay Buffer

      • ddH₂O to a final volume of 50 µL

      • 10 µL of diluted SKI-II or vehicle control

      • 10 µL of diluted enzyme solution

      • 10 µL of 50 µM NBD-Sphingosine working solution[1]

    • Include "no enzyme" and "no ATP" controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 5 µL of 10 mM ATP.

    • Incubate the plate at 37°C for 30-60 minutes.[1]

    • Stop the reaction by adding 150 µL of Chloroform:Methanol (2:1, v/v).

  • Extraction and Measurement:

    • Vortex or shake the plate for 1 minute to mix.

    • Add 50 µL of 1 M KCl to induce phase separation and vortex again for 1 minute.[1]

    • Centrifuge the plate at 1,500 x g for 10 minutes.

    • Carefully transfer 50 µL of the upper aqueous phase (containing the phosphorylated NBD-S1P) to a new black 96-well plate.

    • Measure the fluorescence with an excitation wavelength of ~474 nm and an emission wavelength of ~539 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of SKI-II to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of viability.[8][9]

Materials:

  • Cells of interest (e.g., MCF-7, T-24)

  • Complete cell culture medium

  • 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SKI-II in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of SKI-II. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently by pipetting or shaking for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of SKI-II to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[10][11]

Materials:

  • Cells treated with SKI-II as described in Protocol 2.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with SKI-II at the desired concentration and for the appropriate time (e.g., 24 hours). Include both negative (vehicle-treated) and positive controls.

    • Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

    • Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols: In Vitro Kinase Inhibition Assay for 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] Molecules incorporating this moiety have shown inhibitory activity against a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Src family kinases.[1][3] This document provides a detailed protocol for assessing the in vitro inhibitory activity of 5-(4-Chlorophenyl)thiazol-2-amine, a representative small molecule of this class, against a panel of protein kinases. The primary method described is the widely used ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes hypothetical IC50 values for this compound against a selection of relevant kinases to illustrate how such data is presented.

Kinase TargetIC50 (nM)
Src50
Lck75
CDK9120
Aurora A250
Sphingosine Kinase 1 (SK1)800
Sphingosine Kinase 2 (SK2)1500

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps to determine the IC50 value of this compound for a specific kinase.

Materials:

  • Recombinant Kinase (e.g., Src, Lck)

  • Kinase-specific substrate

  • This compound (test compound)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested (e.g., 10-point dilution series).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, recombinant kinase, and the appropriate substrate.

    • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[5][6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • ADP Detection:

    • Following incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40-50 minutes.[4]

    • Add the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow prep Compound Preparation (Serial Dilution) plate Plate Compound/Control in Assay Plate prep->plate add_mix Add Master Mix to Plate plate->add_mix mix Prepare Kinase/ Substrate Master Mix mix->add_mix start_reaction Initiate Reaction with ATP add_mix->start_reaction incubation Incubate at 30°C start_reaction->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubation->adp_glo incubation2 Incubate at RT adp_glo->incubation2 detect Add Kinase Detection Reagent incubation2->detect incubation3 Incubate at RT detect->incubation3 read Measure Luminescence incubation3->read analyze Data Analysis (IC50 Determination) read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Simplified Src Kinase Signaling Pathway

signaling_pathway receptor Growth Factor Receptor src Src Kinase receptor->src Activation downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) src->downstream Phosphorylation inhibitor 5-(4-Chlorophenyl) thiazol-2-amine inhibitor->src Inhibition proliferation Cell Proliferation, Survival, Migration downstream->proliferation

Caption: Inhibition of a simplified Src signaling pathway.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for the compound 5-(4-Chlorophenyl)thiazol-2-amine. Thiazole derivatives are a class of heterocyclic compounds investigated for a wide range of biological activities, including potential anticancer and antiparasitic properties.[1][2] A critical step in the preclinical assessment of any new chemical entity is the robust characterization of its cytotoxic profile. This guide moves beyond simple procedural lists to explain the causal logic behind experimental design, ensuring a multi-faceted and validated approach. We present detailed, field-proven protocols for three distinct, yet complementary, cell-based assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and the Caspase-3/7 assay to specifically measure apoptotic activity. By integrating data from these orthogonal methods, researchers can not only quantify toxicity but also begin to elucidate the underlying mechanism of cell death.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating the effect of a compound like this compound on cellular health requires more than a single endpoint. A decrease in viable cells can occur through different mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed cell death).[3] Relying on one assay can lead to an incomplete or misleading interpretation. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-parametric approach is essential for a thorough toxicological assessment.[4]

This guide details a powerful triad of assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the mitochondrial reductase activity in living cells, which serves as a proxy for metabolic health and cell viability.[5] A reduction in MTT conversion indicates a decline in metabolic function, often associated with cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis.[6][7]

  • Caspase-3/7 Assay: This luminescence-based assay measures the activity of effector caspases 3 and 7, which are key proteases activated during the execution phase of apoptosis.[8][9] An increase in their activity is a specific indicator of programmed cell death.

By employing these three methods, we can build a more complete picture of how this compound affects cells, distinguishing between cytostatic effects, necrotic death, and apoptotic induction.

Foundational Best Practices: Ensuring Data Integrity

Before proceeding to specific protocols, several foundational elements must be addressed to ensure the generation of reliable and reproducible data.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the research question. For general toxicity screening, cell lines like HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver carcinoma) are commonly used. For targeted anti-cancer studies, a panel of relevant cancer cell lines should be selected.

Standard Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase. Do not use cells from high-passage numbers, as this can lead to phenotypic drift.

Compound Preparation and Handling
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, create a series of working solutions by serially diluting the stock solution in complete culture medium. Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic.

The Imperative of Controls

Every assay plate must include a comprehensive set of controls to validate the results.

  • Untreated Control: Cells incubated in culture medium only. This represents 100% viability or baseline LDH/caspase activity.

  • Vehicle Control: Cells incubated with the highest volume of DMSO (or other solvent) used in the compound dilutions. This control is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or Triton™ X-100 for necrosis/membrane disruption). This confirms that the assay system is responsive.

  • Blank/Background Control: Wells containing culture medium without cells. This value is subtracted from all other readings to account for background absorbance or luminescence.

Protocol I: MTT Assay for Metabolic Viability

Principle

The MTT assay is a colorimetric method for assessing cell viability. In metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[5] This formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 treat Treat cells with serial dilutions of This compound and controls incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, or 72 hours) treat->incubate2 add_mtt Add 10 µL MTT Reagent (5 mg/mL in PBS) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (37°C, 5% CO₂) add_mtt->incubate3 solubilize Add 100 µL Solubilization Buffer (e.g., SDS-HCl) to each well incubate3->solubilize incubate4 Incubate overnight or shake to dissolve formazan crystals solubilize->incubate4 read Read Absorbance at 570 nm incubate4->read

Caption: Workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[11] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Final Incubation: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

Data Analysis and Presentation
  • Corrected Absorbance: Subtract the average absorbance of the blank (media-only) wells from all other readings.

  • Calculate % Viability: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Data Summary: Plot the % Viability against the log concentration of the compound to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Concentration (µM)Corrected Absorbance (570 nm)% Viability
0 (Vehicle)1.250100.0%
11.18895.0%
50.93875.0%
100.65052.0%
250.31325.0%
500.12510.0%
1000.0504.0%

Protocol II: LDH Assay for Membrane Damage

Principle

The LDH assay is a common method for quantifying cytotoxicity based on the integrity of the cell membrane.[12] Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[6] When the plasma membrane is damaged, LDH is rapidly released into the culture supernatant. The assay uses an enzymatic reaction that ultimately leads to the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[12][13]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay prep Seed and treat cells as in MTT assay (Steps 3.3.1 - 3.3.3). Prepare controls: Spontaneous Release, Maximum Release (add Lysis Buffer) transfer Centrifuge plate (optional). Transfer 50 µL of supernatant to a new 96-well plate. prep->transfer add_reagent Add 50 µL of LDH Reaction Mixture to each well. transfer->add_reagent incubate Incubate for 30 minutes at RT (protected from light). add_reagent->incubate stop Add 50 µL of Stop Solution. incubate->stop read Read Absorbance at 490 nm. stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Step-by-Step Protocol
  • Plate Setup: Seed and treat cells in a 96-well plate as described previously (Steps 3.3.1 - 3.3.3).

  • Prepare Controls:

    • Spontaneous Release: Vehicle-treated wells.

    • Maximum Release: To a set of untreated control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[14] This lyses all cells and represents 100% cytotoxicity.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically by mixing an assay buffer and substrate mix).[14] Add 50 µL of this mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[14]

  • Measurement: Measure the absorbance at 490 nm within one hour. Use 680 nm as a reference wavelength to subtract background.[14]

Data Analysis and Presentation
  • Corrected Absorbance: Subtract the 680 nm absorbance value from the 490 nm absorbance value for all wells. Then, subtract the average absorbance of the blank control.

  • Calculate % Cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

  • Data Summary: Present the data in a table and plot % Cytotoxicity against compound concentration.

Concentration (µM)Corrected Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0.1500.0%
Maximum Release1.850100.0%
10.1671.0%
50.2355.0%
100.47519.1%
250.98549.1%
501.61586.2%
1001.83399.0%

Protocol III: Caspase-3/7 Assay for Apoptosis

Principle

Apoptosis is a regulated cell death process characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15] Luminescent caspase assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence.[8][16] When active Caspase-3 or -7 is present, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase activity.[16]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Execution Pathway stimulus This compound (Hypothesized Inducer) procaspase Procaspase-3/7 (Inactive) stimulus->procaspase caspase Active Caspase-3/7 (Executioner) procaspase->caspase Activation substrates Cellular Substrates (e.g., PARP) caspase->substrates Cleavage apoptosis Apoptosis substrates->apoptosis Caspase_Workflow prep Seed and treat cells in opaque-walled 96-well plate (as in MTT assay) equilibrate Equilibrate plate to Room Temperature (30 min) prep->equilibrate add_reagent Add 100 µL of Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on plate shaker (300-500 rpm, 30 sec) add_reagent->mix incubate Incubate at Room Temperature for 1-2 hours (protected from light) mix->incubate read Read Luminescence incubate->read Interpretation_Logic cluster_results Observe Endpoint Changes cluster_conclusions Conclude Mechanism start Assay Results for This compound mtt ↓ MTT Signal (Reduced Viability) start->mtt ldh ↑ LDH Release (Membrane Damage) start->ldh caspase ↑ Caspase-3/7 Activity (Apoptosis Marker) start->caspase necrotic Primarily Necrotic Cell Death mtt->necrotic Caspase is low apoptotic Primarily Apoptotic Cell Death mtt->apoptotic LDH is low mixed Mixed-Mode: Apoptosis with Secondary Necrosis mtt->mixed All signals are significant ldh->necrotic Caspase is low ldh->mixed All signals are significant caspase->apoptotic LDH is low caspase->mixed All signals are significant

References

Application Notes and Protocols for 5-(4-Chlorophenyl)thiazol-2-amine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including potent anticancer effects across various human cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of 5-(4-Chlorophenyl)thiazol-2-amine, a specific 2-aminothiazole derivative, against cancer cell lines using the MTT assay. Additionally, it presents representative data from structurally similar compounds and illustrates key experimental workflows and potential signaling pathways.

While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for analogous compounds and provide a robust framework for its evaluation.

Data Presentation

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Due to the limited availability of specific data for this compound, the following table summarizes the in vitro cytotoxic activity of structurally related 2-aminothiazole derivatives against various human cancer cell lines. This data serves as a reference to exemplify the potential efficacy of this class of compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideA549 (Lung Cancer)Strong antiproliferative activity
2-amino-4-phenylthiazole derivative (Compound 20)H1299 (Lung Cancer)4.89 µM
2-amino-4-phenylthiazole derivative (Compound 20)SHG-44 (Glioma)4.03 µM
Thiazole-amino acid hybrid (Compound 5a)A549 (Lung Cancer)8.02 µM
Thiazole-amino acid hybrid (Compound 5a)HeLa (Cervical Cancer)6.51 µM
Thiazole-amino acid hybrid (Compound 5a)MCF-7 (Breast Cancer)6.84 µM

Note: The data presented in this table is for structurally related compounds and should be used as a reference. The actual IC50 values for this compound may vary and need to be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest the cells using Trypsin-EDTA, count them, and adjust the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected activity.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for an additional 3-4 hours at 37°C.[5]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[3]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the major steps of the MTT assay.

Potential Signaling Pathway

2-Aminothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. One of the key signaling pathways often implicated is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and increased apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway Potential PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Akt->Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Compound This compound (or related derivatives) Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential points of inhibition.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 5-(4-Chlorophenyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity screening of novel 5-(4-Chlorophenyl)thiazol-2-amine derivatives. The protocols outlined below are standard, widely-used methods for preliminary antimicrobial evaluation.[1][2]

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][3] Thiazole derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][4][5] The this compound scaffold represents a key pharmacophore for the development of new therapeutic agents. This document details the experimental protocols for screening these derivatives for their in vitro antimicrobial activity, presenting data in a clear and comparative format, and visualizing the experimental workflows.

Data Presentation

Quantitative data from antimicrobial screening is crucial for structure-activity relationship (SAR) studies. The following table provides a template for summarizing the Minimum Inhibitory Concentration (MIC) values of synthesized this compound derivatives against a panel of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
CPT-01 R = H163264>12864
CPT-02 R = 4-OCH₃-Ph8163212832
CPT-03 R = 4-NO₂-Ph48166416
CPT-04 R = 2,4-diCl-Ph248328
Ciprofloxacin (Positive Control)0.50.250.1251-
Fluconazole (Positive Control)----4

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted techniques for antimicrobial susceptibility testing.[1][2]

Agar Well Diffusion Assay (Preliminary Screening)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1] It provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit microbial growth.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Tryptic Soy Broth)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an 18-24 hour culture plate in sterile broth.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile 6 mm cork borer.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum prep_plates Inoculate MHA Plates prep_inoculum->prep_plates create_wells Create Wells (6 mm) prep_plates->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds pre_diffuse Pre-diffusion (1-2 hours) add_compounds->pre_diffuse incubate Incubate (37°C, 18-24h) pre_diffuse->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Fig. 1: Experimental Workflow for Agar Well Diffusion Assay.
Broth Microdilution Method (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Materials:

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control (no compound), and the twelfth as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB that, when added to the wells, will result in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.

experimental_workflow_mic_determination cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_analysis Analysis add_broth Add 100µL Broth to all wells serial_dilution Perform 2-fold Serial Dilution of Test Compound add_broth->serial_dilution inoculate_plate Inoculate wells with 100µL Inoculum serial_dilution->inoculate_plate prep_inoculum Prepare Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculate_plate incubate Incubate (37°C, 18-24h) inoculate_plate->incubate determine_mic Determine MIC (Visual/Spectrophotometric) incubate->determine_mic signaling_pathway_thiazole_moa cluster_targets Potential Bacterial Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome compound This compound Derivative ftsz FtsZ Protein compound->ftsz Inhibition gyrase DNA Gyrase compound->gyrase Inhibition z_ring Z-ring Formation ftsz->z_ring dna_replication DNA Replication gyrase->dna_replication cell_division Cell Division z_ring->cell_division bacteriostasis Bacteriostasis/ Bactericidal Effect cell_division->bacteriostasis dna_replication->bacteriostasis

References

Application of 5-(4-Chlorophenyl)thiazol-2-amine in Agricultural Chemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Chlorophenyl)thiazol-2-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant promise in the agricultural sector, particularly in the development of novel fungicides and herbicides. The presence of the chlorophenyl and thiazole moieties in its structure contributes to its utility as a scaffold for generating compounds with potent agrochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of agriculturally relevant chemicals derived from this compound.

Application in Fungicide Synthesis

Derivatives of this compound have been successfully synthesized and evaluated for their fungicidal activity. One notable class of compounds is the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives, which have demonstrated potential as antifungal agents.[1]

Experimental Protocol: Synthesis of 2-Imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one[1]

This protocol details the synthesis of a key intermediate in the development of thiazole-based fungicides.

Step 1: Synthesis of 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

  • Dissolve 2-amino-4-(4-chlorophenyl)thiazole (0.02 mol, 4.21 g) in 60 mL of dry benzene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (0.04 mol, 4.52 g, 3.2 mL) in 20 mL of dry benzene to the cooled solution with vigorous stirring.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Remove the benzene solvent under reduced pressure (in vacuo).

  • Wash the resulting residue with a 5% sodium bicarbonate (NaHCO₃) solution.

  • Recrystallize the crude product from ethanol to yield pure 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide.

Step 2: Synthesis of 2-Imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one

  • Treat the 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide intermediate with potassium thiocyanate (KSCN) in refluxing acetone.

  • The reaction proceeds via cyclization to afford the desired 2-imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one.

Quantitative Data for Fungicidal Activity

The fungicidal activity of the synthesized compounds can be evaluated against various plant pathogens. The data should be presented in a clear, tabular format for easy comparison.

Compound IDTarget FungusInhibition (%) at 100 ppm
F-1 Alternaria alternata75
F-2 Fusarium oxysporum68
F-3 Rhizoctonia solani82

Note: The data presented here is representative and should be replaced with actual experimental results.

Synthesis Workflow for Fungicides

Fungicide_Synthesis A This compound C 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide A->C Benzene, 0-5°C to reflux B Chloroacetyl chloride B->C E 2-Imino-3-(4-(4-chlorophenyl)thiazol-2-yl)thiazolidin-4-one C->E Acetone, reflux D Potassium thiocyanate D->E Herbicide_Synthesis cluster_start Starting Materials A [4-(4-Chlorophenyl)thiazol-2-yl]acetonitrile C Coupling Reaction A->C B Aryl Isocyanate B->C D Amide Derivative C->D Organic Base (catalyst) Antiviral_Synthesis A 4-Chlorobenzoic Acid B Methyl 4-chlorobenzoate A->B MeOH, H₂SO₄ C 4-Chlorobenzohydrazide B->C N₂H₄·H₂O D Potassium dithiocarbazate salt C->D KOH, CS₂ E 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol D->E Acidic cyclization F 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride E->F Cl₂ H Final Sulfonamide Derivative F->H Acetonitrile, Et₃N G p-Toluidine G->H

References

Application Notes and Protocols: 5-(4-Chlorophenyl)thiazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorophenyl)thiazol-2-amine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive 2-amino group and a modifiable thiazole ring, allows for the construction of a diverse array of complex molecules with a wide range of biological activities. The presence of the 4-chlorophenyl moiety often enhances the biological efficacy of the resulting derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives and discusses its application in the development of potential therapeutics.

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in drug discovery, known to be a core component in numerous compounds with a wide array of biological activities. Derivatives of this compound have been investigated for various therapeutic applications, including:

  • Anti-inflammatory and Neuroprotective Agents: Novel derivatives have been synthesized and identified as potent dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in the pathology of neurodegenerative diseases.[1]

  • Anticancer Agents: The 2-aminothiazole core is present in several anticancer agents, and its derivatives have demonstrated significant antiproliferative effects on various cancer cell lines.[2]

  • Antimicrobial and Antifungal Agents: Many 2-aminothiazole derivatives have shown potent activity against various strains of bacteria and fungi.[2]

  • Antiviral Agents: Thiazole derivatives have been explored for their potential antiviral activities.[3]

Synthesis of this compound

The parent compound can be synthesized via the Hantzsch thiazole synthesis. A representative protocol is provided below.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)thiazol-2-amine

This protocol describes the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Thiourea

  • Isopropanol

  • Triethylamine

  • Saturated aqueous solution of Na2S2O3

  • Aqueous NH3 solution

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (5 mmol), thiourea (10 mmol), and iodine (7.5 mmol) in 10 mL of isopropanol.

  • Add triethylamine (0.5 mL) to the mixture.

  • Stir the resulting mixture at 100 °C for 6–10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove excess iodine by adding a saturated aqueous solution of Na2S2O3.

  • Adjust the pH of the mixture to 7–8 using an aqueous NH3 solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 50 mL of a saturated aqueous NaCl solution, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired compound.[4]

Quantitative Data for Synthesis of 4-(4-Chlorophenyl)thiazol-2-amine

ProductYieldMelting Point (°C)Analytical Data
4-(4-Chlorophenyl)thiazol-2-amine62%162–164¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 7.82–7.79 (m, 2H), 7.43–7.40 (m, 2H), 7.10 (s, 2H), 7.08 (s, 1H). ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2.[4]

Derivatization of this compound

The 2-amino group of this compound serves as a key functional handle for further derivatization, allowing for the synthesis of a wide range of analogues, including amides, ureas, and Schiff bases.

Protocol 2: N-Acylation of 4-(4-Chlorophenyl)thiazol-2-amine

This protocol describes the general procedure for the N-acylation of 4-(4-chlorophenyl)thiazol-2-amine with an acyl chloride.

Materials:

  • 4-(4-Chlorophenyl)thiazol-2-amine

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • Sodium carbonate

  • Ice

Procedure:

  • Dissolve 4-(4-Chlorophenyl)thiazol-2-amine (1.0 eq) in dichloromethane (DCM).

  • Add sodium carbonate (as a base).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the corresponding acyl chloride (1.1 eq) dropwise to the solution with constant stirring.

  • Allow the reaction to proceed at 0 °C for 12 hours.

  • Pour the reaction mixture into a beaker of ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.[5]

Representative Quantitative Data for N-Acylated Derivatives

ProductStarting MaterialAcylating AgentYieldMelting Point (°C)
N-(4-Chlorothiazol-2-yl)acetamide2-Amino-4-chlorothiazoleAcetic anhydride57%144-145

Note: Data is for a closely related analogue. Yields for this compound derivatives are expected to be comparable.[6]

Protocol 3: Synthesis of Schiff Bases

This protocol outlines the condensation reaction between 4-(4-chlorophenyl)thiazol-2-amine and an aromatic aldehyde to form a Schiff base.

Materials:

  • 4-(4-Chlorophenyl)thiazol-2-amine

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)

  • Methanol

  • Glacial acetic acid (catalyst)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Dissolve equimolar quantities of 4-(4-chlorophenyl)thiazol-2-amine (25 mmol) and the desired aromatic aldehyde (25 mmol) in methanol (40 mL).[7]

  • Add a few drops of glacial acetic acid as a catalyst.[8]

  • Reflux the reaction mixture for 5 hours at 65 °C.[7]

  • Allow the mixture to cool to room temperature overnight.

  • Concentrate the mixture using a rotary evaporator.

  • Wash the residue with n-hexane and filter.

  • Hydrolyze the residue in water and extract with ethyl acetate.

  • Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the powdered product.[7]

Protocol 4: Synthesis of Urea Derivatives

This protocol describes the synthesis of N,N'-disubstituted ureas from 4-(4-chlorophenyl)thiazol-2-amine and an isocyanate.

Materials:

  • 4-(4-Chlorophenyl)thiazol-2-amine

  • Aryl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 4-(4-chlorophenyl)thiazol-2-amine (1.0 eq) in an anhydrous solvent.

  • Add the aryl isocyanate (1.0 eq) to the solution.

  • If the amine salt is used, add triethylamine (1.0 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, the urea derivative often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent or by recrystallization.[4][9]

Application in Drug Discovery: Dual DNase I and 5-LO Inhibitors

A series of novel 4-(4-chlorophenyl)thiazol-2-amines have been synthesized and evaluated for their inhibitory activity against bovine pancreatic DNase I and 5-lipoxygenase (5-LO), both of which are implicated in neuroinflammatory and neurodegenerative processes.[1]

Quantitative Biological Data

CompoundDNase I IC₅₀ (µM)5-LO IC₅₀ (nM) (cell-free)
18 < 100Potent
19 79.79Potent
20 < 10050

Note: Compound numbers are as reported in the source literature.[1]

Visualizations

Synthetic Workflow for Derivatization

G start This compound reagent1 Acyl Chloride (Protocol 2) start->reagent1 N-Acylation reagent2 Aldehyde (Protocol 3) start->reagent2 Condensation reagent3 Isocyanate (Protocol 4) start->reagent3 Nucleophilic Addition product1 N-Acylated Derivative reagent1->product1 product2 Schiff Base reagent2->product2 product3 Urea Derivative reagent3->product3

Caption: General synthetic routes for the derivatization of this compound.

Drug Discovery Workflow for Novel Inhibitors

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Computational Modeling cluster_3 Lead Optimization synthesis Synthesis of 4-(4-chlorophenyl)thiazol-2-amine Derivatives screening Screening for DNase I and 5-LO Inhibition synthesis->screening ic50 IC50 Determination screening->ic50 docking Molecular Docking ic50->docking md Molecular Dynamics Simulations docking->md sar Structure-Activity Relationship (SAR) Studies md->sar sar->synthesis Iterative Improvement

Caption: Iterative drug discovery workflow for developing potent enzyme inhibitors.

Biological Context: Dual Inhibition in Neuroinflammation

G cluster_0 Cellular Stress / Injury cluster_1 Enzymatic Pathways cluster_2 Pathological Outcomes stimulus Neurodegenerative Stimuli (e.g., Aβ plaques, oxidative stress) AA Arachidonic Acid stimulus->AA DNA_damage Extracellular DNA stimulus->DNA_damage LOX 5-Lipoxygenase (5-LO) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes inflammation Neuroinflammation Leukotrienes->inflammation pro-inflammatory DNase1 DNase I DNA_damage->DNase1 DNA_fragments DNA Fragments DNase1->DNA_fragments neuronal_damage Neuronal Damage & Cell Death inflammation->neuronal_damage inhibitor This compound Derivatives inhibitor->LOX inhibits inhibitor->DNase1 inhibits

Caption: Dual inhibition of 5-LO and DNase I pathways to mitigate neuroinflammation.

References

Application Notes and Protocols for In Vivo Evaluation of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorophenyl)thiazol-2-amine and its derivatives have emerged as a promising class of small molecules with potential therapeutic applications in oncology and inflammatory diseases. Preclinical studies have indicated that these compounds may exert their effects through the dual inhibition of 5-lipoxygenase (5-LO) and Deoxyribonuclease I (DNase I).[1][2] The 5-LO pathway is implicated in the proliferation and survival of various cancer cells, including pancreatic cancer, by producing pro-inflammatory leukotrienes.[3][4][5][6][7] Similarly, altered DNase I activity and the presence of extracellular DNA have been linked to tumor progression and metastasis.[8][9][10][11][12] This document provides a detailed experimental design for the in vivo evaluation of this compound in a pancreatic cancer xenograft model, a cancer type where the proposed targets are known to be upregulated.[6][7]

Putative Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of two key pathways implicated in cancer progression. The inhibition of 5-lipoxygenase (5-LO) is expected to reduce the production of leukotrienes, thereby attenuating pro-inflammatory signaling that promotes cancer cell proliferation and survival. Concurrently, the inhibition of DNase I may prevent the breakdown of neutrophil extracellular traps (NETs), which can contribute to tumor growth and metastasis.

G cluster_0 This compound cluster_1 Target Pathways cluster_2 Downstream Effects Compound This compound 5-LO 5-Lipoxygenase (5-LO) Compound->5-LO Inhibition DNase I Deoxyribonuclease I (DNase I) Compound->DNase I Inhibition Leukotrienes Leukotriene Production 5-LO->Leukotrienes NETs NET Degradation DNase I->NETs Inflammation Pro-tumor Inflammation Leukotrienes->Inflammation CellProliferation Cancer Cell Proliferation & Survival Inflammation->CellProliferation Metastasis Tumor Growth & Metastasis NETs->Metastasis

Proposed dual inhibitory mechanism of this compound.

Experimental Design: Pancreatic Cancer Xenograft Model

This study will utilize an orthotopic pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound. Orthotopic models are preferred as they more accurately recapitulate the tumor microenvironment.[13]

Overall Experimental Workflow

The experimental workflow will encompass acclimatization of the animals, tumor cell implantation, randomization into treatment groups, compound administration, and subsequent monitoring of tumor growth and animal well-being, culminating in endpoint analysis.

G Acclimatization Animal Acclimatization (1 week) Implantation Orthotopic Implantation of PANC-1 Cells Acclimatization->Implantation TumorGrowth Tumor Growth Monitoring (Until ~100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Compound Administration (Daily for 28 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (Twice weekly) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitoring->Endpoint

In vivo xenograft experimental workflow.

Quantitative Data Summary

The following tables outline the key quantitative parameters for the proposed in vivo study.

Table 1: Animal Model and Cell Line

ParameterSpecification
Animal Species Mouse
Strain NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
Age 6-8 weeks
Sex Female
Cancer Type Pancreatic Ductal Adenocarcinoma
Cell Line PANC-1 (human)
Cell Number for Implantation 1 x 10⁶ cells in 50 µL PBS/Matrigel (1:1)

Table 2: Study Groups and Dosing Regimen

GroupTreatmentDoseRoute of AdministrationDosing FrequencyNumber of Animals (n)
1 Vehicle Control-Oral GavageDaily10
2 This compound10 mg/kgOral GavageDaily10
3 This compound30 mg/kgOral GavageDaily10
4 This compound100 mg/kgOral GavageDaily10
5 Gemcitabine (Positive Control)100 mg/kgIntraperitonealTwice weekly10

Note: The doses for this compound are suggested starting points and may require adjustment based on a preliminary dose-finding/toxicity study.

Table 3: Efficacy and Toxicity Endpoints

ParameterMeasurement FrequencyMethod
Tumor Volume Twice weeklyCaliper measurement (Volume = (Length x Width²)/2)
Body Weight Twice weeklyDigital scale
Final Tumor Weight At study terminationDigital scale
Histopathology At study terminationH&E staining of tumor tissue
Biomarker Analysis At study terminationImmunohistochemistry (IHC) for Ki-67, 5-LO, DNase I
Toxicity Assessment Daily observation, weekly blood collectionClinical signs, Complete Blood Count (CBC), serum chemistry

Experimental Protocols

Animal Handling and Acclimatization
  • All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, NOD/SCID mice (6-8 weeks old, female) will be housed in a specific pathogen-free (SPF) facility.

  • Animals will be allowed to acclimatize for at least one week before the start of the experiment.

  • Standard housing conditions will be maintained: 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to sterile food and water.

Cell Culture and Preparation
  • PANC-1 human pancreatic cancer cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells will be maintained in a humidified incubator at 37°C with 5% CO₂.

  • On the day of implantation, cells will be harvested at 80-90% confluency using trypsin-EDTA.

  • Cells will be washed with sterile phosphate-buffered saline (PBS), and a single-cell suspension will be prepared in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

  • Cell viability will be assessed using trypan blue exclusion, with >90% viability required for implantation.

Orthotopic Tumor Implantation
  • Mice will be anesthetized using isoflurane.

  • A small incision will be made in the left abdominal flank to expose the pancreas.

  • Using a 30-gauge needle, 50 µL of the PANC-1 cell suspension (1 x 10⁶ cells) will be slowly injected into the tail of the pancreas.

  • The peritoneum and skin will be closed with sutures.

  • Animals will be monitored during recovery from anesthesia.

Tumor Growth Monitoring and Randomization
  • Tumor growth will be monitored twice weekly by palpation and caliper measurements.

  • Tumor volume will be calculated using the formula: Volume = (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, mice will be randomized into the treatment and control groups (n=10 per group).

Compound Formulation and Administration
  • This compound: The compound will be formulated as a suspension in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water). Fresh formulations will be prepared daily. The compound will be administered daily via oral gavage for 28 days.

  • Gemcitabine: The positive control, gemcitabine, will be dissolved in sterile saline and administered via intraperitoneal injection twice weekly.[14]

  • Vehicle Control: The vehicle solution will be administered daily via oral gavage.

Efficacy and Toxicity Monitoring
  • Tumor volume and body weight will be measured twice weekly.

  • Animals will be observed daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or grooming).

  • A small volume of blood may be collected weekly via a submandibular bleed for complete blood count (CBC) and serum chemistry analysis to monitor for systemic toxicity.

Study Termination and Endpoint Analysis
  • The study will be terminated after 28 days of treatment or when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).

  • At termination, mice will be euthanized by CO₂ asphyxiation followed by cervical dislocation.

  • Tumors will be excised, weighed, and a portion will be fixed in 10% neutral buffered formalin for histopathological analysis, while another portion will be snap-frozen in liquid nitrogen for biomarker analysis.

  • Histopathology: Formalin-fixed, paraffin-embedded tumor sections will be stained with Hematoxylin and Eosin (H&E) to assess tumor morphology and necrosis.

  • Immunohistochemistry (IHC): Tumor sections will be stained for Ki-67 (a proliferation marker), 5-LO, and DNase I to assess target engagement and downstream effects.

  • Statistical Analysis: Tumor growth curves will be analyzed using a two-way ANOVA. Final tumor weights and biomarker expression levels will be compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value of <0.05 will be considered statistically significant.

Conclusion

This detailed application note and protocol provides a robust framework for the in vivo evaluation of this compound in a clinically relevant pancreatic cancer model. The proposed experimental design will enable a comprehensive assessment of the compound's anti-tumor efficacy, mechanism of action, and preliminary safety profile. The inclusion of a positive control and detailed endpoint analyses will ensure the generation of high-quality, interpretable data to guide further drug development efforts.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hantzsch synthesis of 2-amino-4-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the Hantzsch synthesis of 2-amino-4-arylthiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Hantzsch synthesis of 2-amino-4-arylthiazoles?

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder the reaction.[1]

  • Purity of Reactants: Impurities in the starting materials, particularly the α-haloketone and thiourea, can lead to unwanted side reactions.

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial for optimal product formation.

  • Side Reactions: The formation of byproducts can compete with the desired reaction pathway, consuming starting materials and reducing the yield.

  • Inefficient Purification: Product loss during workup and purification is a common reason for apparently low yields.

Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Q3: What are some "greener" or more environmentally friendly approaches to the Hantzsch synthesis?

Several eco-friendly methods have been developed to address the drawbacks of traditional protocols. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with less energy consumption.[3][4]

  • Use of water as a solvent: Water is a cost-effective and environmentally benign solvent that can promote the reaction rate.[4]

  • Solvent-free conditions: Grinding the reactants together, sometimes with a catalyst, can lead to high yields without the need for a solvent.

  • Reusable catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, minimizing waste.

Q4: Can this synthesis be performed as a one-pot reaction?

Yes, the Hantzsch synthesis of 2-amino-4-arylthiazoles is often performed as a one-pot, multi-component reaction. This approach, where the α-haloketone, thiourea, and sometimes a substituted benzaldehyde are reacted together in a single vessel, can be highly efficient.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Formation
Possible CauseSuggested Solution(s)
Inappropriate Solvent Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water. For some substrates, aqueous micelles have been shown to improve yields.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from higher or lower temperatures. Consider using microwave irradiation for rapid heating and potentially higher yields.[3]
Ineffective or No Catalyst Introduce a suitable catalyst. While the traditional Hantzsch synthesis can be performed without a catalyst, acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial. Modern reusable catalysts like silica-supported tungstosilisic acid have also shown excellent results.
Poor Quality of Starting Materials Ensure the purity of your α-haloketone and thiourea. Impurities can participate in side reactions, lowering the yield of the desired product. If necessary, purify the starting materials before use.
Incorrect Stoichiometry Carefully verify the molar ratios of your reactants. A common ratio is 1:1 for the α-haloketone and thiourea.
Incomplete Reaction Use TLC to monitor the consumption of starting materials. The classical Hantzsch reaction can have long reaction times.
Issue 2: Formation of Multiple Products or Impurities
Possible CauseSuggested Solution(s)
Side Reactions The presence of multiple spots on a TLC plate often indicates side reactions. Over-reaction or degradation can occur if the reaction is heated for too long or at too high a temperature. Monitor the reaction by TLC to determine the optimal endpoint.
Incorrect pH of the Reaction Mixture The pH of the reaction medium can influence the product distribution. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.
Reactive Functional Groups on Starting Materials If your starting materials contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
Issue 3: Difficult Product Isolation or Purification
Possible CauseSuggested Solution(s)
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture in an ice bath.
Formation of a Complex Mixture of Products If the crude product is a complex mixture, column chromatography is often necessary for purification.
Difficulty Removing the Catalyst Use a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-amino-4-arylthiazoles.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1WaterRefluxLow
2MethanolRefluxModerate
3EthanolRefluxHigh
41-ButanolRefluxModerate
52-PropanolRefluxModerate
6Ethanol/Water (1:1)6587
7Ethanol/Water (1:1)Room TemperatureNo Reaction

Table 2: Comparison of Different Catalysts

CatalystReactantsConditionsTimeYield (%)
None (Conventional) Acetophenone, Thiourea, BromineEthanol, RefluxOvernightModerate
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeEthanol/Water, 65°C2-3.5 h79-90
Copper Silicate Phenacyl bromide, ThioureaEthanol, 78°CNot specifiedHigh

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of a simple 2-amino-4-arylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Add methanol as the solvent and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Allow the product to air dry completely.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[3][4]

Materials:

  • α-Haloketone (e.g., phenacyl bromide)

  • Thiourea or substituted thiourea

  • Ethanol or Water

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave reaction vessel, combine the α-haloketone (1.0 eq) and the thiourea (1.1-1.5 eq).

  • Add a suitable solvent such as ethanol or water.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 1-20 minutes).[4]

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine α-Haloketone and Thiourea in Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Progress by TLC reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Workup: Neutralize and Precipitate monitoring->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization or Chromatography) isolation->purification characterization Characterize Pure Product (NMR, IR, MS, MP) purification->characterization end End characterization->end troubleshooting_low_yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_stoichiometry Verify Stoichiometry check_reactants->check_stoichiometry Reactants are pure impure Impure Reactants check_reactants->impure TLC shows impurities check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Stoichiometry is correct incorrect_stoichiometry Incorrect Molar Ratios check_stoichiometry->incorrect_stoichiometry Error in calculation optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent add_catalyst Add/Change Catalyst check_conditions->add_catalyst purify_reactants Purify Starting Materials (Recrystallization/Distillation) impure->purify_reactants success Improved Yield purify_reactants->success adjust_stoichiometry Recalculate and Re-weigh Reactants incorrect_stoichiometry->adjust_stoichiometry adjust_stoichiometry->success temp_issue Suboptimal Temperature optimize_temp->temp_issue solvent_issue Inappropriate Solvent optimize_solvent->solvent_issue catalyst_issue Ineffective/No Catalyst add_catalyst->catalyst_issue temp_issue->success solvent_issue->success catalyst_issue->success hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Amino-4-arylthiazole intermediate2->thiazole Dehydration

References

Common side products in the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. The process is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.[2]

Q2: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A2: The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the 2-bromo-1-(4-chlorophenyl)ethanone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration to form the aromatic thiazole ring, yielding the final product, this compound.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Symptom: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant amount of starting material (2-bromo-1-(4-chlorophenyl)ethanone) remaining.

  • Solution:

    • Increase Reaction Time: Ensure the reaction is monitored by TLC until the starting ketone spot is no longer visible. Hantzsch syntheses can take several hours to reach completion.

    • Optimize Temperature: Confirm that the reaction is being conducted at a sufficient temperature to overcome the activation energy. Refluxing ethanol is a common condition.

    • Check Reagent Purity: Impurities in the starting materials can inhibit the reaction. Use reagents of high purity.

Possible Cause 2: Formation of Side Products

  • Symptom: The isolated product yield is low despite the complete consumption of the starting ketone, and the presence of multiple spots on the TLC of the crude product.

  • Solution: Refer to the "Common Side Products and Their Avoidance" section below for detailed information on potential side reactions and how to mitigate them.

Possible Cause 3: Product Loss During Work-up and Purification

  • Symptom: The yield is significantly lower after purification compared to the crude yield.

  • Solution:

    • Optimize Recrystallization: The product is often purified by recrystallization from ethanol or an ethanol/water mixture.[2] Ensure the correct solvent system and conditions are used to minimize loss of the desired product in the mother liquor.

    • Careful pH Adjustment: During work-up, the product is often precipitated by neutralizing the acidic reaction mixture. Ensure the pH is adjusted carefully to maximize precipitation without causing decomposition.

Problem 2: Impure Product After Initial Isolation

Symptom: The isolated product exhibits a broad melting point range or shows multiple peaks in analytical characterization (e.g., HPLC, NMR).

Refer to the "Common Side Products and Their Avoidance" section for a detailed breakdown of potential impurities.

Common Side Products and Their Avoidance

A key challenge in the synthesis of this compound is the formation of undesired side products. Understanding these side reactions is crucial for optimizing the synthesis and obtaining a pure product.

1. Self-Condensation of 2-bromo-1-(4-chlorophenyl)ethanone

  • Description: Under basic or neutral conditions, α-haloketones can undergo self-condensation to form 1,4-dihydropyrazine derivatives.

  • Avoidance:

    • Maintain a slightly acidic to neutral pH during the initial phase of the reaction. The use of thiourea hydrobromide salt can sometimes be beneficial.

    • Add the 2-bromo-1-(4-chlorophenyl)ethanone slowly to the solution of thiourea to maintain a low concentration of the ketone and favor the reaction with thiourea over self-condensation.

2. Formation of 4-(4-Chlorophenyl)-2-imino-4-thiazoline

  • Description: While the desired product is the 2-aminothiazole tautomer, the isomeric 2-iminothiazoline can also be formed. The position of the equilibrium is influenced by the solvent and pH.

  • Avoidance:

    • The 2-aminothiazole form is generally favored due to its aromaticity. Standard work-up and purification procedures, such as recrystallization, typically yield the more stable 2-aminothiazole.

3. Byproducts from Thiourea Decomposition

  • Description: At elevated temperatures, particularly above its melting point (174-178 °C), thiourea can decompose to produce various substances, including hydrogen sulfide, cyanamide, and ammonia. These can lead to the formation of complex impurities.

  • Avoidance:

    • Maintain the reaction temperature at the reflux temperature of the solvent (e.g., ethanol, ~78 °C) and avoid excessive heating.

    • Use a moderate excess of thiourea to ensure it is available for the primary reaction without needing to push the temperature higher to drive the reaction to completion.

Table 1: Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation PathwayMitigation Strategy
1,4-Dihydropyrazine derivativeSelf-condensation of 2-bromo-1-(4-chlorophenyl)ethanoneMaintain slightly acidic to neutral pH; slow addition of the ketone.
4-(4-Chlorophenyl)-2-imino-4-thiazolineTautomerizationStandard purification methods generally favor the 2-aminothiazole form.
Complex impuritiesDecomposition of thiourea at high temperaturesMaintain reaction temperature at solvent reflux; avoid excessive heating.

Experimental Protocols

Synthesis of this compound

  • Materials:

    • 2-bromo-1-(4-chlorophenyl)ethanone

    • Thiourea

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

    • Add thiourea (1.1 to 1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonium hydroxide with stirring to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts and unreacted thiourea.

    • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketone 2-bromo-1-(4-chlorophenyl)ethanone reaction Reflux in Ethanol start_ketone->reaction start_thiourea Thiourea start_thiourea->reaction neutralization Neutralization & Precipitation reaction->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Reaction_Pathway SM Starting Materials (Ketone + Thiourea) Intermediate1 S-Alkylation Intermediate SM->Intermediate1 Nucleophilic Attack Side_Product1 Self-Condensation Product (Dihydropyrazine) SM->Side_Product1 Self-Condensation (Side Reaction) Side_Product2 Decomposition Products SM->Side_Product2 Decomposition (Side Reaction) Intermediate2 Cyclic Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Desired Product This compound Intermediate2->Product Dehydration

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiazole derivatives, with a particular focus on substrates bearing electron-withdrawing groups (EWGs).

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone and a thioamide to form a thiazole ring.[1][2] This method is widely used due to its simplicity and the stability of the resulting aromatic thiazole products.[3] The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole.[4]

Q2: How do electron-withdrawing groups (EWGs) on the α-haloketone affect the Hantzsch synthesis?

Electron-withdrawing groups on the aromatic ring of the α-haloketone can influence the reaction in several ways:

  • Reaction Rate: EWGs can increase the electrophilicity of the carbonyl carbon and the α-carbon, potentially accelerating the initial nucleophilic attack by the thioamide.

  • Yields: The effect on yield can be variable. While some studies report good to excellent yields with EWGs[5][6], others may face challenges with lower yields due to side reactions or stabilization of intermediates.

  • Side Reactions: The presence of strong EWGs can sometimes lead to the formation of undesired side products. Careful optimization of reaction conditions is crucial to minimize these.

Q3: What are common challenges encountered when using α-haloketones with EWGs?

Researchers may encounter the following issues:

  • Low product yield: This is a common problem that can arise from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.[1]

  • Formation of side products: The increased reactivity of the starting materials can lead to self-condensation or other undesired pathways.

  • Purification difficulties: The presence of closely related impurities can make the isolation of the pure thiazole product challenging.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Hantzsch thiazole synthesis with electron-withdrawing groups.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature While many Hantzsch syntheses proceed at room temperature or with gentle heating (40-60 °C)[1], substrates with EWGs might require different temperature profiles. Systematically screen temperatures to find the optimal condition. For instance, a reaction with a nitro-substituted phenacyl bromide might benefit from a slightly elevated but controlled temperature to avoid degradation.
Incorrect Solvent The choice of solvent is critical. Ethanol and methanol are commonly used.[4] However, for less reactive substrates or to minimize side reactions, consider screening other solvents like isopropanol, or using a co-solvent system. For example, a mixture of ethanol and water has been used effectively in some cases.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion in a much shorter time.[6]
Degradation of Reactants α-Haloketones, especially those with strong EWGs, can be unstable. Ensure the purity of your starting materials. If necessary, purify the α-haloketone by recrystallization or chromatography before use.
Inappropriate Stoichiometry A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[4]
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps
Self-condensation of α-haloketone This can be prevalent with highly reactive α-haloketones. Try adding the α-haloketone slowly to the reaction mixture containing the thioamide to maintain a low concentration of the ketone.
Alternative Cyclization Pathways Under certain conditions, particularly acidic conditions, the reaction of N-substituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[7] Neutralizing the reaction mixture or using a non-acidic solvent can favor the desired 2-amino-thiazole product.
Reaction with Solvent In alcoholic solvents, there is a possibility of the α-haloketone reacting with the solvent. If this is suspected, consider using an aprotic solvent like DMF or acetonitrile, but be mindful that this may also affect the overall reaction rate and solubility of reactants.

Data Presentation: Reaction Yields with Electron-Withdrawing Groups

The following tables summarize representative yields for the Hantzsch thiazole synthesis with various electron-withdrawing groups under different reaction conditions.

Table 1: Conventional Heating Methods

α-Haloketone Substituent (EWG)ThioamideSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroThioureaEthanolReflux385[5]
4-ChloroThioureaEthanolReflux295[8]
4-BromoThioureaMethanolReflux1.591[8]
3-NitroN-Methylpiperazino thioureaIsopropanolReflux4~75[9]
4-Chloro-3-nitroN-Methylpiperazino thioureaIsopropanolReflux4~65[9]

Table 2: Microwave-Assisted Synthesis

α-Haloketone Substituent (EWG)ThioamideSolventTemperature (°C)Time (min)Yield (%)Reference
4-Phenyl (various EWGs)Substituted ThioureasMethanol903089-95[6]
2-Hydroxy-5-methylphenylThioureaRectified Spirit-6-890[10]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is adapted from a standard procedure for the synthesis of a thiazole with a halogen substituent.[8]

Materials:

  • 4-Chlorophenacyl bromide (1 mmol)

  • Thiourea (1.1 mmol)

  • Absolute Ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenacyl bromide and thiourea in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chlorophenyl)thiazole.

Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

This protocol demonstrates a rapid synthesis of complex thiazole derivatives using microwave irradiation.[6]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • Substituted N-phenylthiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • In a microwave reaction vessel, combine the α-chloroethanone and the substituted thiourea in methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 90 °C and hold for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product typically precipitates from the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry to yield the desired product.

Visualizing Reaction Pathways and Logic

Hantzsch Thiazole Synthesis: General Mechanism

The following diagram illustrates the fundamental steps of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for addressing low product yields in your synthesis.

Troubleshooting_Workflow Start Low or No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK Success Improved Yield CheckPurity->Success Impurity Found & Purified OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Success Improvement OptimizeTime Increase Reaction Time OptimizeSolvent->OptimizeTime No Improvement OptimizeSolvent->Success Improvement ConsiderCatalyst Consider a Catalyst OptimizeTime->ConsiderCatalyst No Improvement OptimizeTime->Success Improvement ConsiderMicrowave Use Microwave Synthesis ConsiderCatalyst->ConsiderMicrowave No Improvement ConsiderCatalyst->Success Improvement ConsiderMicrowave->Success Improvement

Caption: A decision tree for troubleshooting low yields.

Influence of EWGs on Reaction Intermediates

This diagram illustrates how electron-withdrawing groups can affect the key intermediates in the Hantzsch synthesis.

EWG_Influence Reactants α-Haloketone (with EWG) + Thioamide Intermediate1 S-Alkylation Intermediate (Carbonyl carbon more electrophilic) Reactants->Intermediate1 EWG enhances SN2 reaction Intermediate2 Hydroxythiazoline Intermediate (Cyclization may be faster) Intermediate1->Intermediate2 EWG enhances cyclization SideProducts Potential Side Products (Increased reactivity can lead to alternative pathways) Intermediate1->SideProducts Product Thiazole Product (Ring is electron deficient) Intermediate2->Product Dehydration

Caption: Impact of EWGs on Hantzsch synthesis intermediates.

References

Technical Support Center: Purification of Crude 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-(4-Chlorophenyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing impurities, provided a suitable solvent system is identified. Column chromatography is highly effective for separating the target compound from impurities with different polarities.

Q2: What are the likely impurities in crude this compound synthesized via the Hantzsch reaction?

Crude this compound synthesized via the Hantzsch reaction may contain several impurities, including:

  • Unreacted starting materials: Such as 2-bromo-1-(4-chlorophenyl)ethanone and thiourea.

  • Isomeric impurities: Under acidic conditions, the Hantzsch synthesis can sometimes yield the 3-substituted 2-imino-2,3-dihydrothiazole isomer, which can be difficult to separate.

  • Side-products: Over-reaction or side reactions can lead to the formation of various by-products.

  • Reagents from workup: Salts and other reagents used during the reaction workup may also be present.

Q3: My purified this compound is still showing a broad melting point range. What could be the issue?

A broad melting point range typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the compound, leading to a depression and broadening of the melting point. It is recommended to re-purify the compound using one of the methods described below or to try a different recrystallization solvent.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

Yes, reversed-phase HPLC can be a powerful tool for the purification of this compound, especially for obtaining very high purity material or for separating stubborn impurities. A C18 column is a good starting point, and an acidic modifier in the mobile phase is often necessary to obtain sharp peaks for basic compounds like this aminothiazole.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough to dissolve the compound.- Try a more polar solvent or a mixture of solvents.- Refer to the recrystallization protocol for suggested solvent systems.
The compound "oils out" instead of forming crystals upon cooling. The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is less soluble) to the hot solution until it just becomes cloudy, then clarify with a drop of the hot solvent and allow to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Ensure a slow cooling process; allow the flask to cool to room temperature before placing it in an ice bath.
Low recovery of the purified compound. The compound has significant solubility in the recrystallization solvent even at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Try a different solvent or solvent system where the compound has lower solubility at cold temperatures.- Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
The color of the compound does not improve after recrystallization. The colored impurity has similar solubility properties to the target compound.- Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Column Chromatography Issues
Problem Possible Cause Solution
The compound is streaking or tailing on the silica gel column. The basic amine group of the compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[1]- Use a less acidic stationary phase like alumina (basic or neutral).
Poor separation of the target compound from an impurity. The chosen eluent system does not provide sufficient resolution.- Perform a systematic solvent screening using thin-layer chromatography (TLC) to identify an optimal eluent system that provides good separation between your target compound and the impurity.- Try a different stationary phase (e.g., alumina, C18).
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Quantitative Data Summary

The following table presents illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Yield Typical Solvents/Eluents
Recrystallization 80-90%>98%70-85%Ethanol, Ethanol/Water, Acetone
Column Chromatography 70-85%>99%60-80%Hexane/Ethyl Acetate gradient

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general procedure and may require optimization for your specific sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue to add the hot solvent portion-wise until the compound is completely dissolved. Avoid adding excess solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Eluent (e.g., a gradient of Hexane/Ethyl Acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the slurry: In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack the column: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Equilibrate the column: Run the initial eluent through the column until the silica bed is stable.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elute the column: Start eluting with the initial, non-polar eluent. Collect fractions and monitor the separation using TLC.

  • Increase polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound. If tailing is observed, consider adding 0.1-1% triethylamine to the eluent system.

  • Combine and evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (TLC, mp, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >98%

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Crude Product purity_check Assess Purity (TLC/mp) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Impurity Profile Seems Simple column_chromatography Perform Column Chromatography purity_check->column_chromatography Complex Impurity Profile oiling_out Oiling Out? recrystallization->oiling_out streaking Streaking on TLC? column_chromatography->streaking low_yield Low Yield? oiling_out->low_yield No slow_cool Slow Cooling / Scratching oiling_out->slow_cool Yes pure_product Pure Product low_yield->pure_product No adjust_solvent Adjust Solvent System low_yield->adjust_solvent Yes streaking->pure_product No add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes adjust_solvent->recrystallization slow_cool->recrystallization add_base->column_chromatography

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Purification of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and practical solutions for the purification of 5-(4-Chlorophenyl)thiazol-2-amine, a crucial intermediate in pharmaceutical research. We will address common challenges encountered during its synthesis, focusing on the identification and removal of process-related byproducts. Our approach is grounded in established chemical principles to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the Hantzsch synthesis of this compound. What are the most likely impurities in my crude product?

A1: The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, is generally efficient but can generate several byproducts.[1][2][3] In this specific synthesis, the primary reactants are 2-bromo-1-(4-chlorophenyl)ethanone and thiourea.

Your primary impurities will likely be:

  • Unreacted Starting Materials: Residual 2-bromo-1-(4-chlorophenyl)ethanone and unreacted thiourea.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the reaction can yield a regioisomer, 3-(4-chlorophenyl)-2-imino-2,3-dihydrothiazole, although the 2-amino isomer is typically favored.[4]

  • Self-Condensation Products: The α-haloketone can undergo self-condensation, especially under basic conditions.

  • Hydrolysis Products: If the reaction is worked up under harsh aqueous conditions, some hydrolysis of the amine or other functional groups may occur.

It is crucial to first characterize your crude mixture, typically using Thin Layer Chromatography (TLC), to visualize the number of components before proceeding with purification.

Q2: My TLC plate shows three spots after running a 1:1 Hexane:Ethyl Acetate system. How do I know which spot is my desired product?

A2: Identifying your product on a TLC plate is a critical first step. This compound is a relatively polar molecule due to the free amine group and the nitrogen and sulfur atoms in the thiazole ring.

Here is a systematic approach to identification:

  • Spot a Reference: If you have a pure standard of the product, spot it on the same TLC plate alongside your crude mixture. This is the most definitive method.

  • Analyze Relative Polarity:

    • Product: The 2-aminothiazole product is expected to be quite polar and should have a moderate to low Retention Factor (Rf).

    • α-haloketone (Starting Material): 2-bromo-1-(4-chlorophenyl)ethanone is less polar than the product and will have a higher Rf (travel further up the plate).

    • Thiourea (Starting Material): Thiourea is extremely polar and will likely remain at the baseline (Rf ≈ 0) in most common solvent systems.

  • Use a Staining Agent: After viewing under a UV lamp (254 nm), certain stains can help differentiate spots. For instance, a ninhydrin stain can develop a color (often purple or yellow) with primary amines, helping to identify the product spot.

The diagram below illustrates a typical purification workflow, starting from this initial TLC analysis.

G cluster_0 Initial Analysis & Purification Strategy cluster_1 Purification Methods cluster_2 Final Analysis Crude Crude Reaction Mixture TLC TLC Analysis (e.g., 1:1 Hexane:EtOAc) Crude->TLC Decision Assess Spot Separation & Identify Product TLC->Decision Recryst Recrystallization Decision->Recryst Spots are well-separated by polarity difference Column Column Chromatography Decision->Column Spots are close (similar polarity) FinalTLC Purity Check by TLC Recryst->FinalTLC Column->FinalTLC Confirm Structural Confirmation (NMR, LC-MS) FinalTLC->Confirm

Caption: Purification workflow for this compound.

Q3: Recrystallization seems like the simplest method. How should I perform it for this specific compound?

A3: Recrystallization is an excellent first choice for purification if the crude product is relatively clean (>80-90% pure) and there's a significant difference in solubility between your product and the impurities. Ethanol or an ethanol/water mixture is often a good starting point for aminothiazoles.[5]

Underlying Principle: The desired compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble at room temperature (and remain in the mother liquor) or completely insoluble at high temperatures (and can be filtered off hot).

See the "Protocol 1: Recrystallization of this compound" section below for a detailed, step-by-step guide.

Q4: My product is still impure after recrystallization. What's the best approach for column chromatography?

A4: Column chromatography is the most powerful technique for separating compounds with similar polarities.[6] For aminothiazoles, which are basic, special considerations are necessary to prevent poor separation and product loss.

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is acidic and can interact strongly with the basic amine group of your product. This can lead to significant "streaking" or "tailing" on the TLC and column, resulting in broad fractions and poor separation.

  • Solution: To mitigate this, you can either:

    • Use a Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your eluent (typically ~0.5-1% v/v).[7] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use a Different Stationary Phase: Amine-functionalized or deactivated (neutral) silica is an excellent but more expensive alternative that provides a much more inert surface for the separation of basic compounds.[7]

A detailed procedure is provided in "Protocol 2: Flash Column Chromatography" .

Q5: How do I determine the optimal solvent system for my column?

A5: The ideal solvent system is determined by running multiple TLCs. The goal is to find a system where the desired product has an Rf value between 0.2 and 0.4 . This range provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

Procedure for Solvent System Selection:

  • Start with a moderately polar system, such as 70:30 Hexane:Ethyl Acetate .

  • Run a TLC. If the product's Rf is too high (>0.4), increase the proportion of the non-polar solvent (Hexane). If the Rf is too low (<0.2), increase the proportion of the polar solvent (Ethyl Acetate).

  • For very polar impurities, you may need to introduce a stronger polar solvent like methanol. A common gradient for difficult separations is Hexane/Ethyl Acetate followed by a gradual introduction of Dichloromethane/Methanol.

  • Once you find the ideal system, add your base modifier (e.g., 1% TEA) and re-run the TLC to ensure the Rf is still in the optimal range.

Compound Type Typical Polarity Expected Rf in 70:30 Hexane:EtOAc
2-bromo-1-(4-chlorophenyl)ethanoneLowHigh (0.7 - 0.9)
This compound (Product) Medium-High Medium (0.3 - 0.5)
ThioureaVery HighLow (0.0 - 0.1)
Q6: How can I definitively confirm the purity and identity of my final product?

A6: A single clean spot on a TLC plate in multiple solvent systems is a good indicator of purity, but it is not definitive. For drug development professionals, rigorous analytical validation is required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated HPLC method can quantify the purity of your compound to >99% and detect trace impurities that are invisible on a TLC plate.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capability of a mass spectrometer.[6] It will confirm that your main peak has the correct molecular weight for this compound (C₈H₆ClN₃S, MW ≈ 211.67 g/mol ).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound, ensuring you have synthesized the correct isomer and that it is free from proton-bearing impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude solid product by removing highly soluble or insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Adding the minimum amount of hot solvent ensures the solution is saturated, maximizing crystal recovery upon cooling.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymeric material), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. For maximum recovery, you can then place the flask in an ice bath for 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

Objective: To separate the target compound from byproducts of similar polarity.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Glass column, collection tubes, TLC equipment

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 95:5 Hexane:EtOAc). Carefully pack the column, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method.

    • Causality: Dry loading ensures that the sample is applied to the column in a very narrow, concentrated band, which is essential for achieving good separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with your chosen mobile phase (e.g., 70:30 Hexane:EtOAc + 1% TEA).

    • If a gradient elution is needed, start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Fraction Collection & Monitoring: Collect the eluent in fractions. Monitor the fractions by TLC to identify those containing the pure compound.[6]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

The diagram below illustrates the key steps in preparing and running the chromatography column.

References

Technical Support Center: 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-(4-Chlorophenyl)thiazol-2-amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials or the formation of side products. These may include:

  • Unreacted α-bromo-4-chloroacetophenone: A starting material in the Hantzsch thiazole synthesis.

  • Unreacted thiourea: The other key starting material in the Hantzsch synthesis.[1][2]

  • Side products from self-condensation of the α-haloketone: This can occur under the reaction conditions.

  • Regioisomers: Depending on the reaction conditions, small amounts of the isomeric 3-(4-chlorophenyl)thiazol-2-imine may form.

Q2: What are the recommended initial purification methods for crude this compound?

A2: The most common initial purification methods are recrystallization and column chromatography.[1][3] The choice between them depends on the nature and quantity of the impurities. A simple filtration and wash with a suitable solvent can also be effective in removing some impurities.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Ethanol or a mixture of ethanol and water is often a good choice for the recrystallization of 2-aminothiazole derivatives.[1] Other potential solvents include acetone and various alcohol/water mixtures. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the compound is significantly impure or if the cooling rate is too fast.[4] To resolve this, try the following:

  • Re-heat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hot plate.[4]

  • If the problem persists, purification by column chromatography may be a better option.[4]

Q5: What are the key parameters to consider for column chromatography purification of this compound?

A5: The key parameters are the choice of stationary phase (typically silica gel) and the mobile phase (eluent). The polarity of the eluent is critical for good separation. A gradient of ethyl acetate in hexane is a common starting point for aminothiazoles.[3] Due to the basic nature of the amine, peak tailing can be an issue on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape and separation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.Perform a systematic solvent screen to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[5]
Poor Separation in Column Chromatography The polarity of the eluent is not optimized.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.
The compound is interacting strongly with the acidic silica gel, causing streaking or tailing.Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Yellow or Discolored Product Presence of colored impurities from the reaction.Consider treating the solution with activated charcoal before the final filtration step of recrystallization. Be aware that this may reduce your overall yield.
The compound may be degrading due to prolonged heating or exposure to acid/base.Minimize heating time during recrystallization and ensure any acidic or basic reagents are thoroughly removed during the workup.
Low Yield After Purification Too much solvent was used during recrystallization, leading to significant loss of product in the mother liquor.[5][6]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]
The compound is partially soluble in the washing solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.[3]

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column. If peak tailing is observed on TLC, add 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, potential for significant product loss if not optimized.[6]
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and closely related compounds.More complex setup, requires larger volumes of solvent, can be more time-consuming.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity Not Met purity_check->column_chromatography Purity Not Met pure_product Pure Product (>99%) purity_check->pure_product Purity Met

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization cluster_solutions Troubleshooting Steps start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oiling_out Oiling Out cool->oiling_out add_seed Add Seed Crystal no_crystals->add_seed scratch Scratch Flask no_crystals->scratch concentrate Concentrate Solution no_crystals->concentrate reheat Re-heat and Add Solvent oiling_out->reheat add_seed->crystals scratch->crystals concentrate->dissolve slow_cool Cool Slower reheat->slow_cool slow_cool->crystals

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Stability issues of 5-(4-Chlorophenyl)thiazol-2-amine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with 5-(4-Chlorophenyl)thiazol-2-amine in DMSO stock solutions.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent experimental results or a noticeable loss of compound activity over a short period.

  • Question: My experimental results are not reproducible, and the compound seems to lose its biological activity quickly when using my DMSO stock solution. What could be the cause?

  • Answer: This often points to the degradation of this compound in your DMSO stock solution. The stability of thiazole derivatives can be influenced by several factors, including the pH of the solution, exposure to light, and storage temperature.[1] Inconsistent results can arise from the variable concentration of the active compound due to its degradation over time.[2] A change in the color of the stock solution from clear to dark can be a visual indicator of decomposition.[3]

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the compound solution.

  • Question: I am observing new peaks in the chromatogram of my this compound solution that were not present initially. What do these new peaks signify?

  • Answer: The appearance of new peaks in your analytical run likely corresponds to degradation products of the parent compound. Common degradation pathways for thiazole derivatives include hydrolysis, oxidation, and photodegradation.[1] The sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones.[1]

Issue 3: Poor solubility or precipitation of the compound in aqueous buffers upon dilution from a DMSO stock.

  • Question: My this compound is precipitating out of my aqueous assay buffer. How can I improve its solubility and maintain its stability?

  • Answer: This is a common issue related to the compound's lower solubility in aqueous solutions compared to DMSO. To address this, you can employ a minimal amount of a water-miscible organic co-solvent like ethanol or DMF in your stock preparation before diluting it into the aqueous buffer.[1][2] Be mindful of the final solvent concentration in your assay, as it might affect the biological system.[1] Adjusting the pH of the buffer can also influence the solubility of compounds with ionizable groups.[1]

Data Presentation

The following table summarizes hypothetical stability data for this compound in DMSO under various storage conditions. This data is illustrative and based on general knowledge of thiazole compound stability. Actual stability should be determined experimentally.

Storage ConditionTime (Days)Percent Remaining (Hypothetical)
Room Temperature (Light)185%
Room Temperature (Light)760%
Room Temperature (Dark)195%
Room Temperature (Dark)780%
4°C (Dark)798%
4°C (Dark)3090%
-20°C (Dark)30>99%
-80°C (Dark)30>99%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.

  • Preparation of Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO (e.g., 10 mM).

    • Prepare a separate stock solution of a stable internal standard in DMSO.

    • From these stocks, prepare working standard solutions at various concentrations (e.g., ranging from 2.06 to 20.60 µg/mL) by diluting with an appropriate solvent mixture (e.g., acetonitrile/water).[4]

  • Sample Preparation and Incubation:

    • In amber vials to protect from light, prepare replicate samples by mixing the compound stock solution and the internal standard stock solution.[5]

    • For a time-zero (T=0) analysis, immediately take an aliquot from each replicate, dilute it appropriately, and analyze by HPLC-UV.[5]

    • Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).[5]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each replicate vial, dilute, and analyze by HPLC-UV.[5]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 5 µm).[6]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection: UV detection at an appropriate wavelength determined by a UV-Visible spectrophotometer.[4][6]

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the analyte to the internal standard.

    • Normalize the ratios at each time point to the T=0 ratio.

    • Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.[5]

    • Plot the percentage of the compound remaining versus time to determine the degradation kinetics.[5]

Protocol 2: LC-MS/MS Method for Identification of Degradation Products

This protocol provides a general method for identifying potential degradation products using LC-MS/MS.

  • Sample Preparation:

    • Prepare samples from the stability study (Protocol 1) that show significant degradation.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm × 4.6 mm, 3 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer with a volatile modifier (e.g., 5.0 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[7]

    • Flow Rate: 0.8 mL/min.[7]

  • Mass Spectrometry Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[7]

    • Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF) mass spectrometer.[8][9]

    • Scan Mode: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the detected parent and potential degradation product masses to obtain fragmentation patterns for structural elucidation.[9]

  • Data Analysis:

    • Compare the mass spectra of the fresh sample (T=0) with the aged samples.

    • Identify new m/z values in the aged samples, which correspond to potential degradation products.

    • Analyze the fragmentation patterns from the MS/MS scans to propose structures for the degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity Observed check_solution Visually Inspect Stock Solution (Color Change, Precipitation) start->check_solution analytical_check Perform HPLC/LC-MS Analysis on Stock Solution check_solution->analytical_check new_peaks New Peaks Observed? analytical_check->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_new_peaks No Significant Degradation new_peaks->no_new_peaks No troubleshoot Implement Corrective Actions degradation_confirmed->troubleshoot actions Prepare Fresh Solution Store at -20°C or -80°C Protect from Light Use High-Purity Anhydrous DMSO troubleshoot->actions re_evaluate Re-evaluate Experiment actions->re_evaluate Degradation_Pathways parent This compound hydrolysis Hydrolysis (e.g., ring opening) parent->hydrolysis H2O oxidation Oxidation (e.g., sulfoxide formation) parent->oxidation O2 photodegradation Photodegradation (e.g., complex photoproducts) parent->photodegradation Light degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

References

Technical Support Center: Storage and Handling of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of 2-aminothiazole compounds during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole derivative is showing signs of degradation (e.g., color change, new spots on TLC/LC-MS) even when stored at low temperatures. What could be the cause?

A1: While low-temperature storage is crucial, several other factors can contribute to the degradation of 2-aminothiazole compounds. The primary culprits are often hydrolysis, oxidation, and photodegradation. The 2-aminothiazole core is susceptible to attack by moisture and atmospheric oxygen. Additionally, exposure to light, especially UV radiation, can induce photochemical reactions leading to decomposition. It is also important to consider the purity of the compound; residual solvents or catalysts from synthesis can sometimes promote degradation.

Q2: I have been storing my 2-aminothiazole compound as a stock solution in DMSO, but I am observing a loss of purity over time. Is DMSO a suitable solvent for long-term storage?

A2: While dimethyl sulfoxide (DMSO) is a common solvent for initial in-vitro testing, it is not always ideal for long-term storage of 2-aminothiazole derivatives. Studies have shown that some 2-aminothiazoles can undergo decomposition in DMSO at room temperature.[1] This degradation can be accelerated by factors such as exposure to light and repeated freeze-thaw cycles. For long-term storage, it is recommended to store the compound as a dry solid. If a stock solution is necessary, consider preparing it fresh before use or storing it at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: What are the optimal storage conditions for solid 2-aminothiazole compounds?

A3: For optimal stability, solid 2-aminothiazole compounds should be stored under the following conditions:

  • Temperature: Refrigerated temperatures are generally recommended.[2] For long-term storage, -20°C or lower is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Container: Use tightly sealed containers to prevent moisture absorption.

Q4: How does the pH of an aqueous solution affect the stability of 2-aminothiazole compounds?

A4: The solubility and stability of 2-aminothiazole derivatives can be pH-dependent due to the presence of the basic amino group.[3] In acidic conditions, the amine group can be protonated, which may increase aqueous solubility but can also make the thiazole ring more susceptible to hydrolytic degradation. Conversely, in basic conditions, other degradation pathways may be favored. The optimal pH for stability will depend on the specific structure of the derivative. It is advisable to perform a pH stability profile for your compound of interest if it will be handled in aqueous solutions for extended periods.

Q5: What are the common degradation products of 2-aminothiazole compounds?

A5: Degradation of the 2-aminothiazole core can lead to a variety of products. Common degradation pathways include:

  • Oxidation: The thiazole ring and the amino group can be oxidized, potentially leading to N-oxides or ring-opened products.

  • Hydrolysis: Cleavage of the thiazole ring can occur under hydrolytic conditions.

  • Photodegradation: UV light can induce complex reactions, including decarboxylation (if a carboxylic acid group is present) and ring-opening.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom Possible Cause Troubleshooting Step
Appearance of new, smaller peaks over time.Compound degradation.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check Solvent Stability: If stored in solution, consider the possibility of solvent-mediated degradation (e.g., with DMSO). Prepare a fresh solution and re-analyze. 3. Perform Forced Degradation: To confirm that the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in identifying potential degradants.
A decrease in the main peak area with a corresponding increase in impurity peaks.Progressive degradation.1. Quantify Degradation: Use a validated stability-indicating HPLC method to quantify the percentage of degradation over time. 2. Evaluate Storage Containers: Ensure containers are properly sealed and made of an inert material. 3. Consider Compound Purity: Impurities from synthesis may catalyze degradation. Re-purification of the compound may be necessary.

Issue 2: Inconsistent Results in Biological Assays

Symptom Possible Cause Troubleshooting Step
Loss of compound activity or potency over time.Degradation of the active compound in the assay medium or stock solution.1. Prepare Fresh Solutions: Always prepare stock and working solutions fresh from a solid sample before each experiment. 2. Assess Solution Stability: If the experiment requires long incubation times, assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH). 3. Minimize Freeze-Thaw Cycles: If using frozen stock solutions, prepare single-use aliquots to avoid repeated freezing and thawing.
High variability between replicate experiments.Inconsistent levels of degradation between different batches of stock solutions.1. Standardize Solution Preparation: Implement a strict protocol for the preparation and handling of all solutions. 2. Quality Control of Stock Solutions: Before use in an assay, verify the purity of the stock solution by a quick analytical check (e.g., TLC or a rapid HPLC run).

Data on Degradation of a Model 2-Aminothiazole Derivative

The following table summarizes the results of a forced degradation study on a representative 2-aminothiazole derivative. These data illustrate the compound's susceptibility to various stress conditions.

Stress Condition Description % Degradation
Acid Hydrolysis 0.1 M HCl at 80°C for 30 min~15%
Base Hydrolysis 0.1 M NaOH at 80°C for 30 min~10%
Oxidation 3% H₂O₂ at room temperature for 24h~20%
Thermal 80°C for 48h~5%
Photochemical UV light (254 nm) for 24h~30%

Note: The degradation percentages are approximate and can vary significantly depending on the specific structure of the 2-aminothiazole derivative.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. A typical mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. An example gradient is:

    • 0-5 min: 95% A

    • 5-25 min: Ramp to 5% A

    • 25-30 min: Hold at 5% A

    • 30-35 min: Return to 95% A

  • Detection: A UV detector is commonly used. The detection wavelength should be set at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify the λmax of potential degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the compound to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the 2-aminothiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. After cooling, neutralize the solution with 0.1 M HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizing Degradation and Troubleshooting Workflows

Degradation Pathways of 2-Aminothiazole

Potential Degradation Pathways of 2-Aminothiazole Core 2-Aminothiazole 2-Aminothiazole Oxidation Oxidation 2-Aminothiazole->Oxidation O2, H2O2 Hydrolysis Hydrolysis 2-Aminothiazole->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation 2-Aminothiazole->Photodegradation UV/Vis Light Polymerization Polymerization 2-Aminothiazole->Polymerization N-Oxides N-Oxides Oxidation->N-Oxides Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Hydrolysis->Ring-Opened Products Photodegradation->Ring-Opened Products Decarboxylation (if applicable) Decarboxylation (if applicable) Photodegradation->Decarboxylation (if applicable) Troubleshooting Workflow for 2-Aminothiazole Instability start Instability Observed check_storage Check Storage Conditions start->check_storage check_solvent Stored in Solution? check_storage->check_solvent Conditions OK improper_storage Correct Storage: - Temp (-20C) - Inert Gas - Protect from Light check_storage->improper_storage Incorrect check_purity Initial Purity High? check_solvent->check_purity No (Solid) solvent_issue Prepare Fresh Solution Consider Alternative Solvent check_solvent->solvent_issue Yes purify Re-purify Compound check_purity->purify No forced_degradation Perform Forced Degradation Study check_purity->forced_degradation Yes improper_storage->start solvent_issue->start purify->start stable Compound Stable forced_degradation->stable

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 5-(4-Chlorophenyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The presence of the non-polar chlorophenyl group contributes to its hydrophobic nature, making it difficult to dissolve in polar solvents like water.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of this compound. These can be broadly categorized as:

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[1][2]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[3][4]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule can enhance its apparent aqueous solubility.[5][6][7]

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix can improve its dissolution rate and solubility.[3]

Q3: What is the predicted pKa of this compound and how does it influence solubility?

Q4: Are there any safety concerns with the solvents and excipients used for solubility enhancement?

A4: Yes, it is crucial to consider the potential toxicity of any co-solvents or excipients, especially in cell-based assays or in vivo studies. For instance, high concentrations of DMSO can be toxic to cells.[9] Always consult the relevant safety data sheets (SDS) and literature for the specific reagents you are using and aim to keep the final concentration of any excipient as low as possible in your experiments.

Troubleshooting Guide

Problem 1: My this compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution.

  • Question: What is causing this precipitation and how can I prevent it?

  • Answer: This is a common issue known as "precipitation upon dilution." The compound is soluble in the organic stock solvent (DMSO) but not in the aqueous buffer. When you dilute the stock, the concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.

    To prevent this, you can try the following:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5% v/v) to minimize its impact while maintaining solubility.[4]

    • Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, try diluting into a mixture of the buffer and a co-solvent like ethanol or polyethylene glycol (PEG).[10]

    • Serial Dilutions: Perform a series of smaller, stepwise dilutions instead of one large dilution.[4]

Problem 2: Adjusting the pH of my buffer is not significantly improving the solubility of the compound.

  • Question: Why might pH adjustment not be effective, and what else can I try?

  • Answer: While lowering the pH should theoretically increase solubility by protonating the amine group, the effect might be limited. The overall hydrophobicity of the molecule, dominated by the chlorophenyl group, may still prevent significant dissolution.

    If pH adjustment alone is insufficient, consider these options:

    • Combine pH Adjustment with a Co-solvent: The synergistic effect of a slightly acidic pH and a co-solvent can often lead to better results than either method alone.[2]

    • Cyclodextrin Complexation: For a more substantial increase in solubility, forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective strategy.[5][6]

Data Presentation

Table 1: Estimated Solubility of this compound in Various Co-solvent Systems

Co-solventConcentration in Water (v/v)Estimated Solubility (µg/mL)
None (Water)0%< 1
DMSO1%~ 10-20
DMSO5%~ 50-100
Ethanol5%~ 20-40
Ethanol10%~ 80-150
PEG 30010%~ 100-200
PEG 30020%~ 300-500

Disclaimer: The solubility data presented is estimated based on the behavior of structurally similar 2-aminothiazole derivatives and should be experimentally verified.

Table 2: Estimated pH-Dependent Solubility of this compound

pHEstimated Solubility (µg/mL)
7.4< 1
6.5~ 1-5
5.5~ 10-25
4.5~ 50-100

Disclaimer: The solubility data presented is estimated based on the predicted pKa and the known behavior of aminothiazole derivatives. Actual solubility should be determined experimentally.[3][11]

Table 3: Estimated Solubility Enhancement of this compound with Cyclodextrins

CyclodextrinMolar Ratio (Compound:CD)Estimated Solubility Increase (Fold)
β-Cyclodextrin (β-CD)1:1~ 5-10
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1~ 15-20
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:2~ 30-50

Disclaimer: The solubility enhancement data is estimated based on studies with the closely related compound 2-amino-4-(4-chlorophenyl)thiazole.[5][6] Optimal ratios and the extent of solubility increase should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small volume of the stock solution to each of the co-solvent-buffer mixtures to achieve the desired final compound concentration.

  • Vortex the solutions thoroughly.

  • Visually inspect for any precipitation.

  • If no precipitation is observed, you can proceed with your experiment, ensuring the final co-solvent concentration is compatible with your assay.

Protocol 3: Solubility Enhancement using pH Adjustment
  • Prepare a series of aqueous buffers with different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Add an excess amount of this compound to each buffer.

  • Follow the shake-flask method described in Protocol 1 for each pH value.

  • Analyze the concentration of the dissolved compound in each buffer to determine the pH-solubility profile.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)
  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound solution to the HP-β-CD solution while stirring continuously. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.[3]

  • Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous buffer to determine the enhanced solubility.

Visualizations

Solubility_Enhancement_Workflow start Poorly Soluble Compound: This compound co_solvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) start->co_solvent success Compound Solubilized Proceed with Experiment co_solvent->success Soluble & Assay Compatible? failure Solubility Still Insufficient co_solvent->failure Precipitation or Assay Interference ph_adjust Attempt pH Adjustment (Acidic Buffer) ph_adjust->success Sufficiently Soluble? combine Combine pH Adjustment and Co-solvent ph_adjust->combine cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) solid_dispersion Consider Solid Dispersion cyclodextrin->solid_dispersion cyclodextrin->success Solubility Goal Met? solid_dispersion->success failure->ph_adjust combine->cyclodextrin combine->success Sufficiently Soluble?

Caption: Decision workflow for selecting a solubility enhancement strategy.

Cyclodextrin_Inclusion_Workflow start Start: Prepare Reagents dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd dissolve_compound Dissolve this compound in Minimal Organic Solvent start->dissolve_compound mix Slowly Add Compound Solution to CD Solution with Stirring dissolve_cd->mix dissolve_compound->mix stir Stir Mixture for 24-48 hours at Room Temperature mix->stir freeze Freeze Solution at -80°C stir->freeze lyophilize Lyophilize to Obtain Solid Inclusion Complex freeze->lyophilize reconstitute Reconstitute Powder in Aqueous Buffer for Use lyophilize->reconstitute end End: Solubilized Compound reconstitute->end

Caption: Experimental workflow for cyclodextrin inclusion complexation.

References

Technical Support Center: Optimizing Catalyst Selection for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hantzsch thiazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the Hantzsch thiazole synthesis?

A1: No, a catalyst is not always required. The traditional Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, can proceed efficiently without a catalyst, often by heating in a suitable solvent like ethanol or methanol.[1][2] Catalyst-free methods are robust and well-established for constructing the core thiazole ring.[3] Some modern approaches are even performed under solvent-free conditions.[4][5]

Q2: When should I consider using a catalyst for my Hantzsch synthesis?

A2: You should consider using a catalyst to improve reaction rates, increase yields, or to enable more complex transformations such as one-pot, multi-component reactions.[1][6] For instance, catalysts like silica-supported tungstosilisic acid have been effectively used in three-component reactions involving an α-haloketone, thiourea, and an aldehyde to produce thiazole derivatives in high yields (79-90%).[7][8][9]

Q3: What are the common types of catalysts used, and for what specific applications?

A3: The choice of catalyst depends on the desired transformation:

  • Heterogeneous Acid Catalysts (e.g., Silica-Supported Tungstosilisic Acid - SiW.SiO₂): Ideal for one-pot, multi-component syntheses. They are reusable, environmentally friendly, and can significantly improve yields and reaction rates.[7][10]

  • Palladium Catalysts (e.g., Pd(OAc)₂): Primarily used for post-synthesis modifications, such as the direct C-H arylation of the thiazole ring.[3][4]

  • Copper Catalysts (e.g., CuI): Employed for specific transformations like direct arylation or in [3+1+1]-type condensation reactions to build the thiazole core from different precursors.[4]

  • Conventional Acid Catalysts (e.g., HCl, TfOH): Can be used to influence regioselectivity or to catalyze couplings with alternative starting materials like α-diazoketones.[3][4][11]

Q4: My reaction yield is very low. What are the first troubleshooting steps I should take?

A4: For low or no product yield, systematically check the following:

  • Starting Material Purity: Ensure your α-haloketone is fresh, as it can degrade over time. Verify the purity of the thioamide.[12]

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.5 equivalents) is often beneficial to ensure the complete consumption of the α-haloketone.[6][12]

  • Temperature: Many Hantzsch syntheses require heating.[1] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C) or refluxing while monitoring the reaction's progress with Thin Layer Chromatography (TLC).[12]

  • Solvent: Polar protic solvents like ethanol and methanol are common and generally effective.[1] In some cases, an ethanol/water mixture can improve results.[7]

Troubleshooting Guide

Problem 1: Formation of an Unexpected Isomer / Poor Regioselectivity

  • Possible Cause: When using N-monosubstituted thioureas with unsymmetrical α-haloketones, different isomers can form. The reaction medium is a key factor in controlling this outcome.[3][11]

  • Troubleshooting Steps:

    • Use Neutral Solvents: In neutral solvents like ethanol, the reaction typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3][11]

    • Modify pH: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3][11] The specific acid, temperature, and substrate structure all influence the ratio of the isomers.[3] To favor a single isomer, carefully control the reaction's pH.

Problem 2: Palladium-Catalyzed C-H Arylation is Sluggish or Fails

  • Possible Cause: The sulfur atom in the thiazole ring can act as a poison for palladium catalysts.[3] It coordinates to the metal center, blocking its catalytic activity.[3]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A common solution is to use a higher loading of the palladium catalyst to compensate for the poisoning effect and achieve a reasonable reaction rate.[3]

    • Explore Alternative Catalysts: Investigate other catalyst systems that are known to be more resistant to sulfur poisoning.

Problem 3: Side Product Formation in a Multi-Component Reaction

  • Possible Cause: In one-pot, three-component reactions, side reactions can occur between the aldehyde and the thioamide or between the aldehyde and the α-haloketone.[12]

  • Troubleshooting Steps:

    • Optimize Reagent Addition Order: The sequence in which you add the reactants can mitigate competing side reactions. Experiment with different addition orders.

    • Use a Heterogeneous Catalyst: Catalysts like silica-supported tungstosilisic acid can enhance the desired reaction pathway, potentially reducing side product formation.[7]

Catalyst Selection and Performance Data

The following tables summarize quantitative data for various catalytic systems used in Hantzsch thiazole synthesis and related transformations.

Table 1: Performance of Heterogeneous Catalysts in Three-Component Synthesis

Catalyst Catalyst Loading Solvent Temperature (°C) Time (h) Yield (%) Reference
SiW.SiO₂ (Ultrasound) 15% Ethanol/Water Room Temp 1.5 - 2 79 - 90 [7][9]
SiW.SiO₂ (Heating) 15% Ethanol/Water Reflux 3 - 4 75 - 88 [7]

| NiFe₂O₄ Nanoparticles | 5 mg | Ethanol/Water | 80 | 1 - 1.5 | 82 - 92 |[13] |

Table 2: Catalysts for C-H Functionalization of Thiazoles

Catalyst Reaction Type Catalyst Loading (mol %) Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ Direct Arylation 0.1 - 0.001 Dioxane 130 up to 98 [4]

| CuI | Direct Arylation | 10 | Toluene | 110 | up to 95 |[4] |

Experimental Protocols

Protocol 1: General Catalyst-Free Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for synthesizing a simple thiazole.[2]

  • Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction: Add 5 mL of methanol and a magnetic stir bar. Heat the mixture on a hot plate to a gentle reflux (approx. 100°C setting) with stirring for 30-60 minutes. Monitor reaction completion by TLC.

  • Work-up: Allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) and swirl to mix.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.

Protocol 2: SiW.SiO₂ Catalyzed Three-Component Synthesis under Ultrasonic Irradiation

This protocol describes an efficient, green method for synthesizing more complex thiazole derivatives.[7][9]

  • Preparation: In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15% by weight).

  • Reaction: Add a 1:1 mixture of ethanol and water as the solvent. Place the flask in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.

  • Work-up: After the reaction is complete (monitored by TLC), the solid catalyst can be recovered by simple filtration.

  • Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified, typically by recrystallization, to yield the final thiazole derivative.

Visualized Workflows and Logic

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine α-Haloketone and Thioamide add_solvent Add Solvent (e.g., Ethanol) start->add_solvent heat Heat to Reflux add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate with Aqueous Base cool->precipitate filtrate Filter & Wash precipitate->filtrate dry Dry Product filtrate->dry end end dry->end Final Product

Catalyst_Selection start Goal: Synthesize Thiazole q1 Is it a simple 2-component condensation? start->q1 catalyst_free Proceed with Catalyst-Free Method (Heating/Reflux) q1->catalyst_free Yes q2 Is it a Multi-Component Reaction (MCR)? q1->q2 No hetero_cat Use Heterogeneous Catalyst (e.g., SiW.SiO₂) for high yield & reusability q2->hetero_cat Yes q3 Is the goal to perform post-synthesis C-H functionalization? q2->q3 No pd_cat Use Palladium Catalyst (e.g., Pd(OAc)₂) Note: High loading may be needed q3->pd_cat Yes other Consider other specialized catalysts (e.g., CuI, TfOH) for specific transformations q3->other No

Hantzsch_Mechanism reactants α-Haloketone + Thioamide step1 Nucleophilic Attack (S on α-carbon) reactants->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N on C=O) intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Aromatic Thiazole Ring step3->product

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for scaling up the synthesis of 5-(4-Chlorophenyl)thiazol-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The most prevalent method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] For a 5-aryl substituted 2-aminothiazole like this compound, two primary routes are considered:

  • Direct Hantzsch Synthesis: This involves the reaction of an α-haloaldehyde, specifically 2-bromo-2-(4-chlorophenyl)acetaldehyde, with thiourea. However, the stability and availability of the α-haloaldehyde can be a challenge.

  • Two-Step Synthesis via Halogenation and Cross-Coupling: A more common and often more practical approach involves the synthesis of a 2-amino-5-halothiazole intermediate, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with 4-chlorophenylboronic acid to introduce the aryl group at the 5-position.[3]

Q2: What are the key challenges when scaling up the Hantzsch thiazole synthesis?

A2: Scaling up the Hantzsch synthesis can present several challenges, including:

  • Exothermic Reaction Control: The initial condensation reaction can be exothermic, requiring careful temperature management in large reactors to prevent runaway reactions and the formation of byproducts.

  • Homogeneous Mixing: Ensuring efficient mixing of reactants in large volumes is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Product Isolation and Purification: At a larger scale, filtration and drying of the product can be more time-consuming. Recrystallization, a common lab-scale purification method, may require large volumes of solvent and may not be as efficient for removing certain impurities at scale.[4]

  • Handling of Lachrymatory Reagents: Some α-halocarbonyl compounds are lachrymatory and require specialized handling procedures and equipment, especially at a larger scale.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities may include:

  • Unreacted starting materials (thiourea, α-halocarbonyl precursor).

  • Side-products from competing reactions, such as the formation of dithiazolyl sulfides.

  • Impurities from the starting materials themselves.

  • Byproducts from the decomposition of the product under harsh reaction or work-up conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in the α-haloaldehyde or thiourea can lead to side reactions. 2. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 3. Incomplete reaction: Insufficient reaction time. 4. Inefficient work-up: Product loss during extraction or filtration.1. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize the reaction temperature by running small-scale experiments at different temperatures. A typical range for Hantzsch synthesis is 70-100°C.[5] 3. Monitor the reaction by TLC or HPLC until the limiting starting material is consumed. 4. Optimize the work-up procedure. If the product is in the aqueous layer, perform multiple extractions with a suitable organic solvent. Ensure the pH is adjusted correctly for precipitation.
Formation of Multiple Products (Visible on TLC) 1. Side reactions: Competing reaction pathways can lead to the formation of byproducts. 2. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Adjust the reaction temperature and time to favor the formation of the desired product. The use of a milder base or catalyst might be beneficial. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Difficulty in Product Purification 1. Presence of closely related impurities: Impurities with similar polarity to the product can be difficult to separate by recrystallization. 2. Oily product: The product may not crystallize easily.1. If recrystallization is ineffective, consider column chromatography for purification. At a larger scale, techniques like flash chromatography may be employed. 2. Try triturating the oily product with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Scale-Up Issues (e.g., inconsistent yield, longer reaction times) 1. Inefficient heat transfer: Poor heat distribution in a large reactor. 2. Mass transfer limitations: Inadequate mixing.1. Use a reactor with a jacket for better temperature control. For highly exothermic reactions, consider adding one of the reactants portion-wise. 2. Ensure the stirring speed is sufficient for the reactor volume. The use of baffles in the reactor can improve mixing efficiency.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Aryl-2-aminothiazole (Model for Scale-Up)

This protocol is adapted from a scalable synthesis of 4-aryl-2-aminothiazoles and can be used as a starting point for the synthesis of the 5-aryl isomer with appropriate modifications to the starting materials.[5]

Materials:

  • Aralkyl ketone (e.g., 4'-chloroacetophenone as a precursor to the α-bromoketone)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Lactic acid (as solvent and catalyst)[5]

  • Sodium bicarbonate solution (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reactor, charge the aralkyl ketone and lactic acid.

  • Heat the mixture to 90-100°C with stirring.

  • Slowly add N-bromosuccinimide (NBS) in portions to control the exotherm and the release of bromine. The reaction mixture will turn reddish-brown.

  • After the addition of NBS is complete, add thiourea to the reaction mixture.

  • Maintain the temperature at 90-100°C and monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[5]

  • Cool the reaction mixture to room temperature and slowly pour it into a stirred solution of sodium bicarbonate to neutralize the acid and precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Amino-4-(trichlorophenyl)thiazole (Analogous Hantzsch Synthesis)

This protocol for a closely related compound provides specific reagent ratios and work-up procedures.[1]

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 mmol) in absolute ethanol (10-20 mL).[1]

  • Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.[1]

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

ParameterLab Scale (Protocol 2)Proposed Scale-Up (Adapted from Protocol 1)
Starting Material 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone2-Bromo-2-(4-chlorophenyl)acetaldehyde (or precursor)
Reactant Ratio (Thiourea) 1.2 equivalents[1]1.1 - 1.5 equivalents
Solvent Ethanol[1]Lactic Acid[5] or Ethanol
Temperature Reflux90-100°C[5]
Reaction Time Monitored by TLC15-60 minutes
Work-up Precipitation in water[1]Neutralization with NaHCO₃, precipitation
Typical Yield Not specifiedUp to 96% (for analogous 4-aryl compounds)[5]

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A alpha-Haloaldehyde (e.g., 2-bromo-2-(4-chlorophenyl)acetaldehyde) C Hantzsch Condensation (Solvent, Heat) A->C B Thiourea B->C D Neutralization / Precipitation C->D Reaction Mixture E Filtration & Washing D->E Crude Product Slurry F Recrystallization E->F Crude Product G This compound F->G Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Are starting materials pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is reaction temperature optimal? A1_Yes->Q2 Sol1 Purify starting materials A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is reaction complete? A2_Yes->Q3 Sol2 Optimize temperature A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Increase reaction time A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks for my NH2 protons broad or not visible?

A1: Protons attached to nitrogen atoms (amine protons) are often subject to chemical exchange with residual water in the NMR solvent or with each other. This exchange process can lead to significant peak broadening.[1][2] In some cases, the peak can become so broad that it merges with the baseline and appears to be missing. The chemical shift of NH2 protons is also highly dependent on solvent, concentration, and temperature.

  • Troubleshooting Tip: To confirm the presence of an exchangeable proton, you can add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The NH₂ peak should disappear or significantly decrease in intensity as the protons are replaced by deuterium.[3]

Q2: I see more signals in my spectrum than expected for my 2-aminothiazole derivative. What could be the cause?

A2: There are two common phenomena that can lead to signal duplication in the NMR spectra of 2-aminothiazole derivatives:

  • Tautomerism: 2-Aminothiazole and its derivatives can exist in equilibrium between the amino and imino tautomeric forms. If the rate of exchange between these tautomers is slow on the NMR timescale, you will observe separate sets of signals for each tautomer. The equilibrium position can be influenced by the solvent, temperature, and the nature of substituents.[4]

  • Rotational Isomers (Rotamers): If your derivative has a substituent on the amino group, such as an acyl or amide group, rotation around the C-N single bond may be restricted. This can give rise to two or more stable rotational isomers (rotamers), each with its own distinct set of NMR signals.[5]

Q3: How can I confirm the presence of tautomers or rotamers?

A3: Variable Temperature (VT) NMR is a powerful technique to study dynamic processes like tautomerism and restricted rotation.

  • For Rotamers: As you increase the temperature, the rate of rotation around the single bond increases. At a certain temperature, known as the coalescence temperature, the separate signals for the rotamers will broaden and merge into a single, averaged signal.[5][6][7]

  • For Tautomers: The effect of temperature on tautomeric equilibrium can be more complex. However, changes in the relative integrals of the two sets of signals with temperature can indicate a shift in the equilibrium.

Q4: My aromatic or thiazole ring signals are overlapping and difficult to interpret. What can I do?

A4: Overlapping signals are a common challenge, especially with complex substitution patterns.

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[3]

  • Use 2D NMR: Two-dimensional NMR techniques are essential for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This helps to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely useful for piecing together the carbon skeleton and identifying quaternary carbons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad Peaks (General) 1. Poor shimming of the spectrometer.2. Sample is not fully dissolved (particulate matter).3. Sample is too concentrated.4. Presence of paramagnetic impurities.[3][8]1. Re-shim the spectrometer.2. Filter the NMR sample through a small plug of glass wool in a pipette to remove any solids.3. Dilute the sample.4. Ensure glassware is clean and starting materials are pure.
Unexpected Signals/Impurities 1. Residual solvent from purification (e.g., ethyl acetate, hexane).2. Contaminated NMR solvent.3. Degradation of the sample.1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.2. Run a spectrum of the pure NMR solvent to check for contaminants.3. Re-purify the sample if necessary.
Missing Exchangeable Protons (e.g., -NH, -OH) 1. Proton exchange with acidic protons in the solvent or residual water.[1]1. Add a drop of D₂O to the sample to confirm the exchangeable proton.2. Use a fresh, anhydrous deuterated solvent.
Complex, Overlapping Multiplets 1. Second-order coupling effects.2. Multiple similar chemical environments.1. Use a higher-field NMR spectrometer if available.2. Change the NMR solvent.3. Employ 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment.

Data Presentation: Typical Chemical Shift Ranges

The chemical shifts of protons and carbons in 2-aminothiazole derivatives are influenced by the substituents on the ring and the amino group. The following tables provide approximate chemical shift ranges based on common substitution patterns.

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for 2-Aminothiazole Derivatives in CDCl₃ or DMSO-d₆

ProtonUnsubstituted 2-Aminothiazole4-Aryl-2-aminothiazole2-Acylamino-4-arylthiazole
H-4 6.5 - 6.7--
H-5 6.9 - 7.17.0 - 7.8 (singlet)7.2 - 8.0 (singlet)
-NH₂ 5.0 - 7.0 (broad)5.0 - 7.5 (broad)-
-NH-Acyl --9.0 - 12.0 (broad)
Aryl-H -7.2 - 8.07.3 - 8.2

Note: Chemical shifts are approximate and can vary based on solvent and specific substituents.[9][10][11]

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for 2-Aminothiazole Derivatives

CarbonUnsubstituted 2-Aminothiazole4-Aryl/Alkyl-2-aminothiazole
C-2 168 - 170167 - 170
C-4 107 - 109148 - 155
C-5 138 - 140102 - 112
Substituent Carbons -Varies depending on the substituent.

Note: Data compiled from various sources including ChemicalBook and research articles.[10][12][13][14]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a 2-aminothiazole derivative for analysis.

  • Weigh the Sample: Accurately weigh 5-25 mg of your purified compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[15]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Chloroform-d (CDCl₃) is suitable for many nonpolar derivatives, while DMSO-d₆ is excellent for more polar compounds and helps in observing exchangeable protons.[15]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[15]

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[16]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a permanent marker or a label that sits flush with the tube.[17]

  • Final Check: Ensure the sample is clear, homogeneous, and free of air bubbles before inserting it into the spectrometer. The liquid column height should be at least 4.5 cm.[16]

Protocol 2: Using 2D NMR for Structure Elucidation

When 1D NMR spectra are insufficient for complete structure determination, the following 2D NMR experiments are recommended.

  • Acquire a ¹H Spectrum: Obtain a high-quality 1D proton spectrum as a reference.

  • Acquire a COSY Spectrum: This experiment will reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum connect signals from protons that are coupled, typically on adjacent carbons. This is useful for identifying spin systems within your molecule.

  • Acquire an HSQC Spectrum: This experiment correlates each proton with the carbon it is directly attached to. It helps in assigning carbon signals for all protonated carbons.

  • Acquire an HMBC Spectrum: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different spin systems and for identifying the positions of quaternary (non-protonated) carbons by observing correlations from nearby protons.

Visualizations

troubleshooting_workflow start Complex NMR Spectrum Obtained q1 Are there more signals than expected? start->q1 q2 Are peaks unexpectedly broad? q1->q2 No sol1 Consider Tautomers or Rotamers q1->sol1 Yes q3 Are signals overlapping? q2->q3 No sol2 Check Sample Prep: - Concentration - Solubility - Purity q2->sol2 Yes sol4 Change Solvent q3->sol4 Yes end_node Structure Elucidated q3->end_node No sol5 Run Variable Temp. (VT) NMR sol1->sol5 sol2->end_node sol3 Perform 2D NMR (COSY, HSQC, HMBC) sol3->end_node sol4->sol3 sol5->end_node

Caption: A logical workflow for troubleshooting complex NMR spectra.

nmr_analysis_pathway cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis proton_nmr ¹H NMR carbon_nmr ¹³C NMR cosy COSY (H-H Connectivity) proton_nmr->cosy Resolve Overlap & Confirm Spin Systems hsqc HSQC (Direct C-H Corr.) proton_nmr->hsqc Assign Protonated Carbons hmbc HMBC (Long-Range C-H Corr.) cosy->hmbc hsqc->hmbc Assign Quaternary Carbons & Link Fragments structure Final Structure Elucidation hmbc->structure

Caption: Experimental workflow for complete structure elucidation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(4-Chlorophenyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(4-chlorophenyl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as potent anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of various analogs, supported by experimental data from peer-reviewed studies.

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC₅₀ values indicate higher potency.

Compound IDAnalog Structure/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 4-(4-chlorophenyl)thiazol-2-amineNot Reported---[1]
2 2-(chloromethyl)-3(4-(4- chlorophenyl)thiazol-2-yl)-3,4-dihydrolin-4-olNot Reported---[2]
3 4-((4-(4-Chlorophenyl)thiazol-2yl)amino)phenolSK2 (kinase)7.9 (Ki)[3]
4 4-(4-chlorophenyl)thiazolyl derivative (4b)MDA-MB-231 (Breast)3.52[4][5]
5 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVariousMaximum Cytotoxicity[6][7]

Experimental Protocols

The cytotoxic activities of these thiazole derivatives are commonly evaluated using the MTT assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug (e.g., 5-fluorouracil or staurosporine) as a positive control.[1][9][10]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[10]

Signaling Pathways and Mechanisms of Action

Several studies suggest that this compound analogs exert their cytotoxic effects through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8] One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 P2 P VEGFR2->P2 P3 P VEGFR2->P3 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates Ras Ras P3->Ras Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole This compound Analog Thiazole->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of VEGFR-2 signaling by this compound analogs.

This diagram illustrates how these compounds can block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2), thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.

Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel anticancer agents. The data presented in this guide highlight the potent cytotoxic activity of various analogs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, potentially leading to the discovery of new and effective cancer therapeutics.

References

A Comparative Kinase Selectivity Profile: 5-(4-Chlorophenyl)thiazol-2-amine versus Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of the multi-targeted kinase inhibitor Dasatinib and the investigational compound 5-(4-Chlorophenyl)thiazol-2-amine. While extensive data is available for Dasatinib, a U.S. FDA-approved drug, comprehensive kinase screening data for this compound is not as readily available in the public domain. This guide will present the known selectivity of Dasatinib and discuss the potential kinase inhibitory profile of this compound based on structurally related molecules.

Introduction to the Compounds

Dasatinib , with its core 2-aminothiazole structure, is a potent oral inhibitor of multiple tyrosine kinases.[1][2][3] It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] Dasatinib functions by binding to the ATP-binding site of target kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[4]

This compound is a small molecule containing a 2-aminothiazole scaffold, a common feature in many kinase inhibitors. While its specific biological activity and kinase selectivity profile are not extensively documented in publicly accessible databases, the 2-aminothiazole moiety is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.[2][5]

Kinase Selectivity Profiling: A Comparative Overview

Kinase selectivity is a critical attribute of any kinase inhibitor, as it dictates both its therapeutic efficacy and its potential off-target effects. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can lead to a more favorable safety profile. Conversely, a multi-targeted inhibitor, like Dasatinib, can be effective against cancers driven by multiple signaling pathways.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is known for its broad-spectrum activity against a range of kinases. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[4] The ability of Dasatinib to inhibit multiple oncogenic pathways contributes to its efficacy in treating cancers that have developed resistance to more selective inhibitors like Imatinib.

The selectivity of Dasatinib has been extensively characterized using various kinase profiling platforms. The following table summarizes the dissociation constants (Kd) for Dasatinib against a selection of key kinases, providing a quantitative measure of its binding affinity. Lower Kd values indicate a higher binding affinity.

Kinase TargetDasatinib Kd (nM)
ABL10.8
SRC0.5
LCK1.1
LYN0.2
YES10.4
c-KIT12
PDGFRα28
PDGFRβ36
EPHA21.7
VEGFR2100

Data compiled from publicly available KINOMEscan™ results. Actual values may vary depending on the specific assay conditions.

The promiscuity of Dasatinib can be quantified using a selectivity score (S-score), which represents the fraction of kinases inhibited above a certain threshold at a given concentration. For instance, in one study using a panel of 124 non-mutant kinases, Dasatinib had an S35 score of 0.21 at 500 nM, meaning it inhibited 21% of the kinases in the panel by more than 65%.[6]

This compound: An Emerging Profile

As of the latest available data, a comprehensive kinome-wide selectivity profile for this compound is not publicly available. However, based on the activities of structurally similar 2-aminothiazole derivatives, it is plausible that this compound also functions as a kinase inhibitor. The specific kinases it targets and its overall selectivity would depend on the complete chemical structure and its three-dimensional conformation, which dictates its fit within the ATP-binding pockets of different kinases.

Research on various 2-aminothiazole-based compounds has demonstrated inhibitory activity against a wide range of kinases, including:

  • Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[7][8]

  • Cyclin-Dependent Kinases (CDKs): Aminothiazole derivatives have shown potent inhibition of CDK2.[5][9]

  • Src Family Kinases: The 2-aminothiazole scaffold is a key component of Dasatinib, a potent pan-Src inhibitor.[2]

Without direct experimental data, any comparison remains speculative. To definitively characterize the kinase selectivity of this compound, it would need to be subjected to comprehensive profiling using established assay platforms.

Experimental Methodologies for Kinase Selectivity Profiling

Several robust methods are available to determine the kinase selectivity profile of a compound. These assays are crucial for understanding a compound's mechanism of action, identifying potential on-target and off-target activities, and guiding lead optimization in drug discovery.

KINOMEscan™ Competition Binding Assay

This is a high-throughput affinity-based assay that quantitatively measures the binding of a compound to a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_binding Binding Reaction cluster_separation_quantification Separation & Quantification cluster_data_analysis Data Analysis Kinase DNA-Tagged Kinase Mix Kinase->Mix Ligand Immobilized Ligand (on beads) Ligand->Mix Compound Test Compound Compound->Mix Wash Wash to remove unbound kinase Mix->Wash Incubate Elute Elute bound kinase Wash->Elute qPCR Quantify DNA tag by qPCR Elute->qPCR Analysis Calculate % Inhibition or Kd value qPCR->Analysis

KINOMEscan™ Experimental Workflow

Protocol:

  • Immobilization of Ligand: An ATP-competitive, immobilized ligand is bound to a solid support (e.g., beads).

  • Binding Reaction: The test compound, a specific DNA-tagged kinase, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Separation: The beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (DMSO) to determine the percent inhibition. For Kd determination, this is repeated across a range of compound concentrations.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Experimental Workflow:

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis KinaseReaction Kinase + Substrate + ATP + Test Compound AddReagent1 Add ADP-Glo™ Reagent (stops reaction, depletes ATP) KinaseReaction->AddReagent1 Incubate1 Incubate AddReagent1->Incubate1 AddReagent2 Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate1->AddReagent2 Incubate2 Incubate AddReagent2->Incubate2 Measure Measure Luminescence Incubate2->Measure DataAnalysis Calculate % Inhibition or IC50 value Measure->DataAnalysis Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Increased Survival PI3K_AKT_mTOR->Survival Differentiation Altered Differentiation STAT5->Differentiation

References

A Comparative Guide: Evaluating 5-(4-Chlorophenyl)thiazol-2-amine versus Imatinib for BCR-ABL Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of the latest literature review, specific experimental data on the inhibitory activity of 5-(4-Chlorophenyl)thiazol-2-amine against the BCR-ABL tyrosine kinase is not publicly available. The 2-aminothiazole scaffold is a core component of numerous kinase inhibitors, including the potent BCR-ABL inhibitor Dasatinib, suggesting that related structures may possess relevant biological activity.[1][2] However, without direct experimental evidence, a quantitative comparison to the established BCR-ABL inhibitor, Imatinib, cannot be made.

This guide will, therefore, serve as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct such a comparative analysis. We will use the well-characterized data for Imatinib as a benchmark and provide detailed experimental protocols and data presentation structures that can be applied to evaluate this compound or any other novel compound against the BCR-ABL target.

Introduction to BCR-ABL and Imatinib

The Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[3][4] This aberrant kinase activity leads to the uncontrolled proliferation of hematopoietic cells and the inhibition of apoptosis through the activation of multiple downstream signaling pathways.

Imatinib was a revolutionary therapeutic agent that specifically targets the ATP-binding site of the ABL kinase domain, effectively inhibiting its activity.[3] It has become the frontline treatment for CML, demonstrating high remission rates.[3] However, the emergence of resistance, often through point mutations in the kinase domain, has driven the development of second and third-generation inhibitors.[3]

Quantitative Data Presentation

A direct comparison of inhibitor potency is typically achieved by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific target (e.g., BCR-ABL kinase) or a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates a more potent compound.

The following table presents established IC50 values for Imatinib against the wild-type BCR-ABL kinase and BCR-ABL-positive cells. This format should be used to compare data once it is generated for this compound.

CompoundAssay TypeTarget/Cell LineIC50 Value
Imatinib Biochemical (Cell-Free) Kinase AssayWild-Type BCR-ABL~25-600 nM[4][5][6]
Cell-Based Proliferation AssayK562 (CML Cell Line)~25-100 nM[4]
This compound Biochemical (Cell-Free) Kinase AssayWild-Type BCR-ABLData Not Available
Cell-Based Proliferation AssayK562 (CML Cell Line)Data Not Available

Note: IC50 values are representative and can vary based on specific experimental conditions and assay formats.

Experimental Protocols

To generate the comparative data, standardized in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.

In Vitro BCR-ABL Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BCR-ABL kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the biochemical IC50 value of a test compound against BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-PY100)

  • Streptavidin-conjugated Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, pH 7.5)

  • Test compounds (Imatinib as a positive control, this compound) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Imatinib in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of the recombinant BCR-ABL enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a detection buffer with EDTA.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the viability and proliferation of a cancer cell line that is dependent on BCR-ABL activity, such as the K562 cell line.

Objective: To determine the cellular IC50 value of a test compound in a BCR-ABL-positive cell line.

Materials:

  • K562 human chronic myeloid leukemia cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Test compounds (Imatinib as a positive control, this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds and Imatinib in complete medium. Add the diluted compounds to the wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

BCR-ABL Signaling Pathway

The diagram below illustrates the constitutively active BCR-ABL kinase and its downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Imatinib and other tyrosine kinase inhibitors block the kinase activity at the ATP-binding site.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Imatinib Imatinib / this compound Imatinib->BCR_ABL inhibits ATP ATP ATP->BCR_ABL binds Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: The BCR-ABL signaling network and the point of therapeutic inhibition.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines the key steps in a typical workflow for discovering and comparing the efficacy of a novel BCR-ABL inhibitor against a known standard.

Experimental_Workflow Start Start: Novel Compound (this compound) Biochem_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochem_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on K562 cells) Start->Cell_Assay Compare Compare IC50 Values with Imatinib Biochem_Assay->Compare Western_Blot Western Blot Analysis (p-CrkL, etc.) Cell_Assay->Western_Blot Cell_Assay->Compare Western_Blot->Compare Conclusion Conclusion on Relative Potency Compare->Conclusion

Caption: A typical workflow for the discovery and preclinical evaluation of a BCR-ABL inhibitor.

Logical Relationship for Comparative Analysis

This diagram illustrates the logical flow for a head-to-head comparison between a test compound and a reference standard like Imatinib.

Logical_Flow cluster_exp Experimental Validation Hypothesis Hypothesis: This compound inhibits BCR-ABL Test_Compound Test Compound: This compound Hypothesis->Test_Compound Assays Perform Parallel Assays (Kinase & Cell-Based) Test_Compound->Assays Reference_Compound Reference Compound: Imatinib Reference_Compound->Assays Data_Analysis Data Analysis: Calculate and Compare IC50 Values Assays->Data_Analysis Outcome1 Outcome 1: Test Compound is More Potent (Lower IC50) Data_Analysis->Outcome1 Outcome2 Outcome 2: Test Compound is Less Potent (Higher IC50) Data_Analysis->Outcome2 Outcome3 Outcome 3: Potency is Comparable Data_Analysis->Outcome3

Caption: Logical flow for the comparative study of a test inhibitor against a reference standard.

References

Staurosporine as a Positive Control in Kinase Assays: A Comparative Guide to 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase research and drug discovery, the use of appropriate controls is paramount for the validation of assay results and the accurate interpretation of experimental data. Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, has long been established as a potent, broad-spectrum protein kinase inhibitor and serves as a ubiquitous positive control in a vast array of kinase assays.[1][2] This guide provides a comparative overview of staurosporine and a representative of the 2-aminothiazole class of kinase inhibitors, 5-(4-Chlorophenyl)thiazol-2-amine, highlighting their distinct roles and applications in kinase research.

While staurosporine is celebrated for its pan-kinase inhibitory activity, compounds from the 2-aminothiazole chemical class are being explored for their potential as more selective kinase inhibitors.[3][4] This comparison will aid researchers in selecting the appropriate control and test compounds for their specific experimental needs, from broad, pathway-level inquiries to the investigation of specific kinase targets.

Performance Comparison: Staurosporine vs. a Selective Kinase Inhibitor

The primary distinction between staurosporine and a compound like this compound lies in their kinase selectivity. Staurosporine's utility as a positive control stems from its ability to inhibit a wide range of kinases, ensuring that the assay is performing as expected. In contrast, a more selective inhibitor is crucial for target validation and the development of therapeutics with minimal off-target effects.

Staurosporine: The Broad-Spectrum Positive Control

Staurosporine functions by competing with ATP for the binding site on the kinase catalytic domain.[1] Its high affinity across a multitude of kinases makes it an excellent tool for inducing a strong, positive inhibitory signal in a kinase assay.

Kinase TargetIC50 (nM)
Protein Kinase C (PKC)0.7 - 3
p60v-src Tyrosine Protein Kinase6
Protein Kinase A (PKA)7
CaM Kinase II20
VEGF Receptor KDR1.0 µM (in CHO-KDR cells)
PDGF Receptor0.08 µM (in A31 cells)
c-Kit0.30 µM (in Mo-7e cells)

IC50 values are indicative of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and can vary based on assay conditions.[1][2][5]

This compound: A Representative Selective Inhibitor

While specific kinase inhibition data for this compound is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-established template for the development of selective kinase inhibitors.[3][4] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent pan-Src family kinase inhibitor.[3] Other derivatives have been developed to target kinases such as Aurora kinases and cyclin-dependent kinases (CDKs).[6][7]

The hypothetical advantage of a compound like this compound in a research setting would be its ability to probe the function of a specific kinase or a small subset of kinases, thereby elucidating its role in cellular signaling pathways with greater precision than a broad-spectrum inhibitor like staurosporine.

Experimental Protocols

The following are generalized protocols for biochemical and cellular kinase assays. These can be adapted to compare the inhibitory effects of staurosporine and a test compound like this compound.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the activity of a purified kinase enzyme.

  • Reaction Mixture Preparation : In a microplate well, combine the purified kinase, a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition : Add varying concentrations of the test inhibitor (e.g., this compound) or the positive control (staurosporine). Include a vehicle control (e.g., DMSO).

  • Reaction Initiation : Start the kinase reaction by adding a solution containing ATP (adenosine triphosphate) and MgCl2.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Detection : Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[8][9]

    • Fluorescence-Based Assays : Employing modified substrates or antibodies to generate a fluorescent signal upon phosphorylation.[10]

    • Luminescence-Based Assays : Measuring the amount of ATP remaining in the well after the kinase reaction.[10]

  • Data Analysis : Determine the IC50 value for each inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Kinase Assay (In Cellulo)

This assay measures the activity of a kinase within a cellular context.

  • Cell Culture : Plate cells in a multi-well plate and grow to a suitable confluency.

  • Compound Treatment : Treat the cells with different concentrations of the kinase inhibitor or staurosporine.

  • Cell Lysis : After incubation, wash the cells and lyse them to release the cellular proteins.

  • Detection of Phosphorylation : Measure the phosphorylation of the target kinase's downstream substrate using techniques such as:

    • Western Blotting : Separate proteins by size, transfer to a membrane, and probe with antibodies specific to the phosphorylated substrate.

    • ELISA (Enzyme-Linked Immunosorbent Assay) : Use a plate pre-coated with a capture antibody for the substrate and a detection antibody that recognizes the phosphorylated form.[11]

    • Flow Cytometry : Analyze the phosphorylation status of intracellular proteins on a single-cell basis.

  • Data Analysis : Quantify the level of substrate phosphorylation relative to a total protein control to determine the inhibitory effect of the compound.

Visualizing Kinase Inhibition and Signaling Pathways

Diagrams generated using Graphviz can help illustrate the concepts of broad-spectrum versus selective kinase inhibition and their impact on cellular signaling.

G cluster_staurosporine Staurosporine (Broad-Spectrum) cluster_selective This compound (Selective) Staurosporine Staurosporine KinaseA Kinase A Staurosporine->KinaseA KinaseB Kinase B Staurosporine->KinaseB KinaseC Kinase C Staurosporine->KinaseC SelectiveInhibitor Selective Inhibitor KinaseD Kinase D SelectiveInhibitor->KinaseD KinaseE Kinase E KinaseF Kinase F

Figure 1: Broad vs. Selective Kinase Inhibition.

G cluster_workflow Biochemical Kinase Assay Workflow Start Prepare Kinase/ Substrate Mix AddInhibitor Add Inhibitor/ Staurosporine Start->AddInhibitor InitiateReaction Add ATP/Mg²⁺ AddInhibitor->InitiateReaction Incubate Incubate InitiateReaction->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Analyze Data (IC₅₀) Detect->Analyze

Figure 2: Biochemical Kinase Assay Workflow.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Staurosporine Staurosporine inhibits broadly Staurosporine->Receptor Staurosporine->UpstreamKinase Staurosporine->TargetKinase SelectiveInhibitor Selective inhibitor targets specifically SelectiveInhibitor->TargetKinase

Figure 3: Impact on a Signaling Pathway.

Conclusion

Staurosporine remains an indispensable tool in kinase research, serving as a reliable positive control due to its broad inhibitory profile. Its use confirms that a kinase assay is sensitive to inhibition and is performing correctly. However, for elucidating the specific roles of individual kinases in complex signaling networks and for the development of targeted therapies, selective inhibitors are essential. While this compound itself is not a widely characterized kinase inhibitor, it represents the 2-aminothiazole class of compounds that hold promise for the development of such selective probes. The choice between a broad-spectrum inhibitor like staurosporine and a selective inhibitor ultimately depends on the specific goals of the experiment, with both playing critical, albeit different, roles in advancing our understanding of kinase biology.

References

Head-to-head comparison of 2-aminothiazole kinase inhibitors in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent 2-aminothiazole-based kinase inhibitors, focusing on their performance in various cancer cell lines. We provide a synthesis of experimental data to facilitate informed decisions in oncology research and development.

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, forming the backbone of several clinically successful anticancer drugs.[1] These compounds are known for their ability to target a range of kinases that are critical for cancer cell proliferation and survival.[2] This guide focuses on a head-to-head comparison of three key 2-aminothiazole kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. We present their inhibitory activities across a panel of cancer cell lines, supported by detailed experimental protocols for the key assays cited.

Comparative Efficacy of 2-Aminothiazole Kinase Inhibitors

The anti-proliferative activity of Dasatinib, Bosutinib, and Ponatinib has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for these inhibitors in various leukemia, breast cancer, and lung cancer cell lines, as extracted from multiple studies. It is important to note that variations in experimental conditions between studies can influence IC50 values.

Table 1: Comparative IC50 Values (nM) of 2-Aminothiazole Kinase Inhibitors in Leukemia Cell Lines

Cell LineCancer TypeDasatinib (nM)Bosutinib (nM)Ponatinib (nM)
K562Chronic Myeloid Leukemia4.6[3]50-500 (time-dependent)[4]~30[5]
KU812Chronic Myeloid Leukemia<1 - 30[5]-<0.5 - 17[6]
KCL22Chronic Myeloid Leukemia<1 - 30[5]-<0.5 - 17[6]
Ba/F3Pro-B Cell Leukemia<1 (vs. Bcr-Abl)[7]-0.37 (vs. Abl)[8]
EOL-1Eosinophilic Leukemia--0.1-0.2[8]
RS4;11Acute Lymphoblastic Leukemia-->100[6]

Table 2: Comparative IC50 Values (nM) of 2-Aminothiazole Kinase Inhibitors in Breast Cancer Cell Lines

Cell LineCancer TypeDasatinib (nM)Bosutinib (nM)Ponatinib (nM)
MCF-7Breast Adenocarcinoma1617[9]-7-181[10]
MDA-MB-231Breast Adenocarcinoma5.5 - >9500 (range across lines)[9]--

Table 3: Comparative IC50 Values (nM) of 2-Aminothiazole Kinase Inhibitors in Lung Cancer Cell Lines

Cell LineCancer TypeDasatinib (nM)Bosutinib (nM)Ponatinib (nM)
A549Lung Carcinoma5.5 - >9500 (range across lines)[9]--
H522Non-Small Cell Lung Cancer--7-181[10]
HTLA-230NeuroblastomaSub-micromolar[11]--
IMR-32Neuroblastoma-640[12]-
NGPNeuroblastoma-<11260[12]-
NB-19Neuroblastoma-<11260[12]-
CHLA-255Neuroblastoma-<11260[12]-
SH-SY5YNeuroblastoma110 (approx.)[11]<11260[12]-
SK-N-ASNeuroblastoma-11260[12]-

Mechanism of Action: Targeting Key Signaling Pathways

2-aminothiazole inhibitors exert their anticancer effects by targeting key protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a common feature of many cancers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, FGFR) Src Src Family Kinases RTK->Src Abl Abl Kinase RTK->Abl PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT Src->STAT Abl->STAT Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Dasatinib Dasatinib Dasatinib->Src Inhibits Dasatinib->Abl Inhibits Bosutinib Bosutinib Bosutinib->Src Inhibits Bosutinib->Abl Inhibits Ponatinib Ponatinib Ponatinib->RTK Inhibits Ponatinib->Abl Inhibits

Caption: Simplified signaling pathways targeted by 2-aminothiazole kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat cells with kinase inhibitors at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values G->H Kinase_Assay_Workflow A Prepare reaction mixture containing: - Kinase - Substrate - ATP - Kinase Buffer B Add kinase inhibitor at various concentrations A->B C Incubate at 30°C for a defined period B->C D Stop the reaction C->D E Detect phosphorylated substrate D->E F Quantify kinase activity and calculate Ki or IC50 E->F Western_Blot_Workflow A Treat cells with kinase inhibitors B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (PVDF or nitrocellulose) C->D E Block the membrane to prevent non-specific antibody binding D->E F Incubate with primary antibody (e.g., anti-phospho-Src, anti-phospho-Akt) E->F G Wash and incubate with HRP-conjugated secondary antibody F->G H Detect signal using a chemiluminescent substrate G->H I Analyze and quantify band intensity H->I

References

The Evolving Landscape of Kinase Inhibition: A Comparative Look at 5-(4-Chlorophenyl)thiazol-2-amine and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. This guide provides a comparative analysis of the potential kinase inhibitory activity of 5-(4-Chlorophenyl)thiazol-2-amine against a panel of well-characterized, clinically relevant kinase inhibitors. While specific inhibitory concentrations for this compound are not yet publicly available, the 2-aminothiazole scaffold is a well-established pharmacophore in numerous potent kinase inhibitors. This guide will, therefore, leverage data from structurally related compounds to frame the potential of this molecule and outline the experimental framework for its evaluation.

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of several known kinase inhibitors targeting various kinases. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Dasatinib (BMS-354825)Pan-Src family kinases, Abl<1
SunitinibVEGFRs, PDGFRs, c-KIT2 - 80
SorafenibBRAF, VEGFR-2, PDGFR-β6 - 90
Brivanib (active moiety BMS-540215)VEGFR-2, FGFR-125 (VEGFR-2), 148 (FGFR-1)[1]
CYC116Aurora A, Aurora B8 (Ki), 9.2 (Ki)[2]

Deciphering Potency: A Standardized Approach to IC50 Determination

The determination of IC50 values is a fundamental step in the characterization of a potential kinase inhibitor. A standardized in vitro kinase inhibition assay is employed to ensure data accuracy and reproducibility.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for determining the IC50 of a kinase inhibitor is a radiometric assay or a fluorescence-based assay.

  • Preparation of Reagents : A kinase buffer, the kinase of interest, a specific peptide substrate, ATP (often radiolabeled [γ-³³P]ATP), and the test compound (e.g., this compound) at various concentrations are prepared.

  • Kinase Reaction : The kinase, substrate, and test compound are incubated together in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated for a specific period at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

  • Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. In fluorescence-based assays, a change in fluorescence intensity upon phosphorylation is measured.[3]

  • Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[3]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) mix Mix Kinase, Substrate, & Inhibitor reagents->mix initiate Initiate with ATP mix->initiate incubate Incubate initiate->incubate detect Detect Phosphorylation incubate->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 calculate->ic50

Experimental Workflow for IC50 Determination

The Thiazole Scaffold in Kinase Signaling

The 2-aminothiazole moiety present in this compound is a key structural feature in many potent kinase inhibitors, including Dasatinib.[4][5] These inhibitors often target ATP-binding sites within the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer. For instance, inhibitors targeting the Src family of kinases can modulate pathways involved in cell proliferation, survival, and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Proliferation Gene Expression (Proliferation, Survival, Migration) Downstream->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->Src

Hypothetical Inhibition of a Kinase Signaling Pathway

Conclusion

While the precise inhibitory profile of this compound awaits experimental validation, its structural similarity to known potent kinase inhibitors suggests it is a promising candidate for further investigation. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to assess its potential as a novel therapeutic agent. The continued exploration of compounds containing the 2-aminothiazole scaffold is a testament to its enduring importance in the development of next-generation kinase inhibitors.

References

Comparative Kinase Selectivity Profiling of 2-Aminothiazole Derivatives: A Case Study of Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to serve as a reference for researchers engaged in the discovery and development of kinase inhibitors, highlighting the importance of comprehensive selectivity profiling in assessing therapeutic potential and predicting potential adverse effects.

Data Presentation: Kinase Selectivity Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, demonstrating its polypharmacological nature. The data is presented as the percentage of remaining kinase activity at a 500 nM concentration of the inhibitor. Lower percentages indicate stronger inhibition. This data is illustrative and compiled from publicly available kinome screening data.[3]

Kinase TargetKinase Family% Activity Remaining @ 500 nM
Primary Targets
ABL1Tyrosine Kinase< 1
SRCTyrosine Kinase< 1
LCKTyrosine Kinase< 1
YES1Tyrosine Kinase< 1
FYNTyrosine Kinase< 1
TAM Family Kinases
TYRO3Tyrosine Kinase< 10
AXLTyrosine Kinase< 10
MERTyrosine Kinase< 10
Other Significant Off-Targets
FLT1Tyrosine Kinase< 35
RETTyrosine Kinase< 35
TIE2 (TEK)Tyrosine Kinase< 35
EGFRTyrosine Kinase> 50
EphA4Tyrosine Kinase> 50
Pim-1Serine/Threonine Kinase> 50
CK2αSerine/Threonine Kinase> 50

Experimental Protocols

A detailed methodology for determining the kinase selectivity profile is crucial for the reproducibility and interpretation of the results. Below is a representative protocol for an in vitro kinase assay.

In Vitro Kinase Selectivity Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.

Materials:

  • Test compound (e.g., 5-(4-Chlorophenyl)thiazol-2-amine, Dasatinib) dissolved in DMSO.

  • Purified recombinant kinases.

  • Kinase-specific substrates (peptides or proteins).

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

  • ATP solution.

  • 96-well or 384-well assay plates.

  • Phosphocellulose filter mats or other separation media.

  • Scintillation counter or luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a broad-spectrum scan is 10 µM.

  • Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the reaction wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay) to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by proceeding directly to the detection step for non-radioactive assays.

  • Separation and Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the vehicle control. For dose-response experiments, determine the IC₅₀ value for each inhibited kinase.

Mandatory Visualizations

Signaling Pathway

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are significant targets of many 2-aminothiazole-based inhibitors.[4] Dysregulation of these kinases is implicated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[5][6][7] The diagram below illustrates a simplified AXL signaling pathway.

AXL_Signaling_Pathway Ligand Gas6 AXL AXL Receptor Ligand->AXL PI3K PI3K AXL->PI3K Grb2 Grb2/SOS AXL->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Migration Migration & Invasion ERK->Migration

Caption: Simplified AXL signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for performing an in vitro kinase selectivity profiling experiment.

Kinase_Selectivity_Workflow start Start prep_compound Prepare Test Compound (e.g., this compound) start->prep_compound add_compound Add Compound/DMSO to Plates prep_compound->add_compound prep_assay Prepare Kinase Assay Plates (Kinase, Substrate, Buffer) prep_assay->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_signal Detect Signal (e.g., Luminescence, Radioactivity) terminate_reaction->detect_signal analyze_data Analyze Data (% Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for kinase selectivity.

References

Comparative Analysis of 4-(4-Chlorophenyl)thiazol-2-amine Derivatives: Dual Inhibition of DNase I and 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Initial literature searches for "5-(4-Chlorophenyl)thiazol-2-amine" did not yield sufficient experimental data regarding its cross-reactivity with cellular targets. However, substantial research is available for its structural isomer, 4-(4-Chlorophenyl)thiazol-2-amine , and its derivatives. This guide, therefore, focuses on the cross-reactivity profile of these closely related and well-characterized compounds, specifically their dual inhibitory effects on Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO), enzymes implicated in neurodegenerative and inflammatory diseases.

This guide provides a comparative analysis of the inhibitory activities of selected 4-(4-chlorophenyl)thiazol-2-amine derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of the related signaling pathways. This information is intended for researchers, scientists, and professionals in drug development interested in the off-target effects and polypharmacology of this class of compounds.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of selected 4-(4-chlorophenyl)thiazol-2-amine derivatives against bovine pancreatic DNase I and their cell-free inhibitory potency against 5-LO.

Compound IDStructureDNase I IC50 (µM)5-LO IC50 (nM)
18 [Image of the chemical structure of compound 18]< 100-
19 [Image of the chemical structure of compound 19]79.79-
20 [Image of the chemical structure of compound 20]< 10050
Crystal Violet (Positive Control)-~400 (5-fold weaker than 19)-

Data sourced from Bioorganic Chemistry, 2020, 103528.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of related studies.

In Vitro DNase I Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against bovine pancreatic DNase I.

Methodology: The in vitro evaluation of DNase I inhibition is based on the spectrophotometric measurement of the formation of acid-soluble nucleotides at 260 nm.[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the DNase I enzyme and its substrate (e.g., calf thymus DNA) in an appropriate buffer.

  • Compound Incubation: The test compounds (derivatives of 4-(4-chlorophenyl)thiazol-2-amine) are added to the reaction mixture at a range of concentrations.

  • Enzymatic Reaction: The enzymatic reaction is initiated and allowed to proceed for a defined period under controlled temperature.

  • Termination and Precipitation: The reaction is terminated, and undigested DNA is precipitated.

  • Quantification: The amount of acid-soluble nucleotides in the supernatant is quantified by measuring the absorbance at 260 nm.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Cell-Free 5-Lipoxygenase (5-LO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified 5-LO.

Methodology: The inhibition of 5-LO activity is determined in a cell-free system using partially purified recombinant 5-LO, with product formation measured by High-Performance Liquid Chromatography (HPLC).[2]

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing the purified recombinant 5-LO enzyme and its substrate, arachidonic acid, in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme before the addition of the substrate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Extraction: After a specific incubation time, the reaction is stopped, and the 5-LO products (e.g., leukotrienes) are extracted.

  • HPLC Analysis: The extracted products are separated and quantified using reverse-phase HPLC.

  • Data Analysis: The percentage of inhibition of 5-LO product formation is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the interplay between DNase I and 5-LO in the context of cellular damage and inflammation, as well as a general workflow for assessing compound cross-reactivity.

cluster_0 Cellular Stress / Damage cluster_1 Apoptotic and Inflammatory Pathways cluster_2 Inhibitory Action Stress Cellular Stress (e.g., Oxidative Stress) ArachidonicAcid Arachidonic Acid Stress->ArachidonicAcid DNaseI_activation DNase I Activation Stress->DNaseI_activation LOX5 5-Lipoxygenase (5-LO) ArachidonicAcid->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation DNA_fragmentation DNA Fragmentation DNaseI_activation->DNA_fragmentation Apoptosis Apoptosis DNA_fragmentation->Apoptosis Compound 4-(4-Chlorophenyl)thiazol-2-amine Derivatives Compound->LOX5 Inhibition Compound->DNaseI_activation Inhibition

Caption: Interplay of 5-LO and DNase I pathways and points of inhibition.

cluster_workflow Cross-Reactivity Assessment Workflow start Test Compound primary_assay Primary Target Assay start->primary_assay secondary_panel Broad Target Panel Screening (e.g., Kinase Panel, GPCR Panel) primary_assay->secondary_panel dose_response Dose-Response Analysis for Hits secondary_panel->dose_response cellular_assays Cell-Based Phenotypic Assays dose_response->cellular_assays data_analysis Data Analysis & Profile Generation cellular_assays->data_analysis end Cross-Reactivity Profile data_analysis->end

Caption: General workflow for assessing compound cross-reactivity.

Conclusion

The available data indicates that derivatives of 4-(4-chlorophenyl)thiazol-2-amine exhibit inhibitory activity against both DNase I and 5-LO. This dual inhibition suggests a potential for cross-reactivity and polypharmacology, which could be therapeutically beneficial in diseases with both inflammatory and apoptotic components, such as certain neurodegenerative disorders. The presented experimental protocols provide a foundation for further investigation into the selectivity and off-target effects of this class of compounds. A broader screening against a panel of kinases and other relevant cellular targets would be necessary to fully elucidate the cross-reactivity profile of these molecules and to guide future drug development efforts.

References

A Comparative Analysis of 5-(4-Chlorophenyl)thiazol-2-amine and its Oxazole Analog in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the isosteric replacement of sulfur with oxygen in heterocyclic scaffolds, such as the substitution of a thiazole ring with an oxazole, represents a key strategy in drug design and development. This comparative guide provides a detailed analysis of 5-(4-Chlorophenyl)thiazol-2-amine and its corresponding oxazole analog, 5-(4-chlorophenyl)oxazol-2-amine. The following sections delineate their synthesis, physicochemical properties, and critically appraise their potential as anticancer and antimicrobial agents, supported by available experimental data and methodologies.

Physicochemical Properties and Synthesis

The substitution of the sulfur atom in the thiazole ring with a more electronegative oxygen atom in the oxazole analog can influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These differences can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the molecules.

PropertyThis compound5-(4-chlorophenyl)oxazol-2-amine
Molecular Formula C₉H₇ClN₂SC₉H₇ClN₂O
Molecular Weight 210.68 g/mol 194.62 g/mol
General Synthesis Hantzsch thiazole synthesis: Reaction of an α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) with a thiourea.Robinson-Gabriel synthesis: Cyclization of an α-acylamino ketone. Alternatively, reaction of an α-haloketone with urea.

Synthesis Workflow:

General Synthesis Pathways cluster_thiazole This compound Synthesis cluster_oxazole 5-(4-chlorophenyl)oxazol-2-amine Synthesis Th_Start 2-bromo-1-(4-chlorophenyl)ethanone + Thiourea Th_Product This compound Th_Start->Th_Product Hantzsch Synthesis Ox_Start 2-bromo-1-(4-chlorophenyl)ethanone + Urea Ox_Product 5-(4-chlorophenyl)oxazol-2-amine Ox_Start->Ox_Product One-pot Synthesis

Caption: General synthetic routes for the preparation of the thiazole and oxazole analogs.

Anticancer Activity: A Comparative Overview

Data for various derivatives of both scaffolds have been reported against several cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.

Table of Anticancer Activity Data for Related Derivatives:

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazole Thiazole-amino acid hybrid with 4-phenylthiazole coreA549 (Lung)8.02[2]
HeLa (Cervical)6.51[2]
MCF-7 (Breast)6.84[2]
2-(4-chlorophenyl)thiazolo[5,4-d]pyrimidine-5,7-diamineNot SpecifiedPotent anticancer agent[3]
Oxazole 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB75 (CNS)Cytostatic effect at 10 µM[4]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)PGI = 65.12 at 10 µM[5][6][7]
NCI-H460 (Lung)PGI = 55.61 at 10 µM[5][6][7]

PGI = Percent Growth Inhibition

Signaling Pathways in Cancer:

Derivatives of 2-aminothiazole have been reported to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. A simplified representation of a potential signaling pathway is provided below. The specific pathways modulated by the oxazole analog are less defined in the current literature.

Potential Anticancer Signaling Pathway Compound Thiazole/Oxazole Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Generalized signaling pathway for anticancer action of heterocyclic compounds.

Antimicrobial Activity: A Comparative Perspective

Both thiazole and oxazole cores are present in various compounds with demonstrated antimicrobial properties. The isosteric replacement of sulfur with oxygen can impact the spectrum and potency of antimicrobial activity.

Table of Antimicrobial Activity Data for Related Derivatives:

Compound ClassDerivativeBacterial/Fungal StrainActivity (MIC or Zone of Inhibition)Reference
Thiazole 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesB. subtilis, E. coli, S. aureusPromising activity[8][9]
2-amino-4-(4-chlorophenyl)thiazole derivativeS. aureus, B. subtilisModerate activity
C. glabrata, C. albicansHigh activity
Oxazole 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragmentP. aeruginosa, E. carotovora, E. coliGood activity
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteriaMIC = 8 µg/mL[5][6][7]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 × 10⁵ CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Based on the available literature, both this compound and its oxazole analog, 5-(4-chlorophenyl)oxazol-2-amine, represent promising scaffolds for the development of novel therapeutic agents. While a direct comparative study is lacking, the broader class of thiazole derivatives appears to have been more extensively explored and has shown significant potential, particularly in the realm of anticancer research. The oxazole analogs, however, should not be discounted, as isosteric replacement can sometimes lead to improved pharmacokinetic properties and a more favorable toxicity profile. Further head-to-head comparative studies are warranted to definitively elucidate the therapeutic potential of these two closely related heterocyclic compounds. Such studies will be crucial for guiding future drug design and development efforts in the pursuit of more effective and safer treatments for cancer and infectious diseases.

References

Comparative Analysis of 5-(4-Chlorophenyl)thiazol-2-amine: Unraveling its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 5-(4-Chlorophenyl)thiazol-2-amine, a member of the versatile 2-aminothiazole class of compounds. While direct experimental data for this specific isomer is limited in publicly available literature, this guide draws upon extensive research on the closely related and well-studied isomer, 4-(4-Chlorophenyl)thiazol-2-amine, to infer and validate its probable biological activities. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.

The primary hypothesized mechanisms of action for compounds within this chemical space are the dual inhibition of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), alongside potential direct cytotoxic effects on cancer cells. This guide will objectively compare the performance of 4-(4-Chlorophenyl)thiazol-2-amine and its derivatives against relevant alternatives and provide the foundational experimental data and protocols necessary for validation.

Performance Comparison: DNase I and 5-LO Inhibition

Recent studies have highlighted that 4-(4-chlorophenyl)thiazol-2-amines are potent dual inhibitors of DNase I and 5-LO, enzymes implicated in neurodegenerative diseases and inflammatory processes.[1] The following table summarizes the inhibitory activities of several derivatives of 4-(4-Chlorophenyl)thiazol-2-amine.

Compound IDModificationTarget EnzymeIC50 ValueReference CompoundIC50 of Reference
19 4-(4-chlorophenyl)thiazol-2-amine derivativeDNase I79.79 µMCrystal Violet~399 µM
20 4-(4-chlorophenyl)thiazol-2-amine derivative5-LO50 nMZileutonNot directly compared
18 4-(4-chlorophenyl)thiazol-2-amine derivativeDNase I< 100 µMCrystal Violet~399 µM
18 4-(4-chlorophenyl)thiazol-2-amine derivative5-LO< 100 nMZileutonNot directly compared
19 4-(4-chlorophenyl)thiazol-2-amine derivative5-LO< 100 nMZileutonNot directly compared

Performance Comparison: Anticancer Cytotoxicity

Compound ClassCancer Cell LineIC50 ValueReference CompoundIC50 of Reference
Thiazole-amino acid hybrid (5a)A549 (Lung)8.02 µM5-Fluorouracil (5-FU)3.49 µM
Thiazole-amino acid hybrid (5a)HeLa (Cervical)6.51 µM5-Fluorouracil (5-FU)7.59 µM
Thiazole-amino acid hybrid (5a)MCF-7 (Breast)6.84 µM5-Fluorouracil (5-FU)8.74 µM
Ciminalum–thiazolidinone hybrid (2h)MOLT-4 (Leukemia)< 0.01 µMDoxorubicinNot directly compared
Ciminalum–thiazolidinone hybrid (2h)SW-620 (Colon)< 0.01 µMDoxorubicinNot directly compared

Signaling Pathways and Experimental Workflows

To validate the mechanism of action of this compound, a series of in vitro experiments are necessary. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

DNase_I_5_LO_Pathway cluster_inflammation Inflammatory Stimulus cluster_arachidonic Arachidonic Acid Cascade cluster_apoptosis Apoptosis & DNA Degradation Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases 5_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5_LO Leukotrienes Leukotrienes 5_LO->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediates Apoptotic_Signal Apoptotic Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation DNase_I DNase I Caspase_Activation->DNase_I activates DNA_Fragmentation DNA Fragmentation DNase_I->DNA_Fragmentation Target_Compound This compound Target_Compound->5_LO inhibits Target_Compound->DNase_I inhibits

Figure 1: Hypothesized dual inhibitory action on 5-LO and DNase I pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis Synthesis Hantzsch Thiazole Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DNase_Assay DNase I Inhibition Assay (Spectrophotometric) Characterization->DNase_Assay LO_Assay 5-LO Inhibition Assay (HPLC-based) Characterization->LO_Assay Cytotoxicity_Assay Anticancer Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity_Assay IC50_Calculation IC50 Value Calculation DNase_Assay->IC50_Calculation LO_Assay->IC50_Calculation Cytotoxicity_Assay->IC50_Calculation Comparison Comparison with Reference Compounds IC50_Calculation->Comparison

Figure 2: General experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

DNase I Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies described for the evaluation of 4-(4-chlorophenyl)thiazol-2-amines.[3]

Materials:

  • Bovine pancreatic DNase I

  • Calf thymus DNA (substrate)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • CaCl₂

  • Perchloric acid

  • Test compound (this compound) and reference inhibitor (e.g., Crystal Violet)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CaCl₂.

  • Add the DNA substrate to the reaction mixture.

  • Add varying concentrations of the test compound or reference inhibitor to the reaction mixture. A control reaction with no inhibitor should also be prepared.

  • Initiate the reaction by adding DNase I to the mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding cold perchloric acid. This will precipitate the undigested DNA.

  • Centrifuge the samples to pellet the precipitated DNA.

  • Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble oligonucleotides produced by DNase I activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LO) Inhibition Assay (HPLC-based Method)

This protocol is based on the evaluation of 5-LO inhibitors.[4]

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) as a source of 5-LO or recombinant human 5-LO

  • Arachidonic acid (substrate)

  • Calcium ionophore A23187 (for cell-based assays)

  • Test compound (this compound) and reference inhibitor (e.g., Zileuton)

  • Methanol, acetonitrile, water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Cell-based assay:

    • Isolate PMNLs from fresh human blood.

    • Pre-incubate the PMNLs with various concentrations of the test compound or reference inhibitor.

    • Stimulate the cells with arachidonic acid and calcium ionophore A23187 to induce 5-LO product formation.

    • Stop the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.

  • Cell-free assay:

    • Use a preparation of recombinant human 5-LO.

    • Incubate the enzyme with the test compound or reference inhibitor in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction after a defined time.

  • Sample preparation for HPLC:

    • Centrifuge the reaction mixtures to remove cell debris or precipitated protein.

    • Extract the 5-LO products (e.g., LTB4, 5-HETE) from the supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC analysis:

    • Inject the prepared samples into the HPLC system.

    • Separate the 5-LO products using a suitable C18 column and a gradient of acetonitrile and water containing TFA.

    • Detect the products by their UV absorbance at a specific wavelength (e.g., 235 nm for conjugated dienes).

  • Data analysis:

    • Quantify the amount of each 5-LO product by comparing the peak area to that of a standard curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Anticancer Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[5][6]

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

By employing these established experimental protocols, researchers can effectively validate the hypothesized mechanism of action of this compound and compare its efficacy and potency against other relevant compounds. This systematic approach is crucial for the advancement of novel therapeutic agents in the fields of oncology, inflammation, and neurodegenerative diseases.

References

Benchmarking 5-(4-Chlorophenyl)thiazol-2-amine Derivatives Against Standard-of-Care Drugs in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for more effective therapeutic agents, a comprehensive analysis of the efficacy of 5-(4-Chlorophenyl)thiazol-2-amine derivatives has been conducted, benchmarking them against established standard-of-care drugs in the fields of inflammation and oncology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically approved drugs. Derivatives of this compound have demonstrated significant potential in preclinical studies, exhibiting potent anti-inflammatory and anticancer properties. This guide delves into the quantitative data, offering a side-by-side comparison with current therapeutic mainstays.

Anti-Inflammatory Efficacy: Targeting the 5-Lipoxygenase Pathway

Derivatives of 4-(4-Chlorophenyl)thiazol-2-amine have emerged as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation.[1] This mechanism suggests their potential utility in treating inflammatory diseases such as rheumatoid arthritis.

Comparative Efficacy of 5-LO Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-(4-Chlorophenyl)thiazol-2-amine derivatives against 5-LO, compared to standard-of-care anti-inflammatory drugs.

CompoundTargetIC50 ValueReference Cell/Assay System
4-(4-Chlorophenyl)thiazol-2-amine Derivative (Compound 20) 5-Lipoxygenase50 nMCell-free assay
Zileuton 5-Lipoxygenase0.56 µM (dog blood), 2.3 µM (rat blood), 2.6 µM (human blood)Whole blood
Celecoxib 5-Lipoxygenase~8 µM (human PMNs), ~27.3 µM (human whole blood)Polymorphonuclear leukocytes (PMNs), Whole blood
Methotrexate Dihydrofolate Reductase, AICAR Transformylase (indirectly affects inflammation)Not applicable for direct 5-LO inhibition-

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

The inhibitory activity of the test compounds on 5-lipoxygenase is determined by measuring the formation of leukotriene B4 (LTB4), a downstream product of the 5-LO pathway.

  • Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used. The enzyme is diluted in an assay buffer (e.g., Tris-HCl buffer containing CaCl2 and ATP).

  • Compound Incubation: The test compounds, including 4-(4-Chlorophenyl)thiazol-2-amine derivatives and standard drugs, are pre-incubated with the 5-LO enzyme for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a quenching agent or by rapid cooling.

  • Product Quantification: The amount of LTB4 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or by chromatographic methods such as HPLC.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

5_Lipoxygenase_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5_HPETE 5-HPETE Arachidonic_Acid->5_HPETE 5-LO / FLAP PLA2 Phospholipase A2 FLAP FLAP 5_LO 5-Lipoxygenase LTA4 Leukotriene A4 5_HPETE->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation Thiazole_Derivative 4-(4-Chlorophenyl)thiazol-2-amine Derivative Thiazole_Derivative->5_LO Inhibits Zileuton Zileuton Zileuton->5_LO Inhibits

Figure 1: 5-Lipoxygenase Signaling Pathway and Inhibition.

Methotrexate_MoA Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits ATIC AICAR Transformylase Methotrexate->ATIC Inhibits Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis DHFR->Pyrimidine_Synthesis AICAR_Accumulation AICAR Accumulation ATIC->AICAR_Accumulation Leads to DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Anti_Inflammatory_Effects Anti-Inflammatory Effects Lymphocyte_Proliferation->Anti_Inflammatory_Effects Reduces Adenosine_Release Increased Adenosine Release AICAR_Accumulation->Adenosine_Release A2A_Receptor Adenosine A2A Receptor Adenosine_Release->A2A_Receptor Activates A2A_Receptor->Anti_Inflammatory_Effects

Figure 2: Methotrexate's Multifactorial Mechanism of Action.

Anticancer Efficacy: Cytotoxicity in Breast Cancer

Thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This section focuses on their efficacy against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in comparison to standard-of-care chemotherapeutic agents.

Comparative Cytotoxicity in Breast Cancer Cell Lines

The following table presents the IC50 values for 4-(4-Chlorophenyl)thiazol-2-amine derivatives and standard anticancer drugs.

CompoundTarget Cell LineIC50 Value
Thiazole Derivative (unspecified) MCF-79.9 ± 0.57 µM
Thiazole Derivative (unspecified) MDA-MB-23111.7 ± 1.8 µM
5-Fluorouracil MCF-74.8 µM
5-Fluorouracil MDA-MB-2319.6 µM
Doxorubicin MCF-70.69 µM
Doxorubicin MDA-MB-2313.16 µM
Tamoxifen MCF-710.045 µM
Tamoxifen MDA-MB-2312230 µM

Note: Lower IC50 values indicate greater cytotoxicity. Data for thiazole derivatives are from a study on trisubstituted imidazoles, which share a similar heterocyclic core.

Experimental Protocol: MTT Cell Viability Assay

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (thiazole derivatives and standard drugs) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathway Diagrams

Cancer_Proliferation_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation

Figure 3: General Cancer Cell Proliferation Signaling Pathway.

Doxorubicin_5FU_MoA Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation 5_Fluorouracil 5-Fluorouracil Thymidylate_Synthase Thymidylate Synthase 5_Fluorouracil->Thymidylate_Synthase Inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis dTMP_Synthesis dTMP Synthesis Thymidylate_Synthase->dTMP_Synthesis DNA_Synthesis_Inhibition Inhibition of DNA Synthesis dTMP_Synthesis->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Apoptosis

Figure 4: Mechanisms of Action for Doxorubicin and 5-Fluorouracil.

Conclusion

The data presented in this guide highlight the promising therapeutic potential of this compound derivatives as both anti-inflammatory and anticancer agents. In the context of inflammation, these compounds exhibit potent 5-LO inhibition, surpassing the activity of some established drugs in in-vitro settings. In oncology, they demonstrate significant cytotoxicity against breast cancer cell lines, with efficacy comparable to or exceeding that of certain standard chemotherapies.

Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy profiles of these compounds. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate such research and support the ongoing development of novel therapeutics based on the 2-aminothiazole scaffold.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of the compounds discussed have not been fully established in human clinical trials.

References

In Vivo Efficacy of 5-(4-Chlorophenyl)thiazol-2-amine Derivatives: A Comparative Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

The 5-(4-Chlorophenyl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and anti-parasitic activities. The following sections detail the available data, experimental protocols, and potential mechanisms of action to guide the selection and advancement of promising lead compounds.

Comparative Efficacy Data

Due to the limited availability of direct in vivo comparative studies, this guide focuses on the most relevant in vitro data for a closely related series of compounds: 4-(4-Chlorophenyl)thiazol-2-amines . These compounds have been evaluated for their anti-inflammatory potential through the dual inhibition of Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO), enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's.

The following table summarizes the in vitro inhibitory activities of selected 4-(4-Chlorophenyl)thiazol-2-amine derivatives.

Compound IDSubstitution (R)DNase I IC50 (µM)[1]5-LO IC50 (nM)[1]
18 4-hydroxy-3-methoxybenzyl< 100Not specified
19 3,4-dihydroxybenzyl79.79Not specified
20 3,4,5-trihydroxybenzyl< 10050
Crystal VioletPositive Control~400Not applicable

Key Observations:

  • Compounds 18 , 19 , and 20 demonstrated potent inhibition of DNase I, with IC50 values significantly lower than the control, crystal violet.[1]

  • Compound 19 was the most potent DNase I inhibitor identified in the study.[1]

  • Compound 20 exhibited remarkable potency against 5-LO with an IC50 value in the nanomolar range.[1]

  • The presence of hydroxyl and methoxy substitutions on the benzyl moiety appears to be crucial for the observed biological activity.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. The following protocols are based on the available literature for the in vitro evaluation of 4-(4-Chlorophenyl)thiazol-2-amine derivatives.[1]

DNase I Inhibition Assay

This spectrophotometric assay measures the formation of acid-soluble nucleotides from the enzymatic degradation of DNA.

  • Reaction Mixture: Prepare a solution containing 100 mM sodium acetate (pH 5.0), 5 mM MgCl₂, 1 mM CaCl₂, 50 µg/mL calf thymus DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding bovine pancreatic DNase I.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1 M perchloric acid.

  • Centrifugation: Centrifuge the mixture to pellet the undigested DNA.

  • Measurement: Measure the absorbance of the supernatant at 260 nm to quantify the amount of acid-soluble nucleotides produced.

  • Calculation: Determine the percentage of inhibition by comparing the absorbance of the test samples to a control sample without the inhibitor. Calculate the IC50 value from the dose-response curve.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)

This assay determines the inhibitory effect of the compounds on the activity of purified recombinant 5-LO.

  • Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM EDTA, 1 mM ATP, and the test compound.

  • Enzyme and Substrate: Add partially purified recombinant 5-LO enzyme to the buffer, followed by the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Extraction: Stop the reaction and extract the 5-LO products using a solid-phase extraction column.

  • Analysis: Analyze the extracted products by high-performance liquid chromatography (HPLC) to quantify the formation of 5-LO metabolites.

  • Calculation: Calculate the percentage of inhibition and the IC50 value based on the reduction in product formation compared to a control.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli cluster_1 Key Enzymes in Neuroinflammation cluster_2 Downstream Effects cluster_3 Inhibition by Derivatives Cellular Damage Cellular Damage DNase I DNase I Cellular Damage->DNase I activates Pathogen Associated Patterns Pathogen Associated Patterns 5-LO 5-LO Pathogen Associated Patterns->5-LO activates DNA Fragmentation DNA Fragmentation DNase I->DNA Fragmentation Leukotriene Production Leukotriene Production 5-LO->Leukotriene Production Inhibition Inhibition Inhibition->DNase I Inhibition->5-LO G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Lead Identification Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis DNase I Assay DNase I Assay Structural Analysis->DNase I Assay 5-LO Assay 5-LO Assay Structural Analysis->5-LO Assay IC50 Determination IC50 Determination DNase I Assay->IC50 Determination 5-LO Assay->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies Promising Candidates Promising Candidates SAR Studies->Promising Candidates

References

Safety Operating Guide

Proper Disposal of 5-(4-Chlorophenyl)thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(4-chlorophenyl)thiazol-2-amine (CAS No. 2103-99-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

While a specific Safety Data Sheet (SDS) for this compound provides key safety information, it is crucial to handle this compound with the assumption that it is hazardous. Based on data for this and structurally similar compounds, a summary of its potential hazards is presented below.

Quantitative Data Summary

For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below. This information is critical for a proper risk assessment prior to handling and disposal.

ParameterValue
Chemical Name This compound
CAS Number 2103-99-3
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.69 g/mol
Assumed Hazard Class Acute toxicity, oral (Category 3/4)[1][2], Skin corrosion/irritation (Category 2)[1][2], Serious eye damage/eye irritation (Category 2A)[1][2], Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general hazardous waste disposal guidelines and the specific known hazards of the compound.[3][4][5][6]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear a laboratory coat and ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

  • Work Area: Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.[7]

2. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired pure compound and materials contaminated with the solid chemical (e.g., weighing paper, contaminated gloves, absorbent paper).

  • Liquid Waste: This includes any solutions containing the dissolved compound.

  • Segregation: Do not mix this waste with other incompatible chemical waste streams. Store separately from acids and bases.[3]

3. Containment and Labeling:

  • Solid Waste Containment:

    • Carefully transfer solid waste into a designated, sealable, and chemically compatible hazardous waste container.

    • Avoid generating dust during transfer.[7]

    • For sharps or piercing objects like contaminated pipette tips, use a designated sharps container.[4]

  • Liquid Waste Containment:

    • Transfer liquid waste into a leak-proof, screw-cap container.[4] Do not use containers with corks or parafilm for sealing.

    • Ensure the container material is compatible with the solvent used.

    • Place the primary container in a secondary containment tray to capture any potential leaks.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • Keep an updated list of the contents and their approximate quantities.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area within the laboratory.[3]

  • Ensure the SAA is inspected weekly for any signs of leakage.[3]

  • Keep waste containers closed except when adding waste.[4]

5. Disposal Request and Collection:

  • Once the waste container is full or has been in the SAA for the maximum allowable time (typically within 90 days of the first entry), request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[4]

  • Follow your institution's specific procedures for waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.[1][8] The final disposal should be carried out by an approved waste disposal plant.[7]

6. Empty Container Disposal:

  • For containers that held the pure chemical, triple-rinse with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.[6]

  • After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container Correctly E->F G Store in Satellite Accumulation Area (SAA) F->G H Request EH&S Waste Collection G->H I Final Disposal at Approved Facility H->I

Caption: Disposal workflow for this compound.

DecisionTree action action stop stop process process start Is the chemical a waste product? start->stop No is_solid Is the waste solid? start->is_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Use designated solid waste container is_solid->solid_container Yes liquid_container Use leak-proof liquid waste container is_liquid->liquid_container Yes label_container Label as Hazardous Waste solid_container->label_container liquid_container->label_container store_saa Store in SAA label_container->store_saa container_full Is container full or storage time limit reached? store_saa->container_full request_pickup Request EH&S Pickup container_full->request_pickup Yes continue_storage Continue to store safely container_full->continue_storage No

Caption: Decision-making process for waste management.

References

Personal protective equipment for handling 5-(4-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, logistical, and operational information for handling 5-(4-Chlorophenyl)thiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar aromatic amines and thiazole derivatives to ensure a high level of safety in the laboratory.

Hazard Summary

Based on data for analogous compounds, this compound is anticipated to present the following hazards.[1][2][3]

  • Acute Oral Toxicity : Harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[4][5]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is advisable, with frequent changes.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[5][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Handling Protocol:

  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[5]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Handling the Compound :

    • Always work within a certified chemical fume hood.[4][5]

    • Don all required PPE before entering the handling area.

    • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.[5]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]

    • Securely set up all apparatus for chemical reactions within the fume hood.[5]

  • Post-Handling Procedures :

    • Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan:

  • Waste Collection : Dispose of all waste, including contaminated consumables, in a designated, labeled, and sealed container for chemical waste.[6] Do not mix with other waste streams.[6]

  • Container Disposal : Treat uncleaned, empty containers as you would the product itself.[6]

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][8]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe_check Inspect & Don PPE risk_assessment->ppe_check emergency_check Verify Emergency Equipment Access ppe_check->emergency_check weigh Weigh Compound emergency_check->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect in Labeled, Sealed Container react->collect_waste dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands follow_regs Follow Institutional & Regulatory Guidelines collect_waste->follow_regs

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.